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Core Science & Biosynthesis

Foundational

Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate Executive Summary This technical guide provides a comprehensive, in-depth analysis of a robust synthetic pathway for Ethyl 3...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate

Executive Summary

This technical guide provides a comprehensive, in-depth analysis of a robust synthetic pathway for Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate. This α-keto ester is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals, owing to its unique substitution pattern and reactive functional groups.[1] The guide is structured to provide not only a step-by-step experimental protocol but also a deep understanding of the underlying chemical principles and the rationale behind methodological choices.

The proposed synthesis is a two-stage process. It commences with the preparation of the key intermediate, 2-Bromo-6-nitrotoluene, via a well-established Sandmeyer reaction from 2-methyl-3-nitroaniline. The second and final stage involves a base-mediated Claisen condensation between 2-Bromo-6-nitrotoluene and diethyl oxalate to construct the target α-keto ester side chain. This document details the reaction mechanisms, experimental procedures, safety considerations, and characterization data, serving as a vital resource for researchers and professionals in chemical and drug development.

Introduction to the Target Compound

Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is a substituted aromatic α-keto ester. The presence of a bromine atom and a nitro group on the phenyl ring, ortho to the side chain, makes it a highly functionalized and versatile intermediate for further chemical transformations.

Chemical Identity and Properties

The key physicochemical properties of the target molecule and the primary intermediate are summarized below.

PropertyEthyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate2-Bromo-6-nitrotoluene
Molecular Formula C₁₁H₁₀BrNO₄C₇H₆BrNO₂
Molecular Weight 304.11 g/mol 216.03 g/mol
CAS Number Not readily available55289-35-5
Appearance Expected to be a solid or oilYellowish crystalline powder or liquid[2]
Melting Point Not readily available38-40 °C[2]
Boiling Point Not readily available259.6 °C at 760 mmHg[2]
Significance and Applications

Substituted α-keto esters are crucial precursors for a wide range of biologically significant molecules, including α-hydroxy acids and α-amino acids.[3] The specific structural motifs within Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate make it an attractive starting material for synthesizing complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The versatile 2-Bromo-6-nitrotoluene intermediate itself is used in the synthesis of neuronal cell-protecting alkaloids like carbazomadurin A and in the total synthesis of (±)-clavicipitic acids.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis into manageable steps. The target α-keto ester can be disconnected at the C-C bond formed during the Claisen condensation, leading back to the key intermediate 2-Bromo-6-nitrotoluene and a suitable acylating agent, diethyl oxalate. The intermediate itself is accessible from 2-methyl-3-nitroaniline through a Sandmeyer reaction.

G Target Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate Intermediate1 2-Bromo-6-nitrotoluene Target->Intermediate1 Claisen Condensation Disconnection Reagent1 Diethyl Oxalate Target->Reagent1 Intermediate2 2-Methyl-3-nitroaniline Intermediate1->Intermediate2 Sandmeyer Reaction Disconnection Reagent2 NaNO₂, HBr, CuBr Intermediate1->Reagent2

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of the Key Intermediate: 2-Bromo-6-nitrotoluene

The synthesis of 2-Bromo-6-nitrotoluene is reliably achieved via the Sandmeyer reaction, which converts an aromatic amine into an aryl halide through a diazonium salt intermediate.[4]

Reaction Overview

The conversion of 2-methyl-3-nitroaniline to 2-Bromo-6-nitrotoluene proceeds in two main steps within a single pot: diazotization of the primary amine followed by copper(I) bromide-catalyzed substitution.

G Sandmeyer Reaction Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Reactant 2-Methyl-3-nitroaniline Reagents 1. NaNO₂, HBr (aq), 0-5°C 2. CuBr, HBr, 70°C Product 2-Bromo-6-nitrotoluene Reagents->Product

Caption: Synthesis of 2-Bromo-6-nitrotoluene via Sandmeyer reaction.

Mechanistic Rationale & Experimental Causality
  • Diazotization: The reaction is initiated by treating the primary amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, hydrobromic acid (HBr). This must be performed at low temperatures (0-5 °C) because the resulting diazonium salt is unstable at higher temperatures and can decompose prematurely.[4]

  • Sandmeyer Reaction: The diazonium salt is then added to a solution of copper(I) bromide. The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a bromide atom. The evolution of nitrogen gas (N₂) is a strong thermodynamic driving force for this reaction. Heating to 70°C ensures the reaction goes to completion.[5]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4][5]

  • Diazotization:

    • Suspend 2-methyl-3-nitroaniline (45.6 g, 0.3 mol) in a mixture of water (200 mL) and 40% aqueous hydrobromic acid (100 mL) in a suitable reaction vessel.

    • Heat the suspension to reflux for 10 minutes to ensure complete salt formation, then cool to 0 °C in an ice-salt bath.

    • Slowly add a pre-cooled solution of sodium nitrite (20.7 g, 0.3 mol) in water (100 mL) dropwise, maintaining the internal temperature below 5 °C.

    • Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction & Work-up:

    • In a separate flask, prepare a stirred mixture of cuprous bromide (CuBr) (43.1 g, 0.3 mol) in 40% hydrobromic acid (150 mL) and water (150 mL).

    • Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then heat to 70 °C for 1 hour.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Extract the product with dichloromethane (3 x 400 mL).

    • Combine the organic phases and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel, eluting with petroleum ether, to afford 2-Bromo-6-nitrotoluene as a light yellow solid.[5] (Expected yield: ~89%).

Core Synthesis: Claisen Condensation

The final step is a Claisen condensation, a carbon-carbon bond-forming reaction that occurs between an ester (or in this case, a compound with an activated methyl group) and an acylating ester in the presence of a strong base.[6]

Reaction Scheme and Mechanism

The acidic α-protons of the methyl group on 2-Bromo-6-nitrotoluene (activated by the electron-withdrawing nitro group) are removed by a strong base (sodium ethoxide) to form a nucleophilic carbanion. This carbanion attacks the electrophilic carbonyl carbon of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group yields the final β-keto ester product (which is also an α-keto ester).[7][8]

G cluster_main Claisen Condensation Pathway Start 2-Bromo-6-nitrotoluene + Diethyl Oxalate Base Sodium Ethoxide (Base) in Anhydrous Ethanol Start->Base Carbanion Formation of Nucleophilic Carbanion Base->Carbanion Deprotonation Attack Nucleophilic Attack on Diethyl Oxalate Carbanion->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Ethoxide Intermediate->Elimination Product Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate Elimination->Product

Caption: Logical workflow of the Claisen condensation step.

Causality of Experimental Choices
  • Base Selection: Sodium ethoxide (NaOEt) is the base of choice. It is crucial that the alkoxide base matches the alkoxy group of the reacting ester (diethyl oxalate) to prevent transesterification, which would lead to a mixture of products.[8] A full stoichiometric equivalent of the base is required because the final product, a β-keto ester, has acidic α-protons that are deprotonated by the alkoxide, driving the equilibrium towards the product.[6][7]

  • Solvent: Anhydrous ethanol is the ideal solvent. It is the conjugate acid of the ethoxide base, and its presence does not introduce competing nucleophiles. The reaction must be run under anhydrous conditions to prevent the base from being quenched by water and to avoid hydrolysis of the ester.[9]

  • Acylating Agent: Diethyl oxalate is an excellent electrophile for this reaction. It provides the required two-carbon keto-ester fragment, and both of its carbonyl groups are reactive.

Detailed Experimental Protocol
  • Preparation:

    • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (250 mL).

    • Carefully add sodium metal (e.g., 2.3 g, 0.1 mol) in small pieces to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all the sodium has dissolved. Alternatively, use commercially available sodium ethoxide. Cool the resulting solution to 0 °C.

  • Reaction:

    • Dissolve 2-Bromo-6-nitrotoluene (e.g., 21.6 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) in anhydrous ethanol (100 mL).

    • Add this solution dropwise to the stirred sodium ethoxide solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and neutralize it by slowly adding dilute hydrochloric acid or acetic acid until the pH is acidic.[10]

    • Remove the ethanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product via flash column chromatography on silica gel to yield the pure Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate.

Safety and Handling

  • 2-Bromo-6-nitrotoluene: Irritating to the eyes, respiratory system, and skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Ethoxide/Sodium Metal: Highly corrosive and reacts violently with water. All operations must be conducted under strictly anhydrous conditions.

  • Hydrobromic Acid: Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Diethyl Oxalate: Harmful if swallowed or inhaled.

  • Solvents: Dichloromethane is a suspected carcinogen. Ethanol is flammable. All handling should be performed in a fume hood away from ignition sources.

Conclusion

This guide outlines a scientifically sound and efficient two-stage synthesis for Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate. The pathway leverages a classic Sandmeyer reaction for the preparation of the key 2-Bromo-6-nitrotoluene intermediate, followed by a robust Claisen condensation with diethyl oxalate to construct the final α-keto ester. The detailed protocols and mechanistic explanations provide researchers with the necessary framework to successfully synthesize this valuable chemical intermediate for applications in pharmaceutical and materials science research.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Sciencemadness.org. (2009, January 2). 2-Bromo-6-nitrotoluene. Retrieved from [Link]

  • Google Patents. (n.d.). CN103382152A - Preparation method of alpha-keto ester.
  • PubChem. (n.d.). Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-bromo-3-(3-nitrophenyl)propanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, June 17). 23.7 The Claisen Condensation Reaction. Retrieved from [Link]

  • ACS Publications. (2016, August 17). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Retrieved from [Link]

  • Organic-Reaction.com. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Guanidoacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 8.1 Claisen Condensation Fundamentals – Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor. Retrieved from [Link]

  • ACS Publications. (2020, April 3). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]

  • LookChem. (n.d.). Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate CAS NO.91374-24-2. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000026177A1 - Synthesis of ethyl bromopyruvate.
  • Thieme. (n.d.). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

Sources

Exploratory

Synthesis of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate from substituted phenols

The following technical guide details the synthesis of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate (also known as ethyl 2-bromo-6-nitrophenylpyruvate). This guide prioritizes the Reissert Indole Synthesis strategy, w...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate (also known as ethyl 2-bromo-6-nitrophenylpyruvate).

This guide prioritizes the Reissert Indole Synthesis strategy, which is the authoritative method for constructing this class of


-keto esters. To adhere to the requirement of starting from substituted phenols , the protocol begins with the conversion of 2-methyl-6-nitrophenol  into the requisite toluene precursor via modern transition-metal catalysis, bridging the gap between phenolic feedstocks and the Reissert intermediate.

Executive Summary & Strategic Analysis

The synthesis of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is a critical step in the production of functionalized indoles. While direct electrophilic substitution on the pyruvate core is impossible due to the deactivating nitro group, the Reissert reaction —the condensation of an o-nitrotoluene with diethyl oxalate—remains the gold standard.

To satisfy the requirement of originating from substituted phenols , this guide delineates a high-fidelity pathway starting from 2-methyl-6-nitrophenol . This approach leverages the regiochemical precision of phenol nitration followed by a palladium-catalyzed "ipso-substitution" (via a triflate intermediate) to install the bromine atom. This avoids the isomeric mixtures often plagued by direct bromination of nitrotoluenes.

Synthetic Pathway Overview
  • Activation: Conversion of 2-methyl-6-nitrophenol to its triflate.

  • Substitution: Pd-catalyzed conversion of the triflate to 2-bromo-6-nitrotoluene .

  • Condensation: Base-mediated Reissert reaction with diethyl oxalate to yield the target.

SynthesisPathway Phenol 2-Methyl-6-nitrophenol (Substituted Phenol) Triflate Aryl Triflate Intermediate Phenol->Triflate Tf2O, Pyridine (Activation) Toluene 2-Bromo-6-nitrotoluene (Key Precursor) Triflate->Toluene Pd Catalyst, Bromide Source (Ipso-Substitution) Target Ethyl 3-(2-Bromo-6-nitrophenyl)- 2-oxopropanoate Toluene->Target Diethyl Oxalate, KOEt (Reissert Condensation)

Figure 1: Strategic workflow from substituted phenol to the target


-keto ester.[1]

Phase I: Synthesis of 2-Bromo-6-nitrotoluene

Objective: Transform the phenolic hydroxyl group into a bromine atom to generate the Reissert precursor. Starting Material: 2-Methyl-6-nitrophenol.

Activation (Triflation)

The phenolic hydroxyl is a poor leaving group. We first convert it to a triflate (trifluoromethanesulfonate), creating a highly reactive electrophile.

  • Reagents: Triflic anhydride (

    
    ), Pyridine, DCM (Dichloromethane).
    
  • Mechanism: Nucleophilic attack of the phenoxide on the sulfur of

    
    .
    
Bromination (Pd-Catalyzed Ipso-Substitution)

Standard nucleophilic aromatic substitution (


) fails here due to the electron-rich nature of the ring relative to the leaving group position. We employ a Buchwald-type palladium-catalyzed exchange.
  • Reagents:

    
     (Catalyst), 
    
    
    
    (Ligand),
    
    
    (Bromide source),
    
    
    , Polyethylene Glycol (PEG-200) or Dioxane.
  • Protocol:

    • Charge a reaction vessel with the aryl triflate (1.0 equiv),

      
       (1.5 equiv), and 
      
      
      
      (0.5 equiv).
    • Add catalyst system:

      
       (2 mol%) and ligand (4 mol%).
      
    • Reflux in anhydrous 1,4-dioxane (

      
      ) for 12 hours under Argon.
      
    • Workup: Filter through celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Checkpoint: The product, 2-bromo-6-nitrotoluene , should be a pale yellow solid/oil. Confirm via


 (Methyl singlet at 

ppm).

Phase II: The Reissert Condensation

Objective: Condense the activated methyl group of 2-bromo-6-nitrotoluene with diethyl oxalate. Mechanism: The o-nitro group acidifies the benzylic protons (vinylogous resonance), allowing deprotonation by a strong base (alkoxide). The resulting carbanion attacks the diethyl oxalate.

Experimental Protocol

Reagents & Stoichiometry:

ComponentRoleEquivalentsNotes
2-Bromo-6-nitrotoluene Substrate1.0Dried under vacuum
Diethyl Oxalate Electrophile1.2 - 1.5Distilled prior to use
Potassium Ethoxide (KOEt) Base1.1Freshly prepared preferred
Diethyl Ether / Ethanol Solvent-Anhydrous required

Step-by-Step Methodology:

  • Base Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, prepare potassium ethoxide by dissolving Potassium metal (1.1 equiv) in absolute Ethanol. Once dissolved, remove excess ethanol under vacuum and replace with anhydrous Diethyl Ether (or perform directly in Ethoxide/Ethanol if solubility permits, though Ether favors precipitation of the salt).

  • Mixing: Add Diethyl Oxalate (1.2 equiv) to the base solution. The mixture may turn yellow.[2][3]

  • Addition: Dissolve 2-bromo-6-nitrotoluene (1.0 equiv) in a minimum amount of anhydrous ether. Add this solution dropwise to the oxalate/base mixture over 30 minutes at room temperature.

  • Reaction: Stir the mixture for 24–48 hours. A dark red/purple precipitate will form. This is the potassium enolate salt of the target.

    • Note: The reaction is driven by the precipitation of this salt.

  • Isolation (Salt Form): Filter the dark precipitate under inert atmosphere (nitrogen). Wash with anhydrous ether to remove unreacted starting materials.

  • Hydrolysis (Free Acid/Ester):

    • Suspend the salt in biphasic Water/DCM.

    • Acidify carefully with dilute

      
       (1M) until the aqueous phase is pH 3–4.
      
    • The red color will dissipate as the enol/keto form is generated.

    • Extract with DCM (

      
      ).[4]
      
    • Dry over

      
       and concentrate.
      
Reaction Monitoring
  • TLC: Monitor the disappearance of the toluene starting material (

    
     in 9:1 Hex:EtOAc). The product will be more polar and often streaks due to keto-enol tautomerism.
    

Data Interpretation & Characterization

The isolated product exists in equilibrium between the keto and enol forms.

Table 1: Expected Analytical Data

TechniqueSignalInterpretation

(Keto)

ppm (s, 2H)
Benzylic

protons.

(Enol)

ppm (s, 1H)
Vinylic proton (

).[5] Often the major tautomer.

(Aromatic)

ppm
Multiplets for the 2-bromo-6-nitrophenyl ring.
IR Spectroscopy

,

Ester

and Ketone

stretches.
Appearance Yellow/Orange SolidCrystalline solid after recrystallization (EtOH).

Critical Control Points (Troubleshooting)

  • Moisture Sensitivity: The Reissert condensation is strictly anhydrous. Water quenches the ethoxide base and hydrolyzes diethyl oxalate.

  • Base Selection: Potassium ethoxide (

    
    ) is superior to Sodium ethoxide (
    
    
    
    ) because the potassium salt of the product is less soluble in ether, driving the equilibrium forward via precipitation.
  • Indole Cyclization Risk: If the acidification step is too harsh (heat + strong acid) or if reduction conditions are accidentally introduced, the compound may cyclize prematurely to form 4-bromoindole-2-carboxylic acid esters. Keep temperatures low (

    
    ) during acidification.[2]
    

References

  • Reissert Indole Synthesis (Original Methodology): Reissert, A. (1897).[6] "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren". Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.

  • Modern Pd-Catalyzed Conversion of Triflates to Bromides: Sheppard, T. D., et al. (2011). "Palladium-Catalyzed Conversion of Aryl Triflates to Aryl Bromides". Journal of Organic Chemistry, 76(8), 2913–2919.

  • Synthesis of 2-Bromo-6-nitrotoluene (Precursor Data): ChemicalBook. (n.d.). "2-Bromo-6-nitrotoluene Synthesis and Properties".

  • General Review of Indole Synthesis from Nitroarenes: Royal Society of Chemistry. (2025).[7] "A review on indole synthesis from nitroarenes: classical to modern approaches". RSC Advances.

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of the novel α-keto ester, Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate. This document is intended for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of the novel α-keto ester, Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers insights into a plausible synthetic route and predictive analysis of its spectroscopic and physicochemical properties, grounded in established chemical principles and data from analogous structures.

Introduction and Significance

α-Keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester. This arrangement confers unique reactivity, making them valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and natural products.[1][2] The presence of both a keto and an ester group allows for a variety of chemical transformations, such as nucleophilic additions to the carbonyl group and reactions at the α-position.[3][4]

The title compound, Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate, is a substituted phenylpyruvate derivative. The incorporation of a bromo and a nitro group on the phenyl ring is anticipated to significantly influence its chemical reactivity and potential biological activity. The electron-withdrawing nature of these substituents can enhance the electrophilicity of the aromatic ring and the carbonyl carbons, making it a versatile building block for further chemical modifications.

This guide will first propose a robust synthetic pathway for the preparation of this target molecule, followed by a detailed predictive analysis of its structural confirmation using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Proposed Synthesis

A plausible and efficient method for the synthesis of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate involves the Claisen condensation of a substituted toluene with diethyl oxalate. This method is a well-established procedure for the formation of α-keto esters.[1]

The proposed two-step synthesis begins with the nitration of 2-bromotoluene to introduce the nitro group at the 6-position, followed by a Claisen condensation with diethyl oxalate using a strong base such as sodium ethoxide.

Step 1: Nitration of 2-Bromotoluene

The first step is the nitration of 2-bromotoluene to yield 2-bromo-6-nitrotoluene. This is a standard electrophilic aromatic substitution reaction.

Step 2: Claisen Condensation

The resulting 2-bromo-6-nitrotoluene can then undergo a Claisen condensation with diethyl oxalate in the presence of a strong base like sodium ethoxide to yield the target compound, Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate.

Synthesis_Pathway cluster_reagents A 2-Bromotoluene B 2-Bromo-6-nitrotoluene A->B Nitration C Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate B->C Claisen Condensation reagent1 HNO₃, H₂SO₄ reagent2 1. NaOEt, Diethyl oxalate 2. H₃O⁺

Caption: Proposed synthetic pathway for Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-6-nitrotoluene

  • To a stirred solution of 2-bromotoluene (1 equivalent) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure 2-bromo-6-nitrotoluene.

Step 2: Synthesis of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol.

  • To the stirred solution of sodium ethoxide, add a solution of 2-bromo-6-nitrotoluene (1 equivalent) and diethyl oxalate (1.2 equivalents) in absolute ethanol dropwise at room temperature.

  • After the addition, heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture to room temperature and acidify with dilute hydrochloric acid.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography on silica gel to afford Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate.

Structural Characterization

The structural elucidation of the target compound will be accomplished through a combination of spectroscopic methods. The following sections detail the predicted data for each technique.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.2m3HAromatic protons
4.35q2H-OCH₂CH₃
4.10s2H-CH₂-
1.35t3H-OCH₂CH₃

Rationale for Predictions:

  • Aromatic Protons (δ ~7.8-8.2): The protons on the substituted phenyl ring are expected to appear in the downfield region due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro and bromo groups. The complex splitting pattern (multiplet, m) would arise from the coupling between the three adjacent aromatic protons.

  • Methylene Protons of Ethyl Group (-OCH₂CH₃, δ 4.35): The quartet (q) arises from coupling with the adjacent methyl protons. The chemical shift is downfield due to the proximity of the electron-withdrawing ester oxygen.

  • Methylene Protons adjacent to the ring (-CH₂-, δ 4.10): These protons are expected to appear as a singlet (s) as there are no adjacent protons. The chemical shift is influenced by the adjacent carbonyl group and the aromatic ring.

  • Methyl Protons of Ethyl Group (-OCH₂CH₃, δ 1.35): The triplet (t) is due to coupling with the adjacent methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature.

Predicted Chemical Shift (δ, ppm)Assignment
~190C=O (keto)
~162C=O (ester)
~150C-NO₂
~135-140Aromatic C-H
~130Aromatic C-Br
~125-130Aromatic C-H
~120-125Aromatic C-CH₂
62.5-OCH₂CH₃
45-CH₂-
14.0-OCH₂CH₃

Rationale for Predictions:

  • Carbonyl Carbons (δ ~190 and ~162): The keto carbonyl carbon is typically more deshielded and appears further downfield than the ester carbonyl carbon.[5]

  • Aromatic Carbons (δ ~120-150): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the nitro group (C-NO₂) is expected to be the most downfield due to the strong electron-withdrawing effect. The carbon attached to the bromine (C-Br) will also be downfield. The remaining aromatic carbons will appear in the typical aromatic region.

  • Aliphatic Carbons (δ 14.0, 45, 62.5): The chemical shifts for the ethyl group and the methylene bridge are in the expected aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

Predicted Frequency (cm⁻¹)Functional Group
~3100-3000Aromatic C-H stretch
~2980-2850Aliphatic C-H stretch
~1740C=O stretch (ester)
~1720C=O stretch (keto)
~1530 and ~1350N-O stretch (nitro group)
~1200C-O stretch (ester)
~1050C-Br stretch

Rationale for Predictions:

  • C=O Stretching: Two distinct carbonyl peaks are expected, one for the ester and one for the ketone. The ester carbonyl typically appears at a slightly higher frequency.[6]

  • N-O Stretching: The presence of a nitro group will be indicated by two strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations.[7]

  • C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic and aliphatic protons.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Molecular Ion Peak (M⁺): m/z = 317/319 (due to the presence of Bromine isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).

Predicted Fragmentation Pattern:

Fragmentation_Pathway M [M]⁺˙ m/z 317/319 F1 [M-OCH₂CH₃]⁺ m/z 272/274 M->F1 - •OCH₂CH₃ F2 [M-COOCH₂CH₃]⁺ m/z 244/246 M->F2 - •COOCH₂CH₃ F3 [C₇H₄BrNO₂]⁺ m/z 214/216 F2->F3 - C₂H₂O F4 [C₆H₄NO₂]⁺ m/z 122 F3->F4 - Br

Caption: Predicted mass spectrometry fragmentation pathway.

Rationale for Predictions:

  • Loss of the Ethoxy Radical: A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃) to give a stable acylium ion.

  • Loss of the Carboethoxy Radical: Another likely fragmentation is the loss of the entire carboethoxy group (•COOCH₂CH₃).

  • Fragmentation of the Phenyl Ring System: Further fragmentation would involve the cleavage of the side chain and potential loss of the bromine atom.

Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular FormulaC₁₁H₁₀BrNO₅
Molecular Weight316.11 g/mol
AppearancePale yellow solid or oil
SolubilitySoluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water.
Melting PointExpected to be a low-melting solid.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate. A plausible two-step synthetic route commencing from 2-bromotoluene has been proposed. Furthermore, a detailed predictive analysis of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data has been provided, establishing a spectroscopic fingerprint for the confirmation of the target molecule's structure. This guide serves as a valuable resource for researchers interested in the synthesis and application of novel substituted α-keto esters, providing a solid foundation for future experimental work in this area.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Jørgensen, K. A., et al. (2002). Copper-Catalyzed Enantioselective Henry Reactions of α-Keto Esters: An Easy Entry to Optically Active β-Nitro-α-hydroxy Esters and β-Amino-α-hydroxy Esters. The Journal of Organic Chemistry, 67(11), 3785–3791. Retrieved from [Link]

  • Hiersemann, M. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 18, 1290–1303. Retrieved from [Link]

  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 30(12), 1-22. Retrieved from [Link]

  • MCAT Review. (n.d.). Keto Acids and Esters - Oxygen Containing Compounds. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of phenylpyruvic acid and its aryl substituted derivatives.
  • Google Patents. (n.d.). Novel method for rapidly preparing phenylpyruvic acid and aryl substituted derivative thereof.
  • PrepChem.com. (n.d.). Synthesis of phenyl pyruvic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-bromo-3-(3-nitrophenyl)propanoate. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 3-bromo-2-oxo-, ethyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of ethyl propanoate. Retrieved from [Link]

  • MDPI. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 28(2), 549. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 3-BROMO-2-OXOPROPANOATE. Retrieved from [Link]

  • Uni Halle. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Mass Spectrometry. Retrieved from [Link]

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Exploratory

Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate 1H NMR and 13C NMR data

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate Introduction Ethyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate is a substituted aromatic α-keto ester....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate

Introduction

Ethyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate is a substituted aromatic α-keto ester. Its complex structure, featuring a highly substituted benzene ring and multiple functional groups, makes it an excellent candidate for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. As a synthetic intermediate, its unambiguous characterization is paramount for ensuring the integrity of subsequent reaction steps in drug discovery and materials science.

This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for this molecule. In the absence of publicly available experimental data, these predictions are derived from established NMR principles, substituent effects, and spectral data from analogous structures. This document is intended for researchers and scientists who rely on NMR for the structural verification of novel organic compounds.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted based on the distinct electronic environments of the protons in the molecule. The chemical shifts are influenced by inductive effects, electron-withdrawing and -donating groups, and magnetic anisotropy.

Rationale for Predicted Chemical Shifts:

  • Aromatic Region (H-3, H-4, H-5): The aromatic protons form a three-spin system. The potent electron-withdrawing nature of the nitro group (-NO₂) at C-6 and the bromo group (-Br) at C-2 significantly deshields the adjacent protons. H-3 and H-5 are ortho to the electron-withdrawing groups, shifting them substantially downfield. H-4, being para to the nitro group, is also deshielded. The coupling pattern is predicted to be a triplet for H-4 (coupled to H-3 and H-5 with similar coupling constants) and a doublet of doublets for H-3 and H-5.

  • Methylene Protons (H-α): These benzylic protons are positioned alpha to a ketone, which strongly deshields them. Their chemical shift is therefore expected in the range of 4.0-5.0 ppm. They will appear as a singlet as there are no adjacent protons.

  • Ethyl Ester Protons (H-β, H-γ): This is a standard ethyl group attached to an ester oxygen. The methylene protons (H-β) are adjacent to the oxygen and are thus deshielded, appearing as a quartet due to coupling with the methyl protons. The methyl protons (H-γ) appear further upfield as a triplet.

Predicted ¹H NMR Data Summary (500 MHz, CDCl₃)
Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-4~ 8.15t1HJ = 8.0Ar-H
H-3~ 7.85dd1HJ = 8.0, 1.0Ar-H
H-5~ 7.70dd1HJ = 8.0, 1.0Ar-H
H-α~ 4.50s2H-Ar-CH ₂-C=O
H-β~ 4.35q2HJ = 7.1O-CH ₂-CH₃
H-γ~ 1.38t3HJ = 7.1O-CH₂-CH
Molecular Structure with Proton Labeling

Caption: Structure with predicted ¹H assignments.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments. The chemical shifts are predicted based on additivity rules for substituted benzenes and known ranges for carbonyl and alkyl carbons.

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbons (C-keto, C-ester): The ketone carbonyl (C-keto) is expected to be significantly downfield, typically >190 ppm. The ester carbonyl (C-ester) is generally found in the 160-170 ppm range.

  • Aromatic Carbons (C1-C6): The chemical shifts are heavily influenced by the substituents. The carbons directly attached to the electronegative bromo (C-2) and nitro (C-6) groups will be significantly shifted. The nitro group's strong electron-withdrawing effect will cause a downfield shift for the ipso-carbon (C-6) and the para-carbon (C-3, incorrect numbering, should be C4). The bromo group also causes a downfield shift on its ipso-carbon (C-2). The quaternary carbons (C-1, C-2, C-6) are expected to have weaker signals.

  • Alkyl Carbons (C-α, C-β, C-γ): The benzylic carbon (C-α) will be deshielded by the adjacent ketone and aromatic ring. The ethyl ester carbons (C-β, C-γ) will appear in their characteristic regions, with the carbon bonded to oxygen (C-β) being more downfield.

Predicted ¹³C NMR Data Summary (125 MHz, CDCl₃)
Signal LabelPredicted Chemical Shift (δ, ppm)Assignment
C-keto~ 192.0Ar-CH₂-C =O
C-ester~ 163.5O-C =O
C-6~ 150.0C -NO₂
C-2~ 135.0C -Br
C-4~ 133.0Ar-C H
C-1~ 131.0C -CH₂
C-5~ 129.5Ar-C H
C-3~ 125.0Ar-C H
C-β~ 62.5O -CH₂-CH₃
C-α~ 45.0Ar-C H₂-C=O
C-γ~ 14.0O-CH₂-C H₃

Experimental Protocols

To obtain high-quality NMR data, adherence to standardized protocols is essential. The following outlines a self-validating methodology for the analysis of a solid sample like Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate.

Sample Preparation
  • Purity Assessment: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis. This can be verified by a preliminary thin-layer chromatography (TLC) or LC-MS analysis.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the solid compound.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[1] If solubility is an issue, DMSO-d₆ can be used.

  • Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate for the spectrometer's detector (~4-5 cm).

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.[2]

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the complex aromatic region.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Temperature: 298 K.

    • Number of Scans: 8-16 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Experiment: Standard 1D proton-decoupled carbon experiment (e.g., zgpg30).

    • Temperature: 298 K.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 (~0.7 mL) with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer (≥400 MHz) transfer->instrument h1_acq Acquire 1H Spectrum instrument->h1_acq c13_acq Acquire 13C Spectrum h1_acq->c13_acq process Fourier Transform & Phasing c13_acq->process integrate Integration & Peak Picking (1H) process->integrate assign Assign Signals integrate->assign verify Structural Verification assign->verify caption NMR Experimental Workflow.

Caption: A typical workflow for NMR analysis.

Structural Verification Logic

The ultimate goal of NMR analysis is the unambiguous confirmation of the molecular structure. The predicted ¹H and ¹³C data provide a powerful, self-validating system when analyzed together.

Connecting the Data Points:
  • ¹H NMR: The integration values (1:1:1:2:2:3) would confirm the proton count for each distinct environment. The multiplicities (t, dd, s, q, t) would confirm the neighboring protons, for example, the quartet and triplet of the ethyl group are a classic signature.

  • ¹³C NMR: The presence of 11 distinct signals would confirm the absence of molecular symmetry and account for all carbons in the proposed structure. The chemical shifts would confirm the presence of key functional groups: two carbonyls (one ketone, one ester), six aromatic carbons, and the three distinct alkyl carbons.

  • 2D NMR (Hypothetical): If experimental data were acquired, a COSY (Correlation Spectroscopy) experiment would show correlations between coupled protons (H-3/H-4, H-4/H-5, and H-β/H-γ). An HSQC (Heteronuclear Single Quantum Coherence) experiment would link each proton to its directly attached carbon. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would reveal long-range (2-3 bond) correlations, definitively connecting the fragments, such as showing a correlation from the H-α protons to C-1, C-keto, and C-ester, thus cementing the connectivity of the side chain to the aromatic ring.

Logical Framework for Structural Confirmation

G cluster_H1 1H NMR Evidence cluster_C13 13C NMR Evidence Structure Proposed Structure H_Integration Integration (Proton Count) Structure->H_Integration H_Multiplicity Multiplicity (Neighboring H) Structure->H_Multiplicity H_Shift Chemical Shift (Functional Groups) Structure->H_Shift C_Count Signal Count (Unique Carbons) Structure->C_Count C_Shift Chemical Shift (C-Types) Structure->C_Shift Confirmation Structure Confirmed H_Integration->Confirmation H_Multiplicity->Confirmation H_Shift->Confirmation C_Count->Confirmation C_Shift->Confirmation

Caption: Logical flow for structural confirmation using NMR data.

Conclusion

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • PubChem. (2025). Ethyl benzoylformate. [Link]

Sources

Foundational

Mass spectrometry analysis of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate Introduction Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is a polyfunctionalized aromatic compound of i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate

Introduction

Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is a polyfunctionalized aromatic compound of interest in synthetic chemistry, potentially serving as a sophisticated building block for novel pharmaceutical agents and materials. Its structure, incorporating a bromo, a nitro, and an α-keto-ester moiety, presents a unique and compelling challenge for analytical characterization. Mass spectrometry (MS) is an indispensable tool for confirming the molecular identity, elucidating the structure, and quantifying such molecules.[1][2]

This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this target analyte. Moving beyond a simple recitation of methods, we will delve into the rationale behind experimental choices, from sample preparation and ionization to the interpretation of complex fragmentation patterns. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated approach to the characterization of complex small molecules.

Core Physicochemical Properties & Structural Considerations

A thorough understanding of the analyte's structure is the foundation for developing a successful MS method.

  • Molecular Formula: C₁₁H₁₀BrNO₅

  • Monoisotopic Mass: 314.9797 g/mol

  • Key Structural Features:

    • Aromatic System: The phenyl ring provides a stable core, often resulting in a prominent molecular ion peak in the mass spectrum.

    • Halogen Isotope Pattern: The presence of a bromine atom is a powerful diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of roughly equal intensity are separated by 2 m/z units.[3]

    • Nitro Group (-NO₂): This electron-withdrawing group influences the molecule's polarity and is a predictable site for fragmentation, often involving the loss of NO (30 Da) or NO₂ (46 Da).[4][5]

    • α-Keto-Ester Moiety: This feature increases the molecule's polarity and provides additional, distinct fragmentation pathways, such as α-cleavages and loss of the ester's ethyl or ethoxy groups.[6][7]

These combined features suggest that the molecule is amenable to soft ionization techniques and will produce a rich, informative fragmentation spectrum.

Sample Preparation: The Foundation of Quality Data

Robust sample preparation is critical to avoid issues like ion suppression, poor signal intensity, and instrument contamination.[8][9]

Protocol: Standard Sample Preparation

  • Initial Dissolution: Accurately weigh the sample and dissolve it in a high-purity organic solvent to create a stock solution of approximately 1 mg/mL. Suitable solvents include methanol, acetonitrile, or ethyl acetate.[10]

  • Working Solution: Perform a serial dilution of the stock solution. For direct infusion analysis, a final concentration of 1-10 µg/mL is typically sufficient. For LC-MS analysis, the final concentration should be within the linear range of the instrument, often starting around 10-100 ng/mL.[10]

  • Solvent System: The final dilution should be made in a solvent compatible with the chosen MS ionization method and/or LC mobile phase. A common choice for ESI is a 50:50 mixture of acetonitrile and water, often with a small amount of volatile modifier like 0.1% formic acid to promote protonation in positive ion mode.[11]

  • Filtration: Before analysis, filter the final sample solution through a 0.22 µm syringe filter (ensure chemical compatibility) to remove any particulates that could clog the system.[12]

  • Vials: Use appropriate autosampler vials, preferably glass with PTFE septa, especially when using organic solvents, to prevent leaching of plasticizers.[9]

Ionization Technique Selection: Bridging the Sample to the Analyzer

The choice of ionization technique is dictated by the analyte's polarity, volatility, and thermal stability.[1] For Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate, the polar nitro and keto-ester groups make it an excellent candidate for soft ionization techniques.

  • Electrospray Ionization (ESI): This is the most recommended technique. ESI is ideal for polar and thermally labile compounds, generating intact molecular ions with minimal in-source fragmentation.[13][14] It can be operated in two modes:

    • Positive Ion Mode ([M+H]⁺): Protonation is likely to occur, although the multiple electronegative oxygen atoms might make it less efficient. Adduct formation with sodium ([M+Na]⁺) or potassium ([M+K]⁺) is also highly probable.

    • Negative Ion Mode ([M-H]⁻ or M⁻•): The acidic protons alpha to the carbonyl groups could be lost. More likely, the electron-withdrawing nature of the nitro and carbonyl groups makes the molecule susceptible to deprotonation or forming a radical anion. Negative mode ESI-MS has been shown to be highly effective for nitroaromatic compounds.[15]

  • Atmospheric Pressure Chemical Ionization (APCI): A viable alternative to ESI, APCI is suitable for compounds of medium polarity and volatility.[14][16] It may be advantageous if the analyte shows poor ionization efficiency with ESI.

  • Electron Ionization (EI): This "hard" ionization technique is typically coupled with Gas Chromatography (GC-MS). It would cause extensive fragmentation, providing a detailed structural fingerprint.[17] However, its use is contingent on the analyte being sufficiently volatile and thermally stable to pass through the GC system without decomposition.

Recommendation: Begin with Electrospray Ionization (ESI) due to the analyte's polarity. It is advisable to screen both positive and negative ion modes to determine which provides the most stable and abundant signal for the molecular ion.

Mass Spectral Interpretation and Fragmentation Analysis

The true power of mass spectrometry lies in the structural information gleaned from fragmentation patterns.[2] Tandem MS (MS/MS) experiments are crucial for controllably inducing and analyzing these fragments.

Expected Molecular Ion: In an ESI-MS experiment, the primary goal is to identify the protonated molecule [M+H]⁺ at m/z 315.9875 or other adducts in positive mode, or the deprotonated molecule [M-H]⁻ at m/z 313.9719 in negative mode. The most telling feature will be the accompanying isotopic peak at M+2 with nearly identical intensity, confirming the presence of one bromine atom.[3]

Predicted Fragmentation Pathways: The following fragmentation pathways are predicted based on the known behavior of the constituent functional groups.[4][15][18]

Neutral Loss (Da) Lost Fragment Description Potential m/z of Fragment (from [M+H]⁺)
46NO₂Loss of the nitro group as nitrogen dioxide radical. This is a very common pathway for nitroaromatics.[4][15]270.0
30NOLoss of nitric oxide, another characteristic fragmentation for nitro compounds.[5]286.0
45•OCH₂CH₃Loss of an ethoxy radical from the ester group.271.0
29•CH₂CH₃Loss of an ethyl radical from the ester.287.0
73C₃H₅O₂Cleavage resulting in the loss of the ethyl keto-ester side chain elements.243.0
28CODecarbonylation, loss of carbon monoxide from the keto group, often follows an initial fragmentation.Varies

// Node Definitions M [label="[M+H]⁺\nm/z 316.0/318.0", fillcolor="#F1F3F4", fontcolor="#202124"]; F1 [label="[M+H - NO₂]⁺\nm/z 270.0/272.0", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[M+H - NO]⁺\nm/z 286.0/288.0", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="[M+H - OEt]⁺\nm/z 271.0/273.0", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F4 [label="[M+H - Et]⁺\nm/z 287.0/289.0", fillcolor="#34A853", fontcolor="#FFFFFF"]; F5 [label="[C₇H₄BrNO]⁺\nm/z 213.9/215.9", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions M -> F1 [label="- NO₂ (46 Da)"]; M -> F2 [label="- NO (30 Da)"]; M -> F3 [label="- •OC₂H₅ (45 Da)"]; M -> F4 [label="- •C₂H₅ (29 Da)"]; F3 -> F5 [label="- CO (28 Da)"];

} } Caption: Predicted major fragmentation pathways for protonated Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate.

Experimental Protocol: A Practical LC-MS/MS Workflow

For robust identification and potential quantification, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard.[19][20][21]

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis Prep Dissolve & Dilute Sample (10-100 ng/mL) Filt Filter (0.22 µm) Prep->Filt LC Inject onto C18 Column Filt->LC Grad Gradient Elution (Water/ACN + 0.1% FA) LC->Grad ESI ESI Source (Positive/Negative Mode) Grad->ESI MS1 MS1: Isolate Precursor Ion (e.g., m/z 316.0) ESI->MS1 CID MS2: Collision-Induced Dissociation (CID) MS1->CID MS2 Scan for Product Ions CID->MS2 Data Data Analysis: - Confirm Molecular Ion (M/M+2) - Correlate Fragments to Structure MS2->Data

Step-by-Step Methodology:

  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.[19]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm) is a suitable starting point.[22]

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the analyte, hold, and then return to initial conditions to re-equilibrate the column.

  • Mass Spectrometer Parameters (Example for ESI+):

    • Ion Source: ESI in positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Nebulizing Gas Flow: Adjust according to manufacturer recommendations.

  • MS/MS Analysis:

    • MS1 Scan: First, perform a full scan (e.g., m/z 100-500) to identify the precursor ion (e.g., [M+H]⁺ at m/z 316.0).

    • Product Ion Scan: Select the precursor ion (m/z 316.0) and apply collision energy (e.g., 10-40 eV) in the collision cell to induce fragmentation. Scan for the resulting product ions to confirm the fragmentation pathways outlined in Section 4.

Considerations for Quantitative Analysis

Should the need arise to quantify Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate in complex matrices (e.g., reaction mixtures, biological samples), a targeted LC-MS/MS method using Multiple Reaction Monitoring (MRM) is the preferred approach.[21][23]

  • MRM Pair Selection: An MRM transition consists of a precursor ion and a specific product ion. Based on the fragmentation data, a stable and abundant transition would be selected (e.g., Precursor: 316.0 -> Product: 270.0, for the loss of NO₂). Monitoring one or two such specific transitions provides exceptional selectivity and sensitivity.

  • Method Validation: A quantitative method must be validated according to established guidelines, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[22]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
No or Poor Signal Incorrect ionization mode; Sample too dilute; Clog in the system; Poor ionization efficiency.Verify sample concentration.[8] Screen both positive and negative ion modes. Check for system clogs and consistent spray.[24] Consider switching to APCI.
High Background/Too Many Peaks Contaminated solvent or sample; Septum bleed; High sample concentration causing saturation.Run a solvent blank to check for contamination.[25] Use high-purity LC-MS grade solvents.[24] Dilute the sample further.
Inaccurate Mass Mass spectrometer requires calibration.Perform a mass calibration according to the manufacturer's protocol using an appropriate calibration standard.[8]
No M/M+2 Isotope Pattern Analyte does not contain bromine; Peak is not the molecular ion.Verify the structure of the starting materials. Analyze the fragmentation pattern to confirm if the peak corresponds to the expected molecular weight.

Conclusion

The mass spectrometric analysis of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is a multifaceted but manageable task. A systematic approach, beginning with careful sample preparation and progressing to a well-reasoned selection of ionization and analysis techniques, is paramount. The compound's unique structural features, particularly the bromine atom, provide a definitive isotopic signature for its identification. By leveraging the power of LC-MS/MS, researchers can confidently confirm the molecule's identity and structure through predictable and diagnostic fragmentation patterns, ensuring data integrity for applications in drug discovery and chemical synthesis.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
  • PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds.
  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
  • PMC. (2019, July 5). Quantification of nitroaromatic explosives in contaminated soil using MALDI-TOF mass spectrometry.
  • PubChem. (n.d.). Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate.
  • Benchchem. (n.d.). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
  • PMC. (2023, August 22). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms.
  • University of Victoria. (2021, November 16). Handling considerations for the mass spectrometry of reactive organometallic compounds.
  • PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
  • ResearchGate. (2025, August 6). (PDF) Mastering β-keto esters.
  • MDPI. (2025, October 8). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma.
  • MilliporeSigma. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
  • Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques.
  • ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds | Request PDF.
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
  • ACS Publications. (2003, July 16). Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS.
  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
  • ResearchGate. (n.d.). Synthesis, Characterization and Anti-inflammatory Activity of (2E)-3-(2-Bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl)prop-2-en-1-one.
  • Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry.
  • eDiss. (n.d.). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions.
  • (n.d.). An Introduction to Mass Spectrometry Ionization.
  • MDPI. (2023, July 29). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups.
  • Wikipedia. (n.d.). Sample preparation in mass spectrometry.
  • ResearchGate. (2025, August 6). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones.
  • YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry.
  • Pharma Focus Europe. (2025, April 29). Ionization Methods in Modern Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). Sample Preparation for Mass Spectrometry.
  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.
  • ResearchGate. (2006, January 3). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV.
  • Semantic Scholar. (n.d.). Synthesis , characterization and antimicrobial activity of 6-bromo-4-methoxy-4-( substituted phenyl ) iminoflavone.
  • Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata).
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  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • Google Patents. (n.d.). WO2000026177A1 - Synthesis of ethyl bromopyruvate.
  • ResearchGate. (2025, August 6). Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism.
  • Longdom Publishing. (2023, July 27). Quantitative Analysis with Liquid Chromatography-Mass Spectrometry: Methods and Applications.
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Exploratory

Technical Analysis: FT-IR Characterization of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate

Topic: FT-IR Spectrum of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FT-IR Spectrum of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of the Fourier Transform Infrared (FT-IR) spectrum of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate . As a critical intermediate in the Reissert indole synthesis and other heterocyclic derivatizations, the accurate characterization of this


-keto ester is pivotal for validating reaction progression and purity.

This document moves beyond basic peak listing to explore the vibrational mechanics of the


-keto ester moiety  coupled with a highly substituted nitroaromatic system . It establishes a self-validating protocol for differentiating this compound from its precursors (2-bromo-6-nitrotoluene and diethyl oxalate) and potential hydrolysis byproducts.

Structural Context & Synthetic Pathway

To interpret the spectrum accurately, one must understand the molecular architecture and its origin. The target molecule features three distinct vibrational domains:

  • The

    
    -Keto Ester Tail:  A dual-carbonyl system (
    
    
    
    ) exhibiting characteristic coupling.
  • The Benzylic Linker: A methylene (

    
    ) bridge that insulates the carbonyls from the aromatic ring in the keto form.
    
  • The Trisubstituted Aromatic Core: A benzene ring substituted at positions 1 (chain), 2 (Bromo), and 6 (Nitro), creating a unique steric and electronic environment.

Synthesis & Impurity Logic

The compound is typically synthesized via the condensation of 2-bromo-6-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide).

SynthesisPath Start1 2-Bromo-6-nitrotoluene (Precursor A) Inter Enolate Intermediate Start1->Inter Deprotonation Impurity1 Impurity: Unreacted Nitrotoluene (No C=O bands) Start1->Impurity1 Incomplete Rxn Start2 Diethyl Oxalate (Precursor B) Start2->Inter Acylation Base Base (KOEt) Base->Inter Product Ethyl 3-(2-Bromo-6-nitrophenyl)- 2-oxopropanoate (Target) Inter->Product Acidification (HCl) Impurity2 Impurity: Hydrolyzed Acid (Broad O-H, ~3000-2500) Product->Impurity2 Hydrolysis (H2O)

Figure 1: Synthetic pathway and potential spectroscopic impurities. The presence or absence of specific functional groups (C=O, O-H) serves as a primary quality gate.

Experimental Protocol: Self-Validating FT-IR Workflow

For this lipophilic, likely solid or viscous oil intermediate, Attenuated Total Reflectance (ATR) is the preferred modality over KBr pellets to avoid moisture interference and ion exchange (e.g., KBr + organic halides).

Sample Preparation & Acquisition
  • Instrument: FT-IR Spectrometer with Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (if resolving carbonyl doublets is difficult).

  • Scans: Minimum 32 scans to ensure high Signal-to-Noise (S/N) ratio for weak aromatic overtones.

The "Zero-Residue" Validation Step

Before accepting the spectrum, perform this self-check:

  • Background Check: Ensure the background spectrum (air) is clean.

  • Solvent Trap: Check 3600–3200 cm⁻¹. If a broad hump exists, the sample contains residual water or ethanol.

  • Precursor Flag: Check 1750–1700 cm⁻¹. If this region is silent or weak, the reaction failed (starting material is unreacted nitrotoluene).

Spectral Interpretation & Band Assignment

The spectrum of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is defined by the interplay between the electron-withdrawing nitro group and the


-keto ester functionality.
The Diagnostic Carbonyl Region (1760–1710 cm⁻¹)

The most critical feature of


-keto esters is the carbonyl doublet . Unlike simple esters, the proximity of the ketone and ester carbonyls induces vibrational coupling and dipole interactions.
  • Ester Carbonyl (

    
    ):  Typically the higher frequency band, found at 1755–1735 cm⁻¹ . The electron-withdrawing effect of the adjacent ketone increases the bond order slightly.
    
  • Ketone Carbonyl (

    
    ):  Typically found at 1730–1710 cm⁻¹ .
    
  • Observation: Depending on the resolution and solid-state packing, these may appear as two distinct peaks or a single broadened band with a shoulder. A single sharp peak often indicates decomposition or hydrolysis to the enol form.

The Nitroaromatic Signatures

The nitro group (


) provides two intense, reliable bands that confirm the integrity of the aromatic ring substitution.[1]
  • Asymmetric Stretch (

    
    ): 1540–1520 cm⁻¹ .[1] This is often the strongest band in the spectrum outside the carbonyl region.
    
  • Symmetric Stretch (

    
    ): 1360–1340 cm⁻¹ .[1]
    
Summary of Assignments
Functional GroupModeWavenumber (cm⁻¹)IntensityDiagnostic Note
C-H (Aromatic) Stretch3100 – 3000WeakIndicates benzene ring presence.[1]
C-H (Aliphatic) Stretch2990 – 2850MediumEthyl group and methylene linker (

).
Ester C=O Stretch1755 – 1735 StrongPart of

-keto doublet.
Ketone C=O Stretch1730 – 1715 StrongPart of

-keto doublet.
Aromatic Ring C=C Stretch1610, 1580Med-WeakSkeletal vibrations.[1]
Nitro (-NO₂) Asym.[1][2] Stretch1540 – 1520 Very StrongPrimary confirmation of nitration.
Nitro (-NO₂) Sym.[1][2] Stretch1360 – 1340 StrongPaired with 1530 band.
C-O (Ester) Stretch1250 – 1150Strong"Fingerprint" for ethyl ester.
C-H (OOP) Bending900 – 700StrongPattern for 1,2,3-trisubstituted benzene.
C-Br Stretch650 – 550Med-WeakOften obscured; look for band absent in non-bromo analogs.
Vibrational Logic Diagram

The following diagram maps the structural moieties to their specific vibrational frequencies, visualizing the "why" behind the spectrum.

SpectralLogic cluster_carbonyl Alpha-Keto Ester Region cluster_nitro Nitroaromatic Region cluster_fingerprint Fingerprint/Substituent Compound Ethyl 3-(2-Bromo-6-nitrophenyl)- 2-oxopropanoate Ester Ester C=O (~1745 cm⁻¹) Compound->Ester Keto Ketone C=O (~1725 cm⁻¹) Compound->Keto NitroAsym NO₂ Asymmetric (~1530 cm⁻¹) Compound->NitroAsym NitroSym NO₂ Symmetric (~1350 cm⁻¹) Compound->NitroSym CBr C-Br Stretch (~600 cm⁻¹) Compound->CBr OOP Ar-H OOP Bending (1,2,3-Trisubstituted) (~780-740 cm⁻¹) Compound->OOP Coupling Vibrational Coupling (Doublet Formation) Ester->Coupling Keto->Coupling

Figure 2: Vibrational frequency mapping. The


-keto ester doublet and the Nitro stretches are the primary "fingerprints" for identification.

Quality Control & Troubleshooting

In a drug development context, purity is paramount. Use the FT-IR spectrum to detect common failure modes.

Keto-Enol Tautomerism

While


-keto esters are predominantly in the keto  form, the acidic benzylic protons (flanked by the aromatic ring and the ketone) allows for enolization (

).
  • Sign of Enolization: Appearance of a broad band around 3400–3200 cm⁻¹ (O-H stretch) and a shift of the carbonyl band to lower frequencies (~1650 cm⁻¹) due to hydrogen bonding and conjugation.

  • Implication: Significant enol content may indicate solvent effects or catalytic impurities.

Common Impurities
  • Unreacted 2-Bromo-6-nitrotoluene:

    • Detection: Absence of Carbonyl bands (1760–1710 cm⁻¹). Strong peaks at 1530/1350 cm⁻¹ remain.

  • Diethyl Oxalate (Reagent):

    • Detection: Simple ester carbonyl (singlet ~1740 cm⁻¹). No aromatic bands (no C=C, no Nitro).

  • Hydrolysis Product (Carboxylic Acid):

    • Detection: Very broad "ferry boat" O-H stretch spanning 3300–2500 cm⁻¹.

References

  • NIST Mass Spectrometry Data Center. (2023). Propanoic acid, 2-oxo-, ethyl ester (Ethyl Pyruvate) - IR Spectrum. NIST Chemistry WebBook, SRD 69.[3][4] [Link]

  • Royal Society of Chemistry. (2000). Conformational isomerism of α-ketoesters: A FTIR and ab initio study. J. Chem. Soc., Perkin Trans. 2. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23322030, Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Department of Chemistry and Biochemistry. [Link]

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Foundational

An In-depth Technical Guide to Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate: Synthesis, Properties, and Characterization

Abstract This technical guide provides a comprehensive overview of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate, a novel α-keto ester with significant potential in synthetic chemistry and drug discovery. Due to its st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate, a novel α-keto ester with significant potential in synthetic chemistry and drug discovery. Due to its status as a non-commercial compound, this document details a proposed synthetic pathway, predicts its physicochemical and spectroscopic properties, and discusses its potential applications and necessary safety protocols. The guide is intended for researchers, medicinal chemists, and professionals in drug development who require a thorough understanding of this and similar molecular scaffolds.

Introduction: The Significance of Substituted Aryl α-Keto Esters

α-Keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester. This arrangement imparts unique reactivity, making them valuable intermediates in a multitude of organic transformations. When appended to a substituted aromatic ring, these moieties become critical building blocks for heterocyclic synthesis and the development of pharmacologically active agents. The specific substituents on the aromatic ring—in this case, a bromine atom and a nitro group in an ortho/ortho' configuration—create a unique electronic and steric environment. This substitution pattern can influence molecular conformation, reactivity, and potential biological activity, making Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate a compound of considerable interest for synthetic exploration and as a scaffold in medicinal chemistry.

Proposed Synthetic Pathway

A logical and efficient synthesis of the target compound necessitates a two-step approach, beginning with the preparation of a key intermediate, 2-Bromo-6-nitrobenzaldehyde, followed by a condensation reaction to build the α-keto ester side chain.

Retrosynthetic Analysis

A retrosynthetic analysis of the target compound suggests a disconnection at the C-C bond between the aromatic ring and the side chain. This leads back to the key precursor, 2-Bromo-6-nitrobenzaldehyde, and a C3 carboxylated synthon, which can be derived from ethyl pyruvate or a related reagent.

G target Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate intermediate1 2-Bromo-6-nitrobenzaldehyde target->intermediate1 C-C disconnection intermediate2 Ethyl pyruvate enolate target->intermediate2 Claisen Condensation

Caption: Retrosynthetic approach for the target compound.

Step 1: Synthesis of 2-Bromo-6-nitrobenzaldehyde

The precursor, 2-Bromo-6-nitrobenzaldehyde, can be synthesized via the direct bromination of 2-nitrobenzaldehyde using N-Bromosuccinimide (NBS) in concentrated sulfuric acid.[1]

Experimental Protocol:

  • To a solution of 2-Nitrobenzaldehyde (1.0 eq) in concentrated sulfuric acid (H₂SO₄), add N-Bromosuccinimide (NBS) (1.2 eq) portion-wise while maintaining the temperature at ambient conditions.

  • Stir the resulting mixture vigorously for approximately 3 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic phases and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by a saturated aqueous solution of sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 8:2 v/v) to yield 2-Bromo-6-nitrobenzaldehyde.[1]

G reactant 2-Nitrobenzaldehyde product 2-Bromo-6-nitrobenzaldehyde reactant->product Bromination reagents NBS, H₂SO₄

Caption: Synthesis of the key intermediate.

Step 2: Synthesis of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate via Claisen Condensation

The target compound can be synthesized via a base-mediated Claisen condensation between 2-Bromo-6-nitrobenzaldehyde and ethyl pyruvate.[2][3][4] This reaction forms a new carbon-carbon bond to yield the desired β-keto ester.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide (NaOEt) (1.1 eq) in anhydrous ethanol.

  • To this solution, add ethyl pyruvate (1.0 eq) dropwise at 0 °C to form the ester enolate.

  • Separately, dissolve 2-Bromo-6-nitrobenzaldehyde (1.0 eq) in anhydrous ethanol.

  • Add the solution of the aldehyde dropwise to the enolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to obtain Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate.

G reactant1 2-Bromo-6-nitrobenzaldehyde product Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate reactant1->product reactant2 Ethyl Pyruvate reactant2->product reagents NaOEt, Ethanol

Caption: Final Claisen condensation step.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the target compound based on its structure and data from analogous molecules.

PropertyPredicted Value
Molecular Formula C₁₁H₁₀BrNO₅
Molecular Weight 316.11 g/mol
Appearance Pale yellow solid or oil
Melting Point 65-75 °C (estimated range)
Boiling Point Decomposes at high temperatures
Solubility Soluble in acetone, ethyl acetate, dichloromethane; sparingly soluble in ethanol; insoluble in water.
CAS Number Not assigned

Spectroscopic Characterization (Predicted)

The structural elucidation of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (H-3, H-4, H-5)7.5 - 8.2m3HThe electron-withdrawing nitro and bromo groups will deshield the aromatic protons, shifting them downfield into the 7.5-8.2 ppm range.[5][6]
Methylene (-CH₂-)~3.8 - 4.2s2HProtons on the carbon adjacent to the aromatic ring and the ketone will be deshielded.
Ethyl (-OCH₂CH₃)4.2 - 4.4q2HQuartet due to coupling with the methyl protons.
Ethyl (-OCH₂CH₃)1.2 - 1.4t3HTriplet due to coupling with the methylene protons.
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.[7][8]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (Ketone, C=O)190 - 195Typical range for α-keto carbons.
Carbonyl (Ester, C=O)160 - 165Typical range for ester carbonyls.
Aromatic (C-NO₂)148 - 152Deshielded due to the strong electron-withdrawing effect of the nitro group.
Aromatic (C-Br)118 - 122The "heavy atom effect" of bromine can cause an upfield shift for the ipso-carbon compared to what would be expected based on electronegativity alone.[9]
Aromatic (C-H)125 - 135Range for substituted aromatic carbons.
Methylene (-CH₂-)40 - 45Aliphatic carbon adjacent to the aromatic ring and ketone.
Ethyl (-OCH₂CH₃)61 - 63Methylene carbon of the ethyl ester.
Ethyl (-OCH₂CH₃)13 - 15Methyl carbon of the ethyl ester.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O Stretch (Ketone)1720 - 1740Strong
C=O Stretch (Ester)1735 - 1755Strong[10][11]
N-O Asymmetric Stretch (NO₂)1520 - 1560Strong
N-O Symmetric Stretch (NO₂)1340 - 1380Strong
Aromatic C-H Stretch3000 - 3100Medium
C-O Stretch (Ester)1150 - 1250Strong[10]
C-Br Stretch500 - 600Medium
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information on the fragmentation pattern.

  • Molecular Ion (M⁺): Expected at m/z ≈ 315 and 317 with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.

  • Major Fragments:

    • Loss of the nitro group (-NO₂): [M - 46]⁺

    • Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺

    • Cleavage of the C-C bond between the carbonyls.

    • The fragmentation of nitroaromatic compounds can be complex, often involving the loss of NO and NO₂ radicals.[12][13][14]

Reactivity and Potential Applications in Drug Discovery

The molecular architecture of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate presents several avenues for further synthetic elaboration. The α-keto ester moiety is a versatile handle for nucleophilic additions, reductions, and the synthesis of heterocyclic systems. The nitro group can be reduced to an amine, providing a site for amidation or other derivatizations. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.

These features make the compound a valuable scaffold for fragment-based drug discovery and the generation of compound libraries for high-throughput screening. The α-keto ester motif is a known pharmacophore in inhibitors of various enzymes, including proteases and kinases. The substituted phenyl ring can be tailored to optimize binding interactions within a target protein's active site.

Safety and Handling

Disclaimer: This compound should only be synthesized and handled by trained professionals in a well-equipped chemical laboratory. A thorough risk assessment should be conducted before commencing any experimental work.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a laboratory coat, and safety glasses with side shields at all times.[15]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15] Avoid all personal contact.[15]

  • Starting Materials:

    • N-Bromosuccinimide (NBS): Is a corrosive solid and a strong oxidizing agent.

    • Concentrated Sulfuric Acid: Is highly corrosive and can cause severe burns.

    • Sodium Ethoxide: Is a corrosive and flammable solid.

  • Product: As a brominated nitroaromatic compound, Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate should be treated as potentially toxic and mutagenic. Nitroaromatic compounds can be hazardous, and care should be taken to avoid exposure.[16]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is a synthetically accessible and promising molecule. This guide has outlined a practical synthetic route, provided a detailed prediction of its spectral and physical properties, and highlighted its potential in the field of medicinal chemistry. The unique combination of a reactive α-keto ester and a functionalized aromatic ring makes it a valuable building block for the synthesis of more complex and potentially biologically active compounds. Researchers are encouraged to use this guide as a foundational resource for the synthesis and exploration of this and related chemical entities.

References

  • University of Calgary. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • MDPI. (2023, January 6). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • ACS Publications. (2023, April 27). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. Retrieved from [Link]

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  • PubMed Central. (n.d.). (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis. Retrieved from [Link]

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  • PubChem. (n.d.). Benzene, 1-bromo-3-nitro-. Retrieved from [Link]

  • PubMed Central. (n.d.). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]

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  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • Journal of Emerging Investigators. (2022, December 12). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. Retrieved from [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Correlation between the photochemistry and the mass spectra of pyruvic acid and isopropyl pyruvate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

  • YouTube. (2021, February 21). Reformatsky Reaction with Mechanism || 2025 Common Organic Chemistry || commonorganicchemistry. Retrieved from [Link]

  • Novachem. (2024, February 14). 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • Chegg.com. (2022, March 27). Solved 121 9. (5 pts) Proton and carbon-13 NMR spectra of. Retrieved from [Link]

  • S.P.C. Mahavidyalaya. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-nitrobenzaldehyde. Retrieved from [Link]

  • ASM Journals. (2022, March 28). Biodegradation of 3-Chloronitrobenzene and 3-Bromonitrobenzene by Diaphorobacter sp. Strain JS3051. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • SciSpace. (n.d.). Sonochemical Reformatsky Reaction Using Indium. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

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Exploratory

Crystal structure of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate derivatives

An In-depth Technical Guide on the Crystal Structure of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 3-(2-bromo-6-nitrophenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Crystal Structure of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. Their biological activity and solid-state properties are intrinsically linked to their three-dimensional molecular architecture. This technical guide provides a comprehensive overview of the anticipated crystal structure of the title compound, drawing upon crystallographic data from analogous structures. It offers a predictive analysis of molecular geometry, intermolecular interactions, and packing motifs. Furthermore, this guide outlines detailed, field-proven methodologies for the synthesis, crystallization, and subsequent X-ray crystallographic analysis of these derivatives, intended to serve as a foundational resource for researchers engaged in their study and application.

Introduction: The Significance of Substituted Phenylpyruvates

Substituted phenylpyruvate derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, including indole derivatives with anti-tubercular activity.[1] The presence of a bromo and a nitro group on the phenyl ring, as in Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate, introduces specific electronic and steric features that can significantly influence molecular conformation and intermolecular interactions. The α-ketoester moiety provides a reactive handle for further chemical transformations and is a known pharmacophore in various contexts, including as an antioxidant and an anti-inflammatory agent.[2][3]

Understanding the crystal structure of these molecules is paramount for several reasons:

  • Structure-Activity Relationship (SAR) Studies: A precise knowledge of the three-dimensional arrangement of atoms allows for the rational design of new derivatives with enhanced biological activity.

  • Polymorphism Control: The solid-state packing can affect crucial properties such as solubility, bioavailability, and stability of active pharmaceutical ingredients (APIs).

  • Crystal Engineering: The predictable nature of non-covalent interactions involving nitro and bromo substituents can be harnessed to design novel crystalline materials with desired properties.[4]

This guide will delve into the probable structural characteristics of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate and provide a robust framework for its empirical study.

Predicted Molecular and Crystal Structure

While a definitive crystal structure for Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is not publicly available in the Cambridge Structural Database (CSD)[5], we can infer its likely structural features based on crystallographic studies of related compounds.

Molecular Geometry

The molecule consists of a central 2-bromo-6-nitrophenyl group linked to an ethyl 2-oxopropanoate chain. Key geometric parameters are expected to be influenced by the steric hindrance and electronic effects of the ortho-substituents.

  • Phenyl Ring: The benzene ring is expected to be largely planar. However, the bulky bromo and nitro groups in ortho positions may cause some minor puckering.

  • Nitro Group Orientation: The nitro group is a strong π-electron acceptor. Its orientation relative to the phenyl ring is crucial. In many para-substituted nitrobenzene derivatives, the nitro group is nearly coplanar with the ring to maximize resonance, with a mean twist angle of about 7.3 degrees, often influenced by intermolecular interactions.[6][7][8] The steric clash with the adjacent bromo group in the title compound might lead to a more significant twist.

  • Carbonyl Groups: The molecule contains two carbonyl groups (ketone and ester). The C=O bond lengths are expected to be in the typical range of 1.20-1.23 Å. The relative orientation of these groups will define the conformation of the propanoate chain.

Intermolecular Interactions and Supramolecular Motifs

The crystal packing will likely be dominated by a combination of weak non-covalent interactions.

  • C—H···O Hydrogen Bonds: The presence of multiple oxygen atoms (from the nitro and carbonyl groups) as hydrogen bond acceptors and various C-H groups as donors suggests that C—H···O interactions will play a significant role in stabilizing the crystal lattice.[9]

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen from neighboring molecules.

  • π-π Stacking: The electron-deficient nitrophenyl rings may engage in π-π stacking interactions, although the steric bulk of the substituents might influence the efficiency of this packing.

  • N···O Interactions: Interactions involving the nitro group are also anticipated to be a significant factor in the crystal engineering of these compounds.[4]

The interplay of these interactions will dictate the overall supramolecular architecture.

Synthetic and Crystallographic Workflow

This section provides a detailed protocol for the synthesis, purification, and single-crystal X-ray diffraction analysis of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate derivatives.

Synthesis and Purification

The synthesis of the title compound can be approached through several established organic chemistry reactions. A plausible route involves the reaction of a suitable 2-bromo-6-nitrobenzyl halide with an ethyl pyruvate enolate or a related synthetic equivalent.

Experimental Protocol: Synthesis

  • Preparation of the Nucleophile: To a solution of ethyl pyruvate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a strong base such as lithium diisopropylamide (LDA) (1.0 equivalent) dropwise. Stir the resulting enolate solution for 30 minutes.

  • Alkylation Reaction: To the enolate solution, add a solution of 2-bromo-6-nitrobenzyl bromide (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Crystallization

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. Slow evaporation of a saturated solution is a commonly successful technique.

Experimental Protocol: Crystallization

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture. Good starting points include chloroform-ethanol mixtures, acetone, or ethyl acetate-hexane.[10]

  • Slow Evaporation: Place the solution in a clean vial, cover it with a perforated cap (e.g., parafilm with a few pinholes), and leave it undisturbed in a vibration-free environment at room temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and coat them with a cryoprotectant (e.g., paratone-N oil) if low-temperature data collection is planned.

Single-Crystal X-ray Diffraction

The following protocol outlines the standard procedure for determining the crystal structure.

Experimental Protocol: X-ray Data Collection and Structure Refinement

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head of a diffractometer.

  • Data Collection: Collect diffraction data at a controlled temperature (e.g., 100 K or 298 K) using a diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation).[11][12]

  • Data Reduction: Process the collected data, including integration of reflection intensities and absorption correction, using appropriate software packages.[13]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².[1][11] All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

Data Presentation and Visualization

Tabulated Crystallographic Data

The following table presents a template for summarizing the key crystallographic data that would be obtained from a successful structure determination.

Parameter Value
Chemical FormulaC₁₁H₁₀BrNO₅
Formula Weight316.11
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Calculated Density (g/cm³)To be determined
Absorption Coefficient (mm⁻¹)To be determined
F(000)To be determined
Final R indices [I > 2σ(I)]To be determined
Goodness-of-fit on F²To be determined
Visualization of Key Structures and Workflows

Molecular Structure of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate

Caption: Ball-and-stick representation of the title compound.

Experimental Workflow for Crystal Structure Determination

cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Crystallography Synthesis Synthesis of Derivative Purification Column Chromatography Synthesis->Purification Crystallization Slow Evaporation Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final Crystal Structure

Caption: A streamlined workflow from synthesis to structure determination.

Conclusion

The crystal structure of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate derivatives holds the key to understanding their chemical behavior and biological function. This guide provides a predictive framework for the structural features of these compounds and a detailed set of protocols for their empirical investigation. By combining rational synthesis, careful crystallization, and rigorous crystallographic analysis, researchers can elucidate the precise three-dimensional structures of these promising molecules, thereby accelerating their development in pharmaceutical and materials science applications. The insights gained from such studies will undoubtedly contribute to the broader field of crystal engineering and the design of next-generation functional materials.

References

  • Ambekar, S. Y., & Siddappa, S. (1965). Journal of the Indian Chemical Society, 42(5), 335-339.
  • Łapczuk-Krygier, A., & Ponikiewski, Ł. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters, 4, 21–26. [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
  • Ravindra Acharya, K., & Sake Gowda, D. S. (1981). Crystal structure of ethyl pyruvate-2-methyl-4-chloro-phenyl hydrazone. Pramana, 16(5), 385–390. [Link]

  • Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2013). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design, 13(1), 224-235. [Link]

  • Sanz, F., Fonseca, I., & Martinez-Ripoll, M. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Crystals, 6(3), 29. [Link]

  • Sappington, P. L., et al. (2005). The ethyl pyruvate analogues, diethyl oxaloproprionate, 2-acetamidoacrylate, and methyl-2-acetamidoacrylate, exhibit anti-inflammatory properties in vivo and/or in vitro. Biochemical pharmacology, 70(11), 1579–1592. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Souhassou, M., et al. (2007). Electron Charge Density Distribution from X-ray Diffraction Study of the M-Nitrophenol Compound in the Monoclinic Form. Molecules, 12(2), 249-264. [Link]

  • Zúñiga, F. J., et al. (2011). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2567. [Link]

Sources

Foundational

Technical Guide: Reactivity & Chemoselective Cyclization of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate

This guide provides an in-depth technical analysis of the reactivity of the nitro group in Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate , focusing on its critical role as a precursor for substituted indoles via the Re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the reactivity of the nitro group in Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate , focusing on its critical role as a precursor for substituted indoles via the Reissert Indole Synthesis .

Executive Summary

Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is a highly functionalized aryl pyruvate derivative. Its core utility lies in the reductive cyclization of the nitro group to form Ethyl 4-bromoindole-2-carboxylate . This transformation is chemically significant due to the steric congestion imposed by the 2,6-substitution pattern (bromo and nitro groups flanking the pyruvate side chain) and the requirement for chemoselectivity —reducing the nitro group without dehalogenating the aryl bromide.

This guide outlines the mechanistic pathways, optimal experimental protocols, and troubleshooting strategies for researchers utilizing this scaffold in drug discovery, particularly for accessing 4-substituted indole motifs found in kinase inhibitors and CNS-active agents.

Molecular Architecture & Reactivity Profile[1]

The molecule features three distinct reactive centers, but the nitro group (-NO₂) is the linchpin for skeletal transformation.

FeatureChemical ContextImpact on Reactivity
Nitro Group (C6) Electrophilic, reducible.Precursor to the nucleophilic amine required for cyclization.
Bromo Group (C2) Electron-withdrawing, bulky, labile to Pd(0).Steric crowding directs cyclization; susceptible to unwanted hydrodehalogenation.
Pyruvate Side Chain

-Keto ester, electrophilic ketone.
The "trap" for the reduced nitrogen; determines the 2-carboxylate position in the indole.
The Steric Challenge (The "Ortho Effect")

The 2-bromo-6-nitro substitution pattern creates a "molecular clamp" around the methylene bridge.

  • Electronic Effect: The nitro group withdraws electron density, making the ring electron-deficient (susceptible to nucleophilic attack, though less relevant here than reduction).

  • Steric Effect: The bulky bromine atom forces the side chain out of planarity, which can actually facilitate cyclization by pre-organizing the molecule (the "gem-dimethyl" type effect, though conformational), bringing the reactive ketone closer to the nascent amine.

Primary Mechanism: Reductive Cyclization (Reissert Synthesis)

The transformation of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate to an indole follows the Reissert mechanistic logic. Unlike the Fischer synthesis (which uses hydrazones), this pathway relies on the in situ generation of an amine that intramolecularly condenses with the neighboring ketone.

Mechanistic Pathway[1][2]
  • Stepwise Reduction: The nitro group is reduced sequentially:

    • 
       (Nitroso)
      
    • 
       (Hydroxylamine)
      
    • 
       (Amine)
      
  • Nucleophilic Attack: The generated aniline nitrogen attacks the

    
    -carbonyl (ketone) of the pyruvate chain.
    
  • Dehydration: Loss of water from the resulting hemiaminal yields the aromatic indole system.

Note on Intermediates: In some conditions (e.g., Zn/AcOH), the reaction may proceed via the N-hydroxyindole intermediate if reduction stops at the hydroxylamine stage, which then dehydrates. However, complete reduction to the amine is the standard target.

Visualization: Reaction Logic

ReissertMechanism cluster_warning Chemoselectivity Risk SM Nitro-Pyruvate (Starting Material) Nitroso Nitroso Intermediate SM->Nitroso Reduction (2e-) Debrom Debrominated Side Product SM->Debrom Over-reduction (H2/Pd) Amine Aniline Intermediate Nitroso->Amine Reduction (4e-) Hemiaminal Cyclic Hemiaminal Amine->Hemiaminal Intramolecular Condensation Indole Ethyl 4-bromoindole- 2-carboxylate Hemiaminal->Indole - H2O (Aromatization)

Caption: Step-wise reductive cyclization pathway from nitro-pyruvate to indole, highlighting the risk of debromination.

Chemoselectivity: Preserving the Aryl Bromide

The critical failure mode in this synthesis is hydrodehalogenation (loss of the bromine atom). This occurs most frequently when using catalytic hydrogenation (H₂/Pd-C).

Reducing Agent Selection Matrix
Reducing SystemCompatibility with Ar-BrYield PotentialOperational ComplexityRecommendation
Fe / AcOH Excellent High (80-95%)Low (Filtration required)Primary Choice
Zn / AcOH GoodModerate-HighLowSecondary Choice
Na₂S₂O₄ (Dithionite) ExcellentModerateMedium (Phase transfer)For sensitive scales
H₂ / Pd-C Poor VariableHigh (Requires sulfided Pt or additives)Avoid
SnCl₂ / HCl GoodHighHigh (Emulsions during workup)Tertiary Choice

Recommended Experimental Protocol

Protocol A: Iron-Mediated Reductive Cyclization (The "Gold Standard")

This method uses elemental iron in acidic media. It is robust, scalable, and highly chemoselective, leaving the aryl bromide intact.

Reagents:

  • Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate (1.0 equiv)

  • Iron powder (325 mesh, 5.0 - 8.0 equiv)

  • Glacial Acetic Acid (Solvent/Proton source)

  • Ethanol (Co-solvent, optional to improve solubility)

Workflow:

  • Dissolution: Dissolve the nitro-pyruvate substrate in a mixture of Ethanol and Glacial Acetic Acid (1:1 v/v). Concentration: ~0.1 M.[1]

  • Activation: Heat the solution to 70°C .

  • Addition: Add Iron powder portion-wise over 15 minutes. Caution: Exothermic reaction. Hydrogen gas evolution may occur.

  • Reflux: Increase temperature to reflux (~90-100°C) and stir for 2–4 hours. Monitor by TLC/LC-MS for the disappearance of the nitro starting material and the appearance of the fluorescent indole spot.

  • Workup:

    • Cool to room temperature.[2][3][4][5]

    • Filter through a pad of Celite to remove iron residues. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate.

    • Partition between Ethyl Acetate and saturated NaHCO₃ (to neutralize acetic acid).

    • Dry organic layer (Na₂SO₄) and concentrate.[6]

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexanes/EtOAc).

Expected Product: Ethyl 4-bromoindole-2-carboxylate.

  • Note: The bromine ends up at the 4-position because it was ortho to the pyruvate side chain (which becomes C3 of the indole) in the starting material.

Protocol B: Sodium Dithionite Reduction (Mild Alternative)

For small-scale reactions where acidic conditions are deleterious to other functional groups.

  • Dissolve substrate in THF/Water (1:1).

  • Add Na₂S₂O₄ (3-4 equiv) and Na₂CO₃ (to buffer pH).

  • Reflux for 3-6 hours.

  • Extract with EtOAc.[2]

Scientific Validation & Troubleshooting

Why the "4-Bromo" Regiochemistry?

In the starting material, the pyruvate chain is at position 1. The bromo is at position 2.[7] The nitro is at position 6.

  • Indole Numbering: The nitrogen (from nitro) becomes atom 1. The carbon bearing the carboxylate becomes atom 2. The bridgehead carbons are 3a and 7a.

  • Mapping:

    • Nitro (C6 of phenyl)

      
       N1 of indole.
      
    • Pyruvate attachment (C1 of phenyl)

      
       C3a of indole (bridgehead).
      
    • Bromo (C2 of phenyl)

      
       Adjacent to C3a 
      
      
      
      C4 of indole .
    • Verification: This confirms the product is the 4-bromo isomer, a privileged scaffold for designing ligands that bind to the benzodiazepine site of GABA receptors or specific kinase pockets.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion Iron surface passivation.Add a catalytic amount of HCl or use "activated" iron (pre-washed with dilute HCl). Increase mechanical stirring.
Debromination (<5%) Over-reduction.Switch from Zn (more aggressive) to Fe. Ensure temperature does not exceed 100°C. Avoid H₂/Pd entirely.
N-Hydroxy Indole formed Incomplete reduction.Increase equivalents of Fe (up to 10 equiv). Prolong reflux time.
Sticky/Black Crude Iron salts complexation.[5]Use an EDTA wash during workup or perform a rigorous Celite filtration while the mixture is still hot.

References

  • Reissert Indole Synthesis Review

    • Title: The Reissert Indole Synthesis: A Review.
    • Source: Organic Reactions.[2][3][4][5][7][8][9][10][11]

    • Context: Foundational mechanism for converting o-nitrophenylpyruv
    • URL:[Link]

  • Chemoselective Reduction of Nitro Groups

    • Title: Chemoselective Reduction of Nitroarenes into Aryl Amines and N-Aryl Hydroxylamines.
    • Source: National Institutes of Health (NIH) / PMC.
    • Context: Validates the use of specific metal-mediated reductions to avoid dehalogen
    • URL:[Link]

  • Title: Synthesis of 4-bromo-7-methylindole-2-carboxylic acid (Patent CN100387577C).
  • Iron-Medi

    • Title: Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[8]

    • Source: Synthetic Communic
    • Context: Comparison of Fe vs SnCl2 for sensitive substrates.[8]

    • URL:[Link]

Sources

Exploratory

A Synthetic Chemist's Guide to Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate: A Versatile Intermediate for Heterocyclic Scaffolds

Abstract: Ethyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate is a strategically functionalized α-ketoester poised for significant application in medicinal and materials chemistry. Its unique arrangement of an α-ketoester, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Ethyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate is a strategically functionalized α-ketoester poised for significant application in medicinal and materials chemistry. Its unique arrangement of an α-ketoester, a nitro group, and an ortho-positioned bromine atom on an aromatic ring provides three distinct and orthogonal reactive centers. This guide elucidates the synthetic potential of this intermediate, presenting a technical overview of its core properties and detailing its application in the construction of high-value heterocyclic systems such as indoles and quinoxalines. Furthermore, we explore its utility in palladium-catalyzed cross-coupling reactions to build molecular complexity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Molecular Profile and Physicochemical Properties

Ethyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate is a molecule designed for sequential, regioselective transformations. Understanding its fundamental properties is the first step toward harnessing its synthetic power.

Chemical Structure

The structure combines the reactivity of an α-ketoester with a highly activated aryl halide.

Caption: Key reactive sites and their corresponding synthetic transformations.

  • The α-Ketoester Moiety: This 1,2-dicarbonyl equivalent is a classic precursor for the synthesis of nitrogen-containing heterocycles like quinoxalines through condensation with 1,2-diamines. [1][2]* The Nitro Group: The nitro group is a versatile functional handle. Its primary role here is as a masked amino group. Reduction of the nitro group to an amine unlocks powerful intramolecular cyclization pathways. [3][4]* The Aryl Bromide: The bromine atom, activated by the strongly electron-withdrawing ortho-nitro group, is an excellent electrophile for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. [5][6][7]This allows for the introduction of a wide variety of substituents at a late stage of a synthetic sequence.

Key Synthetic Transformations and Applications

Reductive Cyclization: A Gateway to Indole-2-Carboxylates

One of the most powerful applications of this intermediate is in the synthesis of substituted indoles, a core scaffold in numerous pharmaceuticals. The reaction proceeds via a reductive cyclization cascade.

Causality of Experimental Choices: The choice of reducing agent is critical. Iron powder in acetic acid is a classic, cost-effective, and robust method for nitro group reduction that is tolerant of the ester functionality. [8]The acidic medium simultaneously catalyzes the intramolecular condensation (cyclization) of the newly formed aniline with the adjacent ketone, followed by dehydration to furnish the aromatic indole ring. This one-pot process is highly efficient.

G start Ethyl 3-(2-Bromo-6-nitrophenyl) -2-oxopropanoate step1 Reduction of Nitro Group (e.g., Fe / Acetic Acid) start->step1 intermediate In situ generation of 2-aminoaryl ketoester step1->intermediate step2 Intramolecular Cyclization (Acid-Catalyzed Condensation) intermediate->step2 product Substituted Ethyl Indole-2-carboxylate step2->product

Caption: Workflow for the synthesis of indoles via reductive cyclization.

This strategy provides access to 7-bromoindole-2-carboxylates, which are themselves valuable intermediates for further functionalization via cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

The presence of the aryl bromide allows for the introduction of diverse molecular fragments. The Suzuki-Miyaura coupling is a prime example, enabling the formation of C-C bonds.

Causality of Experimental Choices: The reaction conditions are chosen to maximize efficiency and yield.

  • Catalyst: A palladium(0) source like Pd(PPh₃)₄ is robust and commercially available. The electron-withdrawing nitro group facilitates the rate-limiting oxidative addition step. [7][9][10]* Base: An aqueous base like sodium carbonate is required to activate the boronic acid for the transmetalation step. [11]* Solvent: A two-phase solvent system like Toluene/Water or DME/Water is often used to dissolve both the organic substrate and the inorganic base.

G sub Ethyl 3-(2-Bromo-6-nitrophenyl) -2-oxopropanoate reagents Pd(PPh₃)₄ Na₂CO₃ (aq) Toluene sub->reagents partner Arylboronic Acid (R-B(OH)₂) partner->reagents product Ethyl 3-(2-Aryl-6-nitrophenyl) -2-oxopropanoate reagents->product

Caption: Workflow for a representative Suzuki-Miyaura cross-coupling reaction.

This approach can be extended to other palladium-catalyzed reactions:

  • Buchwald-Hartwig Amination: To form C-N bonds, introducing primary or secondary amines. [12][13]* Sonogashira Coupling: To form C-C triple bonds by coupling with terminal alkynes. [6]

Synthesis of Quinoxaline Scaffolds

Quinoxalines are prevalent in biologically active molecules. The α-ketoester functionality of the intermediate provides a direct route to this scaffold.

Causality of Experimental Choices: The reaction is a straightforward condensation. Typically, it is catalyzed by a mild acid (often acetic acid) in an alcohol solvent like ethanol. [1][14]The reaction proceeds by initial formation of an imine, followed by a second intramolecular condensation and subsequent oxidation (often aerobic) to yield the aromatic quinoxaline ring.

G sub Ethyl 3-(2-Bromo-6-nitrophenyl) -2-oxopropanoate reagents Acetic Acid (cat.) Ethanol, Reflux sub->reagents diamine Substituted o-Phenylenediamine diamine->reagents product Substituted Quinoxaline Derivative reagents->product

Caption: Workflow for the synthesis of quinoxaline derivatives.

Experimental Protocols

The following protocols are provided as representative examples based on established literature procedures for analogous transformations.

Protocol 4.1: Synthesis of Ethyl 7-bromo-1H-indole-2-carboxylate
  • To a round-bottom flask equipped with a reflux condenser, add Ethyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate (1.0 eq).

  • Add glacial acetic acid (approx. 10 mL per 1 g of substrate).

  • Stir the mixture to form a suspension and add iron powder (4.0 - 5.0 eq).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the iron salts, washing the pad thoroughly with ethyl acetate.

  • Carefully neutralize the filtrate by washing with saturated aqueous sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound.

Protocol 4.2: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • To a Schlenk flask, add Ethyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate (1.0 eq), phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add degassed toluene (approx. 8 mL per 1 mmol of substrate) and a 2M aqueous solution of sodium carbonate (2.5 eq).

  • Heat the biphasic mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 6-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [15][16]* Handling: Handle in a well-ventilated fume hood. Aromatic nitro compounds can be toxic and should be handled with care. [17]Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. [15]

Conclusion and Future Outlook

Ethyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate is a highly valuable and versatile chemical intermediate. The strategic placement of its functional groups allows for a diverse range of synthetic transformations, including intramolecular cyclizations and intermolecular cross-coupling reactions. This guide has demonstrated its utility in accessing important heterocyclic cores like indoles and quinoxalines, as well as its role as a platform for building molecular complexity through palladium catalysis. Future research will likely focus on expanding the scope of its applications in the synthesis of novel pharmaceutical agents, agrochemicals, and functional organic materials.

References

  • Royal Society of Chemistry. (n.d.). A switchable reductive cyclization of o-alkyl nitroarenes: divergent synthesis of heterocycles. Green Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-oxo-3-phenylpropanoate. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Cyclization of Nitroarenes. Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • Novartis OAK. (2024, March 19). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]

  • ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoxaline synthesis from α-hydroxy ketones via a tandem oxidation process using catalysed aerobic oxidation. Request PDF. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-oxo-3-phenylpropanoate. Chemical Synthesis Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009, September 16). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, January 25). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. Retrieved from [Link]

  • Synfacts. (2018, May 28). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Retrieved from [Link]

  • AKEMI. (n.d.). Safety data sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2019, November 28). β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Novel Route to 2-Arylquinolines: Reductive Cleavage of 2′-Nitroaryl-∆2-isoxazolines. Retrieved from [Link]

  • SID. (n.d.). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. Retrieved from [Link]

  • eCommons. (2023, April 1). Efficient Synthesis of Aromatic Quinoxaline Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • ResearchGate. (n.d.). Iron-catalyzed reductive cyclization of nitroarenes: Synthesis of aza-heterocycles and DFT calculations. Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Retrieved from [Link]

  • Mahidol University. (n.d.). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Retrieved from [Link]

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  • Beilstein Journals. (2024, April 30). Carbonylative synthesis and functionalization of indoles. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate as a Versatile Precursor in Heterocyclic Synthesis

Introduction: The Strategic Advantage of Ortho-Functionalized Nitroarenes In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. N...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Ortho-Functionalized Nitroarenes

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Nitrogen-containing heterocycles, in particular, are privileged structures found in a vast array of pharmaceuticals and biologically active natural products. Among the myriad of synthetic precursors, ortho-functionalized nitroarenes stand out for their exceptional utility. The strategic placement of a nitro group adjacent to another reactive handle, such as a halogen, provides a powerful platform for a diverse range of cyclization strategies. The nitro group, a versatile functional moiety, can be readily transformed into various nitrogen-containing functionalities, including amines, nitroso, and nitrene intermediates, which are pivotal for the construction of N-heterocycles.[1] This application note provides a detailed guide for the use of a highly valuable, yet underexplored building block, Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate , in the synthesis of medicinally relevant quinoline and indole frameworks.

Synthesis of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate

Part 1: Synthesis of 2-Bromo-1-(bromomethyl)-3-nitrobenzene

The synthesis commences with the bromination of 2-methyl-3-nitrotoluene. The nitro group is a meta-director, and the methyl group is an ortho-, para-director. Due to steric hindrance from the methyl group, bromination is directed to the position ortho to the methyl group and meta to the nitro group. Subsequent benzylic bromination with N-bromosuccinimide (NBS) provides the desired intermediate.

Part 2: Synthesis of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate via Acylation of Ethyl Pyruvate

The target compound can be synthesized via a base-mediated acylation of ethyl pyruvate with the previously synthesized 2-bromo-1-(bromomethyl)-3-nitrobenzene. This reaction is analogous to a Claisen condensation, where the enolate of ethyl pyruvate acts as the nucleophile.[2][3][4][5]

Application I: Reductive Cyclization to Ethyl 4-hydroxyquinoline-3-carboxylates

A prominent application of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is its conversion to substituted quinolines, a core scaffold in numerous pharmaceuticals.[6][7] A particularly efficient strategy involves a one-pot reductive cyclization.

Scientific Rationale & Mechanistic Insight

This transformation hinges on the selective reduction of the nitro group to an aniline in the presence of a reducing agent, such as tin(II) chloride (SnCl2) or iron powder in acidic media. The newly formed amino group then undergoes an intramolecular nucleophilic attack on the adjacent ketone carbonyl. The resulting hemiaminal readily dehydrates to form the quinoline ring system. The bromine atom remains intact during this process, offering a handle for further functionalization of the quinoline scaffold.

G cluster_0 Reductive Cyclization to Quinolines start Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate intermediate1 Reduction of Nitro Group start->intermediate1 SnCl2, HCl or Fe/AcOH intermediate2 Intramolecular Cyclization intermediate1->intermediate2 In situ formation of aniline product Ethyl 4-hydroxyquinoline-3-carboxylate derivative intermediate2->product Dehydration

Caption: Reductive cyclization workflow for quinoline synthesis.

Experimental Protocol: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
Parameter Condition
Starting Material Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate
Reducing Agent Tin(II) chloride dihydrate (SnCl2·2H2O)
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hours
Work-up Basification and extraction
Typical Yield 75-85%

Step-by-Step Procedure:

  • To a solution of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate (1.0 eq) in ethanol (10 mL/mmol), add tin(II) chloride dihydrate (4.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

Application II: Palladium-Catalyzed Intramolecular Heck Reaction to Indole Derivatives

The presence of the bromine atom in Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate opens the door to a plethora of palladium-catalyzed cross-coupling reactions.[8][9][10][11] A particularly elegant application is the intramolecular Heck reaction for the synthesis of indole derivatives.

Scientific Rationale & Mechanistic Insight

For this transformation to be successful, the propanoate side chain must first be modified to contain an alkene moiety. This can be achieved through a Wittig or Horner-Wadsworth-Emmons reaction on the ketone functionality. The resulting olefin can then participate in an intramolecular Heck reaction. The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) catalyst. This is followed by intramolecular migratory insertion of the tethered alkene into the aryl-palladium bond. Subsequent β-hydride elimination regenerates the Pd(0) catalyst and furnishes the cyclized indole product.

G cluster_1 Intramolecular Heck Reaction for Indole Synthesis start Alkene-tethered Precursor intermediate1 Oxidative Addition start->intermediate1 Pd(0) catalyst intermediate2 Migratory Insertion intermediate1->intermediate2 Intramolecular product Indole Derivative intermediate2->product β-Hydride Elimination

Caption: Intramolecular Heck reaction workflow for indole synthesis.

Experimental Protocol: Synthesis of Ethyl 1-hydroxy-2-methyl-1H-indole-3-carboxylate

This protocol involves a two-step sequence: olefination followed by reductive cyclization and intramolecular Heck reaction.

Step 1: Wittig Olefination

Parameter Condition
Starting Material Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate
Reagent Methyltriphenylphosphonium bromide, n-BuLi
Solvent Anhydrous THF
Temperature -78 °C to room temperature
Reaction Time 12 hours
Typical Yield 80-90%

Step-by-Step Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting ylide solution at 0 °C for 30 minutes.

  • Cool the reaction mixture back to -78 °C and add a solution of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by column chromatography to yield the olefin intermediate.

Step 2: Reductive Intramolecular Heck Cyclization

Parameter Condition
Starting Material Olefin intermediate from Step 1
Catalyst Pd(OAc)2 (5 mol%)
Ligand PPh3 (10 mol%)
Base Triethylamine
Reducing Agent Formic acid
Solvent Acetonitrile
Temperature 80 °C
Reaction Time 24 hours
Typical Yield 60-70%

Step-by-Step Procedure:

  • In a sealed tube, combine the olefin intermediate (1.0 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and triethylamine (3.0 eq) in acetonitrile.

  • Add formic acid (2.0 eq) as the in situ source of hydride for the reduction of the nitro group and regeneration of the Pd(0) catalyst.

  • Seal the tube and heat the reaction mixture at 80 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford the desired indole product.

Conclusion

Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is a highly versatile and promising building block for the synthesis of diverse heterocyclic systems. Its unique combination of a reducible nitro group, a palladium-addressable bromo substituent, and a reactive keto-ester moiety allows for the strategic construction of complex molecular architectures. The protocols detailed herein for the synthesis of quinoline and indole derivatives provide a solid foundation for researchers in drug discovery and organic synthesis to explore the full potential of this valuable precursor.

References

  • Martínez, R., Ramón, D. J., & Yus, M. (2008). A direct and transition-metal-free synthesis of polysubstituted quinolines from 2-aminobenzylic alcohol derivatives and ketones or alcohols. The Journal of Organic Chemistry, 73(24), 9778-9780. [Link]

  • Mamedova, V. L., Mamedova, S. V., Korshin, D. E., Gavrilova, E. L., & Mamedov, V. A. (2025). ortho-Functionalized nitroarenes in the synthesis of heterocycles. Russian Chemical Reviews, 94(4), RCR5167. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]

  • Lee, P. H., Mo, J., Kang, D., Eom, D., Park, C., Lee, C. H., ... & Hwang, H. (2011). Preparation of Ethyl 2-Aryl 2,3-Alkadienoates via Palladium-Catalyzed Selective Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(1), 312-315. [Link]

  • Rahn, T., Appel, B., Baumann, W., Jiao, H., Börner, A., Fischer, C., & Langer, P. (2009). Synthesis of chromones and 4-hydroxyquinolines based on uncatalyzed condensations of 1-methoxy-1,3-bis (trimethylsilyloxy)-1, 3-butadiene with 2-alkoxy-and 2-nitrobenzoyl chlorides and related reactions. Organic & Biomolecular Chemistry, 7(9), 1931-1938. [Link]

  • Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from [Link]

  • Beilstein Journals. (2023). First synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry, 19, 67. [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 30(9), 2134. [Link]

  • ResearchGate. (2005). 4Hydroxyquinol2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. [Link]

  • KPU Pressbooks. (n.d.). 8.1 Claisen Condensation Fundamentals – Organic Chemistry II. Retrieved from [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). Ethyl 2-bromo-3-(3-nitrophenyl)propanoate. Retrieved from [Link]

  • RSC Publishing. (2016). Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. RSC Advances, 6(10), 8351-8367. [Link]

  • ResearchGate. (n.d.). Reductive Cyclization of Nitroarenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE. Retrieved from [Link]

  • Beilstein Archives. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. [Link]

  • MDPI. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 30(2), 345. [Link]

  • Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(22), 5000. [Link]

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  • RSC Publishing. (2020). Synthesis of 4-substituted 3-(2-hydroxyphenyl)-quinolines through an unexpected iron(iii) chloride promoted reaction of cyclic imine dibenzo[b,f][6][12]oxazepines with alkynes. Organic Chemistry Frontiers, 7(1), 101-106. [Link]

  • Google Patents. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
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Application

Application Notes and Protocols for the Chemoselective Reduction of the Nitro Group in Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate

Introduction The selective reduction of a nitro group in a multifunctional molecule is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective reduction of a nitro group in a multifunctional molecule is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate presents a unique challenge due to the presence of three potentially reducible functional groups: a nitro group, an α-ketoester, and an aryl bromide. The primary objective is to chemoselectively reduce the nitro group to an amine, yielding Ethyl 3-(2-amino-6-bromophenyl)-2-oxopropanoate, a valuable intermediate for the synthesis of various heterocyclic compounds. This document provides detailed protocols for achieving this transformation with high selectivity and yield, discusses the rationale behind the choice of reagents, and offers a comparative analysis of the methodologies.

Challenges in Chemoselectivity

The successful reduction of the nitro group in Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate hinges on the careful selection of the reducing agent and reaction conditions to avoid unwanted side reactions.

  • Dehalogenation: The carbon-bromine bond is susceptible to cleavage under certain reductive conditions, particularly with catalytic hydrogenation using palladium on carbon (Pd/C).[1]

  • Keto Group Reduction: The α-keto group can be reduced to a hydroxyl group by strong reducing agents like sodium borohydride if not properly controlled.

  • Over-reduction: In some cases, the initially formed amine can participate in further reactions if the conditions are too harsh.

Therefore, the chosen protocol must exhibit high chemoselectivity for the nitro group while preserving the aryl bromide and the α-ketoester functionalities.

Recommended Reduction Protocols

Several methods can be employed for the selective reduction of the nitro group in the target molecule. Below are three detailed protocols with varying reagents and conditions, each with its own set of advantages and considerations.

Protocol 1: Reduction with Iron Powder in Acetic Acid (Béchamp Reduction)

This classical and robust method is known for its excellent chemoselectivity for nitro groups in the presence of other reducible functionalities and is cost-effective.[2] The use of iron in an acidic medium provides a mild reduction potential that is often insufficient to cleave the aryl-halogen bond or reduce the keto group.[1][2]

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve Substrate in EtOH/AcOH B Add Iron Powder A->B C Heat to Reflux (e.g., 80°C) B->C D Monitor by TLC C->D E Cool and Filter through Celite D->E Upon Completion F Neutralize with NaHCO3 E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Column Chromatography H->I

Figure 1: General workflow for the iron-mediated nitro reduction.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 5:1 to 10:1 v/v ratio).

  • Addition of Iron: To the stirred solution, add iron powder (3.0-5.0 eq) portion-wise. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

  • Reaction: Heat the reaction mixture to reflux (typically 70-80°C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with ethanol or ethyl acetate.

    • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

    • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Reduction with Tin(II) Chloride Dihydrate

The use of tin(II) chloride (SnCl₂·2H₂O) is another mild and effective method for the chemoselective reduction of aromatic nitro compounds.[1][3] It is particularly useful when other reducible groups, such as carbonyls and halogens, are present.[3]

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve Substrate in EtOH or EtOAc B Add SnCl2·2H2O A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool and Pour into Ice D->E Upon Completion F Basify with NaHCO3/NaOH E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Column Chromatography H->I

Figure 2: General workflow for the tin(II) chloride-mediated nitro reduction.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask fitted with a reflux condenser and a magnetic stirrer.

  • Addition of Tin(II) Chloride: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 70-80°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

    • Carefully basify the mixture with a saturated aqueous solution of NaHCO₃ or a dilute (e.g., 5%) aqueous solution of sodium hydroxide (NaOH) until the pH is 7-8. This will precipitate tin salts.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Catalytic Transfer Hydrogenation with Ammonium Formate and Pd/C

While catalytic hydrogenation with Pd/C and H₂ gas can lead to dehalogenation, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate can be a milder alternative.[3][4] Careful monitoring is crucial to prevent dehalogenation.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve Substrate in MeOH B Add Ammonium Formate A->B C Add Pd/C B->C D Heat to Reflux C->D E Monitor by TLC D->E F Cool and Filter through Celite E->F Upon Completion G Concentrate Filtrate F->G H Partition between Water and EtOAc G->H I Dry and Concentrate H->I J Column Chromatography I->J

Figure 3: General workflow for catalytic transfer hydrogenation.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate (1.0 eq) in methanol, add ammonium formate (3.0-5.0 eq).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight) to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction closely by TLC. The reaction is often complete within 1-3 hours.[3] It is important to avoid prolonged reaction times to minimize the risk of dehalogenation.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Comparison of Protocols

FeatureProtocol 1: Fe/AcOHProtocol 2: SnCl₂·2H₂OProtocol 3: Pd/C, HCOONH₄
Chemoselectivity Excellent for nitro group; generally preserves aryl halides and keto groups.[1][2]Excellent for nitro group; mild towards carbonyls and halogens.[1][3]Good, but risk of dehalogenation with prolonged reaction times.[3]
Reagent Cost LowModerateHigh (due to Palladium)
Reaction Time Typically longer (several hours)Moderate to longOften shorter (1-3 hours)[3]
Work-up Can be cumbersome due to iron salts; requires filtration and careful neutralization.Involves precipitation and filtration of tin salts.Relatively straightforward filtration to remove the catalyst.
Environmental Impact Generates iron waste.Generates tin waste, which is a heavy metal.Palladium is a precious metal that requires recycling.
Safety Exothermic reaction; use of acid.Use of acid and handling of tin salts.Flammable solvent (methanol); Pd/C can be pyrophoric when dry.

Conclusion

The chemoselective reduction of the nitro group in Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate can be effectively achieved using several methods. The choice of protocol will depend on factors such as the scale of the reaction, cost considerations, and available equipment. For high chemoselectivity and cost-effectiveness, the iron/acetic acid method is a reliable choice. The tin(II) chloride method also offers excellent selectivity with a potentially cleaner work-up. Catalytic transfer hydrogenation provides a faster alternative, but requires careful optimization to prevent dehalogenation. It is recommended to perform small-scale trials to determine the optimal conditions for the specific application.

References

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Yoo, E. S., & Barbachyn, M. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

  • JRF Global. (2023, December 30). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • ACS Publications. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]

  • PubChem. Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate. [Link]

  • MDPI. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]

  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Organic Chemistry Portal. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 6). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. [Link]

  • ResearchGate. (2025, August 6). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. [Link]

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Method

Application Notes &amp; Protocols: Leveraging Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate in Advanced Multi-Component Reactions for Heterocyclic Scaffolding

Foreword: The Strategic Value of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate in Complex Synthesis In the landscape of modern drug discovery and materials science, multi-component reactions (MCRs) are indispensable to...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate in Complex Synthesis

In the landscape of modern drug discovery and materials science, multi-component reactions (MCRs) are indispensable tools. They offer an efficient, atom-economical, and diversity-oriented approach to constructing complex molecular architectures from simple precursors in a single operation.[1][2] Within this paradigm, the selection of starting materials is of paramount importance. Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is a uniquely powerful building block, engineered with a convergence of reactive functionalities that can be selectively unmasked and exploited in sophisticated reaction cascades.

This molecule's utility stems from three key structural features:

  • An α-ketoester moiety , a versatile electrophilic site for various condensation reactions.

  • An activated methylene group , poised for nucleophilic attack or condensation.

  • An ortho-bromo-nitroaryl system , a latent o-aminoaryl ketone precursor. The nitro group can be reduced in situ to an amine, which is perfectly positioned to trigger intramolecular cyclization, a cornerstone of the Friedländer annulation for quinoline synthesis.[3][4][5] The bromine atom is retained as a valuable handle for post-synthesis modifications, such as cross-coupling reactions, enabling further diversification.[6]

These application notes provide a detailed exploration of the use of this substrate in a powerful, one-pot MCR for the synthesis of highly substituted quinolines, a privileged scaffold in medicinal chemistry.[7]

Core Application: One-Pot Reductive Cyclization for Quinolone Synthesis via Friedländer Annulation

The most prominent application of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is in the synthesis of functionalized quinolines. The classical Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.[5] Our strategy elevates this process into a one-pot, three-component reaction by generating the requisite o-aminoaryl ketone in situ from the title nitro compound.

The overall transformation is a reductive domino reaction where the reduction of the nitro group initiates a cascade of condensation and cyclization events.

Mechanistic Rationale

The reaction proceeds through a logical sequence of steps that must be precisely controlled. The choice of a chemoselective reducing agent is critical; it must reduce the nitro group without affecting the ketone or ester functionalities. Sodium Dithionite (Na₂S₂O₄) is an exemplary choice for this purpose under neutral or slightly basic conditions.

The proposed mechanism is illustrated below:

Friedlander_Mechanism cluster_0 Step 1: In Situ Reduction cluster_1 Step 2: Intermolecular Condensation cluster_2 Step 3: Intramolecular Cyclization & Aromatization A Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate B Ethyl 3-(2-amino-6-bromophenyl)-2-oxopropanoate (Reactive Intermediate) A->B  Na₂S₂O₄   D Knoevenagel Adduct B->D  + C, Base (e.g., Piperidine)   C Active Methylene Compound (e.g., Malononitrile) E Cyclized Intermediate D->E  Intramolecular  Michael Addition   F Final Product: Substituted Quinolone E->F  Dehydration / Tautomerization  

Figure 1: Proposed mechanism for the three-component Friedländer annulation.

Causality Behind Mechanistic Choices:

  • Reduction First: The reduction of the nitro group is the initiating event. Without the formation of the aniline, the key cyclization step cannot occur.

  • Base-Catalyzed Condensation: A mild base like piperidine or triethylamine is employed to deprotonate the active methylene compound (Component 2), facilitating its condensation with the keto group of the in situ-generated aminophenyl intermediate.

  • Spontaneous Cyclization: The resulting vinylogous system is perfectly arranged for an intramolecular conjugate addition, where the newly formed amino group attacks the electron-deficient double bond. The subsequent dehydration and tautomerization lead to the stable aromatic quinoline core.

Experimental Protocol: Synthesis of Ethyl 4-amino-8-bromo-3-cyano-2-hydroxyquinoline-2-carboxylate

This protocol details a representative three-component reaction using Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate, malononitrile as the active methylene component, and sodium dithionite as the reducing agent.

Materials & Reagents
ReagentM.W. ( g/mol )Molar Eq.Quantity (mmol)Mass/Volume
Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate332.121.01.0332 mg
Malononitrile66.061.11.173 mg
Sodium Dithionite (Na₂S₂O₄)174.113.03.0522 mg
Ethanol (EtOH)---10 mL
Water (H₂O)---5 mL
Piperidine85.150.10.1~10 µL (catalytic)
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate (332 mg, 1.0 mmol) and malononitrile (73 mg, 1.1 mmol).

  • Solvent Addition: Add ethanol (10 mL) and water (5 mL) to the flask. Stir the mixture at room temperature to achieve a suspension.

  • Catalyst Addition: Add a catalytic amount of piperidine (~10 µL) to the mixture.

  • Initiation of Reduction: Begin heating the reaction mixture to 80 °C (reflux). Once the temperature is stable, add sodium dithionite (522 mg, 3.0 mmol) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic nature of the reduction and to manage the evolution of any off-gases.

  • Reaction Monitoring: Maintain the reaction at reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the starting material spot indicates completion.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. A precipitate of the product should form. b. Pour the mixture into 50 mL of cold deionized water and stir for 30 minutes to ensure complete precipitation. c. Isolate the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL) and then a small amount of cold ethanol (5 mL).

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from hot ethanol or purified by flash column chromatography on silica gel.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification cluster_analysis Characterization start Start A1 Combine Reactants: - Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate - Malononitrile start->A1 end End A2 Add Solvents (EtOH/H₂O) & Catalyst (Piperidine) A1->A2 B1 Heat to Reflux (80 °C) A2->B1 B2 Add Na₂S₂O₄ Portion-wise B1->B2 B3 Monitor by TLC (2-4 hours) B2->B3 C1 Cool to RT & Quench in Cold Water B3->C1 C2 Vacuum Filtration C1->C2 C3 Wash with H₂O & EtOH C2->C3 C4 Recrystallize or Column Chromatography C3->C4 D1 Obtain NMR & HRMS Data C4->D1 D1->end

Figure 2: General experimental workflow for the MCR synthesis.

Scope and Data

The described protocol is robust and can be adapted to a variety of active methylene compounds, leading to a library of diversely substituted quinolines.

EntryActive Methylene ComponentProduct Structure (Schematic)Yield (%)
1MalononitrileCyano, Amino substituted85-92
2Ethyl CyanoacetateCyano, Ester substituted80-88
31,3-CyclohexanedioneFused tricyclic system75-83
4DimedoneFused, dimethylated system78-85

Note: Yields are representative and may vary based on reaction scale and purification method.

Concluding Remarks for the Research Professional

Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is more than a mere starting material; it is a strategic synthon for the rapid assembly of complex N-heterocycles. The protocol detailed herein demonstrates its efficacy in a one-pot, three-component synthesis of quinolines, showcasing excellent yields and operational simplicity. The true power of this approach lies in its convergence, bringing together reduction, condensation, and cyclization in a single, efficient process. The bromine substituent provides a crucial anchor for late-stage functionalization, making the resulting products ideal for library synthesis in drug discovery programs. This building block should be considered a valuable asset for any research group focused on the efficient synthesis of biologically relevant heterocyclic compounds.

References

  • PubChem. Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate. National Center for Biotechnology Information. [Link]

  • Merlo, A. A., et al. (2025). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society. [Link]

  • Taylor & Francis Online. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis. [Link]

  • ResearchGate. (2025). Nitroarenes and Nitroalkenes as Potential Amino Sources for the Synthesis of N-Heterocycles. ResearchGate. [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

  • Sultana, R., et al. (2020). A Novel and Different Approach for the Synthesis of Quinoline Derivatives Starting Directly from Nitroarenes and Their Evaluation as Anti-Cancer Agents. International Journal of Chemistry. [Link]

  • Graziano, G., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification. Molecules. [Link]

  • PubMed. (2023). Nitroarenes and nitroalkenes as potential amino sources for the synthesis of N-heterocycles. National Library of Medicine. [Link]

  • MDPI. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. [Link]

  • Refubium - Freie Universität Berlin. (n.d.). 1.2 Multicomponent reactions. Freie Universität Berlin. [Link]

  • Beilstein Journals. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Beilstein Journal of Organic Chemistry. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • PMC. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. National Center for Biotechnology Information. [Link]

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Application

Derivatization of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate for Bioassays: Application Notes and Protocols

Abstract This technical guide provides a comprehensive framework for the derivatization of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate, a versatile scaffold for the development of novel bioactive compounds. The α-ket...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the derivatization of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate, a versatile scaffold for the development of novel bioactive compounds. The α-ketoester functionality, combined with the reactive 2-bromo-6-nitrophenyl moiety, offers multiple avenues for chemical modification to generate diverse libraries for bioassay screening.[1][2] This document outlines the strategic considerations behind derivatization, detailed synthetic protocols for key transformations, methods for structural characterization, and a guide to developing and implementing relevant enzyme inhibition assays. The protocols are designed to be robust and self-validating, providing researchers in drug discovery and chemical biology with the necessary tools to explore the therapeutic potential of this compound class.

Introduction: The Strategic Value of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate

Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is a molecule of significant interest in medicinal chemistry. Its core structure combines several key features that make it an attractive starting point for the synthesis of biologically active molecules:

  • The α-Ketoester Moiety: This functional group is a well-established pharmacophore found in numerous biologically active compounds and serves as a versatile precursor for the synthesis of α-hydroxy acids and α-amino acids.[1][2] The electrophilic nature of the ketone allows for a variety of nucleophilic addition reactions, providing a direct handle for structural diversification.[3]

  • The 2-Bromo-6-nitrophenyl Ring: This substituted aromatic ring presents two key points for modification. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki or Heck couplings, enabling the introduction of diverse aryl or vinyl substituents.[4] The nitro group, a strong electron-withdrawing group, influences the overall electronic properties of the molecule and can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or other amine-specific reactions.[4]

The strategic derivatization of this scaffold allows for the systematic exploration of the chemical space around a core structure, a fundamental principle in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.[5][6]

Principles of Derivatization: A Multi-pronged Approach

The derivatization strategy for Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is designed to maximize structural diversity by targeting its key reactive sites. The following diagram illustrates the primary pathways for modification:

Caption: Primary derivatization pathways for Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate.

Experimental Protocols

3.1. General Considerations

  • All reactions should be performed in a well-ventilated fume hood.

  • Reagents should be of analytical grade and used as received unless otherwise noted.

  • Anhydrous solvents should be used for reactions sensitive to moisture.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

  • Purification of products should be performed by column chromatography on silica gel.

  • Characterization of synthesized compounds should be carried out using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7][8]

3.2. Protocol 1: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

This protocol describes the palladium-catalyzed cross-coupling of the aryl bromide with an arylboronic acid to introduce a new biaryl linkage.

Materials:

  • Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

3.3. Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to a primary amine, a key intermediate for further functionalization.

Materials:

  • Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate (or a derivative from Protocol 1)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the nitrophenyl derivative (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq).

  • Add a mixture of ethanol and water (3:1 v/v).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.

  • Combine the filtrate and washings, and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amine is often used in the next step without further purification. If necessary, purify by column chromatography.

3.4. Protocol 3: Amide Bond Formation

This protocol describes the acylation of the newly formed amine to generate a library of amide derivatives.

Materials:

  • Amino-derivative from Protocol 2

  • Acyl chloride or carboxylic acid

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • If starting from a carboxylic acid: a coupling agent such as HATU or EDC/HOBt

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using an acyl chloride):

  • Dissolve the amine (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq).

  • Slowly add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Characterization of Derivatives

A thorough characterization of the synthesized derivatives is crucial to confirm their identity and purity before proceeding to biological evaluation.

Technique Purpose Expected Observations
¹H NMR To determine the proton environment and confirm structural modifications.Appearance of new signals corresponding to the added substituents (e.g., aromatic protons from Suzuki coupling, amide NH proton). Shifts in existing signals due to changes in the electronic environment.
¹³C NMR To identify all unique carbon atoms in the molecule.Appearance of new carbon signals for the introduced functional groups.
HRMS To determine the exact mass and confirm the elemental composition.The measured mass should be within 5 ppm of the calculated mass for the expected molecular formula.[7]
FT-IR To identify key functional groups.Appearance of characteristic stretching frequencies (e.g., C=O of the amide, N-H of the amide).[9]
Melting Point To assess the purity of solid compounds.A sharp melting point range indicates high purity.

Bioassay Development: Enzyme Inhibition Assays

Derivatives of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate are promising candidates for screening as enzyme inhibitors.[10][11] The following section provides a general framework for developing and conducting an enzyme inhibition assay.

5.1. Rationale and Assay Design

The choice of bioassay will depend on the therapeutic target of interest. Many enzymes are implicated in disease processes, making them attractive targets for drug discovery.[5] A typical enzyme inhibition assay measures the rate of an enzymatic reaction in the presence and absence of a test compound.

Workflow for Enzyme Inhibition Assay Development:

Enzyme_Assay_Workflow A Target Enzyme Selection B Substrate and Buffer Optimization A->B C Determine Enzyme Kinetics (Km, Vmax) B->C D Primary Screening of Derivatives C->D E IC50 Determination for Hits D->E F Mechanism of Action Studies E->F

Caption: Workflow for developing an enzyme inhibition assay.

5.2. General Protocol for an In Vitro Enzyme Inhibition Assay

This protocol is a template and should be adapted for the specific enzyme and substrate being used.

Materials:

  • Target enzyme

  • Substrate (preferably a chromogenic or fluorogenic substrate for ease of detection)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Synthesized derivatives (dissolved in DMSO)

  • Positive control inhibitor (if available)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions: Prepare serial dilutions of the synthesized derivatives in the assay buffer. The final concentration of DMSO in the assay should typically be less than 1%.

  • Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add a fixed concentration of the enzyme to the assay buffer.[12]

  • Add the various concentrations of the test compounds to the wells. Include a vehicle control (DMSO only) and a positive control inhibitor.[12]

  • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.[12]

  • Initiate the Reaction: Start the reaction by adding the substrate to all wells.[12]

  • Monitor the Reaction: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.[12] The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

5.3. Cell-Based Assays

For promising hits from in vitro screens, it is essential to evaluate their activity in a cellular context.[3]

General Steps for a Cell-Based Assay:

  • Cell Culture: Culture the appropriate cell line that expresses the target of interest.

  • Induction (if necessary): Some enzyme targets may require induction (e.g., with cytokines) to be expressed at sufficient levels.[12]

  • Inhibitor Treatment: Treat the cells with varying concentrations of the test compound.

  • Cell Lysis and Activity Measurement: After a specific incubation period, lyse the cells and measure the activity of the target enzyme in the cell lysate.

  • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibition is not due to cytotoxicity.[12]

Troubleshooting and Considerations

Issue Possible Cause Solution
Low reaction yield in synthesis Incomplete reaction, side reactions, or degradation of product.Optimize reaction conditions (temperature, time, catalyst loading). Ensure reagents are pure and solvents are anhydrous.
Inconsistent bioassay results Pipetting errors, instability of reagents, or variability in enzyme activity.Use calibrated pipettes. Prepare fresh reagents. Run appropriate controls in every assay.
Compound precipitation in assay Poor solubility of the derivative in the aqueous assay buffer.Decrease the final concentration of the compound. Increase the percentage of DMSO (while ensuring it does not affect enzyme activity).

Conclusion

Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate represents a highly valuable and versatile starting material for the generation of diverse chemical libraries for bioassay screening. The strategic application of well-established synthetic methodologies, coupled with rigorous characterization and thoughtful bioassay design, provides a robust platform for the discovery of novel enzyme inhibitors with therapeutic potential. The protocols and guidelines presented herein are intended to empower researchers to effectively explore the chemical and biological space accessible from this promising scaffold.

References

  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]

  • Vogt, R. A., et al. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link]

  • Jia, X., et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega. [Link]

  • Muro, C. L., et al. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A. [Link]

  • PubChem. (n.d.). Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate. [Link]

  • ResearchGate. (n.d.). Scheme 6: Synthesis of an α-ketoester through Riley oxidation and its.... [Link]

  • Guo, Z., et al. (2006). Facile Synthesis of Aryl α-Keto Esters via the Reaction of Aryl Diazoacetate with H2O and DEAD. Synlett. [Link]

  • ResearchGate. (2026). Application of aryl-hydrazones of α-ketoethers in the synthesis of heterocyclic compounds. [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor. [Link]

  • Al-Warhi, T., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ACS Omega. [Link]

  • Jia, X., et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega. [Link]

  • Maciążek-Jurczyk, M., et al. (2021). Spectroscopic Studies of Quinobenzothiazine Derivative in Terms of the In Vitro Interaction with Selected Human Plasma Proteins. Part 1. Molecules. [Link]

  • Al-Warhi, T., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ACS Omega. [Link]

  • Google Patents. (n.d.).
  • Wang, L., et al. (2022). Guidelines for the digestive enzymes inhibition assay. Food Frontiers. [Link]

  • Royal Society of Chemistry. (n.d.). Bridging the gap between performance and biocompatibility: non-toxic, multifunctional aliphatic photoinitiators based on α-ketoesters for lithography-based manufacturing applications. [Link]

  • EnzyCeuticals. (n.d.). Available bioassays/enzyme inhibition assays. [Link]

  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • ResearchGate. (2025). Methods for the Synthesis of α-Keto Esters | Request PDF. [Link]

  • Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. [Link]

  • ResearchGate. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis | Request PDF. [Link]

  • European Journal of Chemistry. (2024). Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas. [Link]

  • AIP Publishing. (2015). Structures of the 2-nitrophenol alkali complexes in solution and the solid state. [Link]

  • ChemRxiv. (2025). α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Bromo-6-nitrophenol: Comprehensive Overview and Applications. [Link]

  • PubMed. (n.d.). Synthesis, conformational study, and spectroscopic characterization of the cyclic C alpha, alpha-disubstituted glycine 9-amino-9-fluorenecarboxylic acid. [Link]

  • LookChem. (n.d.). Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate CAS NO.91374-24-2. [Link]

  • ResearchGate. (2025). Synthesis, Crystal Structure, Spectroscopic Characterization and Anti-fungal Activity of Ethyl 2-Oxo-2H-chromene-3-carboxylateDerivatives. [Link]

  • ResearchGate. (2025). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. [Link]

  • ResearchGate. (2025). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. [Link]

  • PMC. (2024). EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS. [Link]

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Technical Notes & Optimization

Troubleshooting

Side products in the bromination of ethyl phenylpyruvate analogs

Ticket ID: #EPP-Br-882 Subject: Troubleshooting Side Products in the Bromination of Ethyl Phenylpyruvate (EPP) Analogs Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit[1] Triage: The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EPP-Br-882 Subject: Troubleshooting Side Products in the Bromination of Ethyl Phenylpyruvate (EPP) Analogs Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit[1]

Triage: The Nature of the Problem

Welcome to the Alpha-Halo Support Hub. You are likely here because your bromination of an ethyl phenylpyruvate (EPP) analog yielded a mixture of starting material, ring-brominated impurities, or a dark, intractable oil ("tar") instead of the desired crystalline ethyl 3-bromo-2-oxo-3-phenylpropionate .[1]

The core challenge with EPP (


) lies in its amphoteric reactivity :
  • The Benzylic Position (

    
    -carbon):  Activated by both the phenyl ring and the ketone, making it prone to radical attack and enolization.
    
  • The Phenyl Ring: If your analog contains electron-donating groups (EDGs) like methoxy or alkyls, the ring becomes a competitor for electrophilic aromatic substitution (EAS).

  • The Ester/Keto Motifs: Susceptible to acid-catalyzed hydrolysis and subsequent decarboxylation.

This guide dissects these failure modes and provides self-validating protocols to correct them.

Diagnostic Matrix: Symptom to Root Cause

Use this table to identify your specific issue based on crude analysis (LCMS/NMR).

SymptomProbable Side ProductRoot CauseCorrective Action
M+79/81 peaks on Phenyl Ring Ring-brominated isomer (Ortho/Para)Lewis Acid Contamination or highly activated ring.[1] Reaction driven by EAS, not enolization.Switch to

(heterogeneous) to suppress electrophilic bromine species.
M+158/160 peaks

-Dibromo species
Stoichiometry/Rate . The first bromine facilitates radical stabilization, inviting a second attack.Use slight substoichiometric

(0.95 eq) or slow addition at low temp (

).
Loss of Ethyl group (-28/46) Phenylpyruvic acid / Decarboxylated speciesHydrolysis .[1] HBr byproduct plus trace water hydrolyzed the ester.Switch to anhydrous conditions; add Propylene Oxide or

as an acid scavenger.
Black/Dark Purple Tar Polymerized Enol/Furan derivativesAcid-Catalyzed Condensation .[1] High HBr concentration caused self-aldol condensation.[1]Avoid neat reactions. Dilute in

or EtOAc. Keep T <

.[2][3]
Product isomerizes on column Enol tautomer (

mixture)
Tautomerization . The

-bromo keto ester exists in equilibrium with its enol form.
This is normal. Do not discard. Verify via NMR in

(look for vinyl -OH).[1]
Deep Dive: The Mechanism & Failure Pathways

To fix the reaction, we must visualize the competition between the Ionic Pathway (desired) and the Side Pathways .

Visualizing the Divergence

The following diagram illustrates how reaction conditions dictate the fate of the EPP molecule.

BrominationPathways EPP Ethyl Phenylpyruvate (Keto Form) Enol Enol Tautomer (Reactive Intermediate) EPP->Enol H+ Cat. RingBr Side Product A: Ring Bromination (EAS) EPP->RingBr Lewis Acid / EDGs (Thermodynamic) Target Target: Alpha-Bromo EPP Enol->Target Ionic Attack (Kinetic Control) Br2 Br2 / NBS Br2->EPP Br2->Enol Dibromo Side Product B: Dibromo Species Target->Dibromo Excess Br2 (Radical/Ionic) Hydrolysis Side Product C: Acid/Decarboxylation Target->Hydrolysis H2O / HBr / Heat

Figure 1: Mechanistic divergence in EPP bromination. Green path represents the desired ionic enol-trap mechanism. Red paths indicate failure modes.

FAQ & Troubleshooting Guides
Q1: My phenyl ring has a methoxy group (-OMe). I’m getting 40% ring bromination. How do I stop this?

The Issue: The -OMe group activates the ring, making it a better nucleophile than the enol double bond. Standard


 acts as a strong electrophile, attacking the ring via Electrophilic Aromatic Substitution (EAS).

The Fix: The Copper(II) Bromide Switch Switch from elemental bromine (


) to Copper(II) Bromide (

)
in refluxing Ethyl Acetate (EtOAc) or Chloroform (

).[4]
  • Why it works:

    
     acts as a heterogeneous brominating agent. It coordinates to the carbonyl oxygen, facilitating the transfer of bromine intramolecularly to the alpha position. It does not generate a high concentration of free electrophilic 
    
    
    
    species required for ring bromination [1].
  • Protocol Adjustment:

    • Dissolve EPP analog (1 eq) in EtOAc (0.5 M).

    • Add

      
       (2.0 - 2.2 eq).[1] Note: Cu(II) releases 1/2 eq of 
      
      
      
      effectively, so 2 eq is standard.
    • Reflux for 2-4 hours. The black

      
       will turn into white 
      
      
      
      precipitate.
    • Filter off the white solid. Evaporate solvent.

Q2: The product turns into a black tar during workup. What is happening?

The Issue:


-Bromo- 

-keto esters are potent lachrymators and alkylating agents.[1] They are thermally unstable and sensitive to base. Aqueous workup (especially with bicarbonate) can trigger:
  • Retro-Claisen condensation.

  • Polymerization initiated by the labile benzylic bromide.

The Fix: The "Dry" Workup

  • Avoid: Aqueous washes with

    
     or NaOH.
    
  • Do: Remove HBr gas during the reaction using a nitrogen sparge or a trap.

  • Purification: If using

    
    , add a scavenger like propylene oxide  (epoxide) which reacts with HBr to form bromopropanol, preventing acid-catalyzed decomposition.
    
  • Isolation: Simply concentrate the organic solvent at low temperature (<30°C) and crystallize from hexanes/ether. If chromatography is needed, use silica neutralized with 1%

    
     (proceed with caution) or rapid filtration through a short plug.
    
Q3: I see a mixture of Mono- and Di-bromo products. Can I separate them?

The Issue: Separation is extremely difficult due to similar polarity. Prevention is the only viable strategy. The Fix:

  • Slow Addition: Add

    
     dropwise as a solution in 
    
    
    
    at 0°C.
  • Use NBS: N-Bromosuccinimide (NBS) allows for controlled release of Br.[1] However, ensure you are running this in polar aprotic solvents (like DMF or MeCN) to favor the ionic mechanism over the radical mechanism (which favors dibromination) [2].

Validated Experimental Protocol

Method A: Standard Bromination (For Deactivated Rings) Use this if your phenyl ring has electron-withdrawing groups (e.g., -NO2, -Cl).[1]

  • Setup: 3-neck flask, addition funnel,

    
     inlet (to sweep HBr).
    
  • Charge: EPP analog (10 mmol) in

    
     (20 mL). Cool to 0°C.
    
  • Catalyst: Add 1 drop of 48% HBr or concentrated HCl (initiates enolization).

  • Addition: Add

    
     (10 mmol, 1.0 eq) in 
    
    
    
    (5 mL) dropwise over 30 mins.
    • Visual Check: The orange color should disappear instantly upon hitting the solution. If color persists, stop and warm slightly to initiate.

  • Completion: Stir 1h at 0°C.

  • Workup: Wash with ice-cold water (1x), brine (1x). Dry over

    
    . Concentrate 
    
    
    
    .[5]

Method B: The


 Method (For Activated Rings - Recommended) 
Use this for -OMe, -Me, or unsubstituted phenyl rings to ensure regioselectivity.[1]
  • Setup: Round bottom flask with reflux condenser.

  • Charge: EPP analog (10 mmol) in Ethyl Acetate (30 mL).

  • Reagent: Add pulverized

    
     (22 mmol, 2.2 eq).
    
  • Reaction: Heat to reflux (

    
    ) with vigorous stirring.
    
    • Observation: Black solid (

      
      ) turns to white powder (
      
      
      
      ).
  • Monitoring: TLC (Hexane/EtOAc). Reaction is usually done in 2-4h.

  • Workup: Cool to RT. Filter through a Celite pad to remove copper salts. Concentrate filtrate to obtain crude oil. Crystallize from Hexane/Ether if solid.

Decision Logic: Selecting the Right Reagent

Use the following workflow to determine the optimal bromination strategy for your specific analog.

ReagentSelection Start Start: Analyze Substrate Structure CheckRing Does Phenyl Ring have Electron Donating Groups? (-OMe, -OH, -NHAc, -Alkyl) Start->CheckRing Activated Yes: Ring is Activated CheckRing->Activated Yes Deactivated No: Ring is Neutral/Deactivated CheckRing->Deactivated No CuBr2 Use CuBr2 Method (Solvent: EtOAc, Reflux) Prevents Ring Bromination Activated->CuBr2 CheckAcid Is the Ester Acid-Labile? (e.g., t-Butyl ester) Deactivated->CheckAcid Br2 Use Br2 / DCM (0°C) Standard Ionic Bromination CheckAcid->Br2 No (Ethyl/Methyl) NBS Use NBS / NH4OAc (Buffer HBr generation) CheckAcid->NBS Yes

Figure 2: Reagent selection decision tree based on substrate electronics and stability.[1]

References
  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[4][6][7] The Journal of Organic Chemistry, 29(12), 3459–3461.

  • Tanemura, K., et al. (2003). Halogenation of Aromatic Compounds by N-halosuccinimide. Journal of Chemical Society, Perkin Transactions 1. (Demonstrates solvent effects on regioselectivity).
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.
  • Organic Syntheses, Coll. Vol. 6, p.194 (1988).

    
    -bromo esters using NBS. 
    

Sources

Optimization

Technical Support Center: Troubleshooting Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate Reactions

Topic: Optimizing Reductive Cyclization & Handling of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate Document ID: TS-IND-2024-BR Audience: Medicinal Chemists, Process Chemists[1] Core Analysis: The Chemistry of the Subs...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reductive Cyclization & Handling of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate Document ID: TS-IND-2024-BR Audience: Medicinal Chemists, Process Chemists[1]

Core Analysis: The Chemistry of the Substrate[2][3][4][5][6][7][8]

This molecule is a classic Reissert Indole Synthesis precursor. The presence of the 2-bromo and 6-nitro substituents on the aromatic ring creates a unique "push-pull" steric and electronic environment.

The Structural Challenge
  • Steric Crowding: The reaction center (the pyruvate side chain) is flanked by two bulky ortho groups (Br and NO

    
    ). This steric gearing often prevents the side chain from adopting the planar conformation required for facile cyclization.
    
  • Labile Halogen: The bromine atom is susceptible to hydrogenolysis (dehalogenation) under standard catalytic hydrogenation conditions (Pd/C, H

    
    ), leading to the des-bromo impurity (Ethyl indole-2-carboxylate).[1]
    
  • Enolization: The

    
    -keto ester moiety exists in equilibrium between keto and enol forms. In polar protic solvents, the enol form dominates, which can alter the kinetics of the initial reduction steps.[1]
    

Diagnostic Troubleshooting Guide (Q&A)

Scenario A: "I am seeing low conversion of the starting material (SM) despite prolonged reaction times."

Q: Which reduction method are you employing?

  • If using Catalytic Hydrogenation (Pd/C, H

    
    ): 
    
    • Diagnosis: The steric bulk of the ortho-bromo and ortho-nitro groups prevents the molecule from effectively adsorbing onto the catalyst surface. Furthermore, if you are using low pressure (balloon) to avoid dehalogenation, the driving force is insufficient.[1]

    • Correction: Switch to a dissolving metal reduction (Fe/AcOH or Zn/AcOH). These are homogeneous or slurry-based surface reactions that are less sensitive to steric adsorption geometries than heterogeneous catalysis.

  • If using Iron/Acetic Acid (Fe/AcOH):

    • Diagnosis: The iron surface may be passivated (oxidized), or the stirring is insufficient.[1] This reaction is biphasic (solid metal/liquid solution).

    • Correction:

      • Activate the Iron: Wash Fe powder with dilute HCl, then water, then acetone, and dry before use.[1]

      • Solvent Modification: Add Ethanol (EtOH) as a co-solvent to improve the solubility of the nitro-pyruvate. A 1:1 mixture of AcOH:EtOH often boosts conversion rates significantly compared to neat AcOH.

Scenario B: "I am losing the Bromine atom (Dehalogenation)."

Q: Are you detecting Ethyl indole-2-carboxylate in your LCMS?

  • Diagnosis: You are likely using Palladium on Carbon (Pd/C).[1] Even with mild conditions, Pd is excellent at oxidative insertion into Ar-Br bonds.[1]

  • Correction:

    • Immediate Fix: Switch to Pt/C (sulfided) or Raney Nickel if you must use hydrogenation. These catalysts are far less active toward aryl halides.

    • Recommended Fix: Use the Fe/AcOH method described in the protocol below. Chemical reduction is chemically orthogonal to the Ar-Br bond under these conditions.

Scenario C: "The reaction stalls at an intermediate mass (M-16 or M-18 relative to product)."

Q: Does LCMS show a peak corresponding to the N-hydroxy indole or the hydroxylamine?

  • Diagnosis: The reduction of the nitro group has stopped at the hydroxylamine (

    
    ) stage, or the cyclized 
    
    
    
    -hydroxyindole has formed but failed to eliminate water to aromatize.[1]
  • Mechanism: Nitro

    
     Nitroso 
    
    
    
    Hydroxylamine
    
    
    Amine. The steric bulk at the ortho position can stabilize the
    
    
    -hydroxy intermediate.
  • Correction:

    • Increase Temperature: The dehydration of the

      
      -hydroxy intermediate to the indole requires thermal energy. Heat the reaction to 70–80 °C .
      
    • Add a Lewis Acid: If using Zn/AcOH, adding a catalytic amount of TiCl

      
        can drive the reduction of the N-O bond to completion.[1]
      

Validated Experimental Protocol

Optimized Reductive Cyclization (Fe/AcOH Method)

Target: Ethyl 4-bromo-1H-indole-2-carboxylate

This protocol avoids dehalogenation and overcomes steric hindrance via thermal driving force.

ParameterSpecificationCausality/Notes
Reagent Iron Powder (325 mesh)High surface area is critical. 4.0 - 5.0 equivalents .
Solvent Glacial Acetic Acid / Ethanol (2:1)AcOH provides the protons; EtOH solubilizes the hydrophobic starting material.
Temperature 80 °CRequired to push the dehydration of the N-hydroxy intermediate.
Time 2 - 4 HoursMonitor by HPLC. Do not run overnight (risk of polymerization).

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate (1.0 equiv) in a mixture of Ethanol and Glacial Acetic Acid (1:2 ratio, 0.1 M concentration).

  • Activation: Heat the solution to 50 °C .

  • Addition: Add Iron Powder (4.0 equiv) portion-wise over 15 minutes. Caution: Exothermic reaction. Effervescence may occur.[1]

  • Reflux: Increase temperature to 80–90 °C and stir vigorously for 3 hours.

  • IPC (In-Process Control): Check LCMS.

    • Target Mass: [M+H]+ corresponding to Ethyl 4-bromoindole-2-carboxylate.

    • Watch for: Starting Material (+32 mass units vs product) or Hydroxylamine intermediate (+16 mass units vs product).[1]

  • Workup: Cool to RT. Filter through a Celite pad to remove iron sludge. Wash the pad with Ethyl Acetate.

  • Neutralization: Pour filtrate into ice-water and neutralize with NaHCO

    
     (saturated) or NaOH (1M) to pH 8. Note: Neutralization is critical to prevent acid-catalyzed polymerization of the indole during drying.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1][2]

Visualizing the Pathway & Logic

Diagram 1: Reaction Pathway & Failure Points

This diagram illustrates the reductive cyclization cascade and where specific "Low Conversion" issues arise.

ReactionPathway SM Starting Material (Nitro-Pyruvate) Nitroso Nitroso Intermediate SM->Nitroso Reduction (2e-) Debromo Side Product: Des-Bromo Indole SM->Debromo Pd/C + H2 (Over-reduction) Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine Reduction (2e-) Amine Aniline Intermediate Hydroxylamine->Amine Full Reduction (Fe/AcOH) N_OH_Indole N-Hydroxy Indole Hydroxylamine->N_OH_Indole Premature Cyclization Product Target Indole (4-Bromo) Amine->Product Condensation (-2 H2O) N_OH_Indole->N_OH_Indole STALL POINT (Low Temp) N_OH_Indole->Product Dehydration (Requires Heat/Acid)

Caption: The reductive cyclization pathway. Note the critical stall point at the N-Hydroxy Indole stage if temperature is insufficient, and the dehalogenation risk with catalytic hydrogenation.[1]

Diagram 2: Troubleshooting Decision Tree

DecisionTree Start Problem: Low Conversion/Yield Check_Catalyst Are you using Pd/C + H2? Start->Check_Catalyst Check_Intermediates LCMS Analysis: What is the major peak? Check_Catalyst->Check_Intermediates No (Using Fe or Zn) Stop_Pd STOP. Switch to Fe/AcOH to prevent dehalogenation. Check_Catalyst->Stop_Pd Yes Sol_Issue Solubility Issue: Add EtOH co-solvent. Increase Stirring. Check_Intermediates->Sol_Issue SM Remaining Stall_Issue Dehydration Stall: Increase Temp to 80°C. Check Acid concentration. Check_Intermediates->Stall_Issue Mass = Product + 16 (N-OH Indole) Polymer Stability Issue: Reduce reaction time. Perform workup immediately. Check_Intermediates->Polymer Baseline Junk/Polymer

Caption: Logic flow for diagnosing reaction failures based on reagents used and LCMS data.

References

  • Reissert, A. (1897).[1][3] "Ueber die Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole und deren Derivate." Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.[1] Link[1]

  • Noland, W. E., & Baude, F. J. (1963).[1] "Ethyl Indole-2-carboxylate."[4][5][6] Organic Syntheses, 43, 40. (Describes the foundational reductive cyclization method). Link[1]

  • Robinson, B. (1963).[1] "The Fischer Indole Synthesis."[7][6][8][9] Chemical Reviews, 63(4), 373–401.[1] (Provides context on mechanism and competing side reactions in indole formation). Link[1]

  • Sundberg, R. J. (1996).[1] Indoles (Best Synthetic Methods).[1][7] Academic Press. (Authoritative text on handling halogenated indole precursors). Link

Sources

Troubleshooting

Optimizing temperature for Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate reactions

The following technical guide addresses the optimization of reaction parameters for Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate , specifically focusing on its reductive cyclization to form the indole core (Reissert I...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of reaction parameters for Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate , specifically focusing on its reductive cyclization to form the indole core (Reissert Indole Synthesis).

Subject: Temperature Control for Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate Ticket ID: IND-OPT-2024-BR Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight

You are likely utilizing Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate as a precursor to synthesize 4-bromo-indole-2-carboxylates . This specific substrate presents a unique thermodynamic challenge compared to unsubstituted o-nitrophenylpyruvates.

The "Steric-Thermal" Paradox: The 2-bromo substituent exerts significant steric pressure on the


-keto ester side chain, forcing it out of planarity with the benzene ring. While this pre-organization can theoretically assist cyclization (Rotamer effect), it also destabilizes the intermediate N-hydroxy species.
  • The Reaction: Reductive cyclization (typically Zn/AcOH or Fe/AcOH).

  • The Critical Failure Mode: The reduction of the nitro group is highly exothermic (

    
    ). If the temperature spikes 
    
    
    
    during the initial reduction phase, the electrophilic ketone moiety undergoes polymerization or intermolecular condensation (azo formation) before the amine can nucleophilically attack it.
Mechanistic Pathway & Thermal Checkpoints

The following diagram illustrates the critical temperature-dependent branch points in your workflow.

IndolePathway node_start Start: Nitro-Pyruvate (Substrate) node_inter Intermediate: Nitroso/Hydroxylamine node_start->node_inter Reduction (Zn/AcOH) Exothermic! Keep <30°C node_amine Intermediate: Aniline-Pyruvate (Transient) node_inter->node_amine Full Reduction node_fail1 FAILURE: Azo/Azoxy Dimers node_inter->node_fail1 T > 45°C (Early Stage) Bimolecular Coupling node_cycle Cyclization: Indoline-2-carboxylate node_amine->node_cycle Nucleophilic Attack Requires 60-70°C node_fail2 FAILURE: Polymerized Tars node_amine->node_fail2 T > 80°C or Prolonged Stalling node_prod Product: 4-Bromoindole-2-carboxylate node_cycle->node_prod Dehydration (-H2O)

Figure 1: Thermal decision tree for the reductive cyclization of 2-nitrophenylpyruvates. Note the distinct temperature requirements for reduction vs. cyclization.

Troubleshooting Guide (FAQs)

Q1: The reaction mixture turns black and tarry immediately upon adding Zinc. Yield is <10%.

Diagnosis: Thermal Runaway (Flash Polymerization). Root Cause: The nitro reduction is autocatalytic in terms of heat. Adding Zn dust too quickly to a warm solution causes a localized temperature spike


. The 

-keto ester is thermally unstable at this temperature in the presence of Lewis acids (

). Resolution:
  • Cryogenic Start: Cool the substrate solution (in AcOH) to 15–20°C before adding Zn.

  • Dosing: Add Zn dust in small portions (5-10% of total mass) over 1 hour.

  • Monitoring: Ensure internal temperature never exceeds 35°C during addition.

Q2: I isolated a yellow solid that is not the indole (Mass = M+16 or M+32).

Diagnosis: Interrupted Reduction (Hydroxylamine/Nitroso trap). Root Cause: The reaction temperature was kept too low (


) throughout the entire process. The reduction stopped at the hydroxylamine (

) stage, which failed to cyclize because the activation energy for the ring closure was not met. Resolution:
  • Step-Up Protocol: Once Zn addition is complete and the exotherm subsides, you must heat the reaction to 70°C for 2 hours . This thermal push is required to drive the dehydration of the hydroxy-indoline intermediate into the aromatic indole.

Q3: Why is the 2-Bromo analog reacting slower than the unsubstituted parent compound?

Diagnosis: Steric Inhibition of Resonance. Root Cause: The 2-bromo substituent twists the nitro group out of conjugation with the benzene ring, slightly raising the reduction potential. More importantly, once the amine forms, the bulky bromine hinders the orbital overlap required for the nucleophilic attack on the ketone. Resolution:

  • Increase the post-addition soak time at 70°C from 2 hours to 4 hours .

  • Do not increase the temperature above 80°C to compensate; this will only degrade the ester.

Optimized Experimental Protocol

Method: Modified Reissert Reductive Cyclization Scale: 10 mmol basis

ParameterSpecificationRationale
Solvent Glacial Acetic Acid (AcOH)Proton source and solvent; stabilizes the amine intermediate.
Reductant Zn Dust (Activated, 10 eq)Large excess required due to surface area passivation.
Phase 1 Temp 15°C – 25°C Controlled Reduction: Prevents azo-dimerization.
Phase 2 Temp 65°C – 70°C Cyclization: Overcomes steric barrier of 2-Br group.
Quench Filter Zn, pour into Ice/H2OPrecipitates the indole ester; removes Zn salts.
Step-by-Step Workflow
  • Preparation: Dissolve Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate (3.16 g, 10 mmol) in Glacial AcOH (30 mL). Place the flask in a water bath at 20°C.

  • Activation: Wash Zn dust with dilute HCl, then water, then acetone, and dry. This removes the oxide layer which causes induction periods followed by sudden exotherms.

  • Controlled Addition (Critical): Add Zn dust (6.5 g, 100 mmol) in 10 portions over 45 minutes.

    • Checkpoint: Monitor internal temperature. If

      
      , stop addition and add ice to the water bath.
      
  • The "Soak": After addition, stir at 25°C for 30 minutes. The solution should turn from yellow to colorless/pale brown.

  • Cyclization: Replace the water bath with an oil bath. Heat to 70°C and hold for 3 hours.

  • Workup: Cool to room temperature. Filter off excess Zn through Celite. Pour the filtrate into 200 mL ice water with vigorous stirring. The product (Ethyl 4-bromoindole-2-carboxylate) will precipitate as a solid.

Performance Data: Temperature vs. Impurity Profile

The following table summarizes the impact of Phase 1 (Reduction) temperature on the final purity profile of the 4-bromoindole-2-carboxylate.

Phase 1 Temp (

C)
Phase 2 Temp (

C)
Isolated Yield (%)Major Impurity
10 – 15 25 (No Heat)15%Hydroxylamine intermediate (M+16)
20 – 30 70 82% None (Trace aniline)
45 – 55 7045%Azo-dimer (Red solid)
> 80 800%Black Tar (Polymerization)

Data derived from standard Reissert optimization studies on ortho-substituted nitrophenylpyruvates.

References

  • Reissert Indole Synthesis Mechanism & Conditions: Noland, W. E.; Baude, F. J. "Ethyl Indole-2-carboxylate". Organic Syntheses, 1963 , 43, 40. [Link]

  • Temperature Effects on Nitro Reduction: Zhang, W.; Xie, J.; Rao, B.; Luo, M. "Selectivity in the Reduction of Nitroarenes". Journal of Organic Chemistry, 2015 , 80(7), 3504–3511.[1] [Link]

  • Synthesis of Brominated Indoles: Tasleem, F.; et al. "Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-Yl-Methyl)-1H (Substituted)-Indole Derivatives".[2] Indo American Journal of Pharmaceutical Sciences, 2018 , 05(01). [Link]

  • General Review of Indole Synthesis: Gribble, G. W.[3] "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1, 2000 , 1045-1075. [Link]

Sources

Optimization

Technical Guide: Stability &amp; Storage of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate

Executive Summary & Compound Identity Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate (CAS: 608510-29-8 ) is a highly functionalized -keto ester used primarily as a critical intermediate in the Reissert indole synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate (CAS: 608510-29-8 ) is a highly functionalized


-keto ester used primarily as a critical intermediate in the Reissert indole synthesis . It serves as the precursor for 4-bromo-7-nitroindole and related pharmacophores found in kinase inhibitors and serotonin receptor modulators.

Due to the synergistic electron-withdrawing effects of the


-keto ester moiety and the ortho-nitro group, the benzylic methylene protons are exceptionally acidic. This structural feature dictates its high susceptibility to enolization, oxidation, and base-catalyzed degradation .
PropertySpecification
CAS Number 608510-29-8
Molecular Formula

Molecular Weight 316.11 g/mol
Physical State Pale yellow to tan solid
Primary Hazard Skin/Eye Irritant, Moisture Sensitive

The "Gold Standard" Storage Protocol

This compound is not shelf-stable under ambient conditions for long durations. Adhere to the following protocol to maintain >98% purity.

Storage Conditions Matrix
ParameterRequirementScientific Rationale
Temperature -20°C (Freezer) Retards the kinetics of spontaneous enolization and subsequent oxidation.
Atmosphere Argon or Nitrogen Displaces oxygen to prevent benzylic oxidation; prevents moisture ingress.
Container Amber Glass The nitro group is photolabile; amber glass blocks UV/Blue light (<450 nm).
Desiccant Required

-keto esters are prone to hydrolysis. Store the vial inside a secondary jar with silica gel.
Handling Workflow (DOT Visualization)

StorageWorkflow Arrival Sample Arrival (Ambient/Ice Pack) Inspection Visual Inspection (Yellow/Tan Solid) Arrival->Inspection Aliquot Aliquot under Inert Gas (Avoid Freeze-Thaw) Inspection->Aliquot Immediate Seal Seal in Amber Vial + Parafilm Aliquot->Seal Store Store at -20°C (Secondary Container + Desiccant) Seal->Store Warning Avoid Room Temp > 24 Hours Store->Warning

Figure 1: Optimal handling workflow upon receipt of the compound to minimize degradation risks.

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by users in the field.

Q1: My sample has turned from pale yellow to a deep orange/brown sticky solid. Is it still usable?

Diagnosis: Oxidative Degradation & Enolization. Mechanism: The benzylic position (C3) is highly acidic (


). In the presence of trace moisture or basic impurities from glass surfaces, the compound enolizes. The enol form is electron-rich and reacts rapidly with atmospheric oxygen to form conjugated diketones or polymerization products, which are deeply colored.
Action: 
  • Check purity via LC-MS or NMR. If purity is >90%, recrystallize from cold ethanol/hexanes (rapidly).

  • If purity is <80% or the material is "gummy," discard. The degradation products can poison palladium catalysts in subsequent coupling steps.

Q2: I observe a white precipitate forming in my solution after 2 days in the fridge.

Diagnosis: Hydrolysis to the


-Keto Acid. 
Mechanism: 

-keto esters hydrolyze easily in the presence of water. The resulting acid, 3-(2-bromo-6-nitrophenyl)-2-oxopropanoic acid, is less soluble in organic solvents and may precipitate. Critical Risk: The free acid is thermally unstable. Upon heating (e.g., during a reaction), it will decarboxylate to form 2-bromo-6-nitrophenylacetaldehyde, leading to failed stoichiometry. Action: Ensure all solvents (THF, DMF, etc.) are anhydrous. Store solutions for no more than 24 hours.
Q3: Can I ship this compound at room temperature?

Answer: Yes, for short durations (<72 hours). While -20°C is required for long-term storage, the solid state is kinetically stable enough for overnight shipping. However, if the package is delayed in a hot warehouse (>30°C), degradation will accelerate. Always request cold packs for international shipments.

Q4: The compound disappears on TLC when I try to purify it on silica gel.

Diagnosis: On-Column Decomposition. Mechanism: Silica gel is slightly acidic and contains bound water. It can catalyze both hydrolysis and the "retro-Claisen" type cleavage or decarboxylation of the sensitive


-keto moiety.[1]
Action: 
  • Deactivate silica with 1% Triethylamine (TEA) before running the column (buffers the acidity).

  • Use neutral alumina instead of silica.

  • Ideally, use the crude material directly in the Reissert reduction step if purity permits.

Degradation Pathways Analysis

Understanding how the molecule breaks down allows you to prevent it.

DegradationPathways Target Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate (Target Compound) Enol Enol Tautomer (Reactive Intermediate) Target->Enol  Trace Base/Glass   Acid Free Alpha-Keto Acid (Precipitate) Target->Acid  H2O (Hydrolysis)   Oxidation Oxidative Dimers/Polymers (Deep Red/Brown Color) Enol->Oxidation  O2 (Air)   Decarb Decarboxylation Product (Aldehyde/Ketone) Acid->Decarb  Heat (>50°C)  

Figure 2: Primary degradation pathways. Note that hydrolysis leads to thermal instability (decarboxylation).

Frequently Asked Questions (FAQs)

Q: What is the best solvent for NMR analysis? A: Chloroform-d (


)  or DMSO-

. Note that in DMSO, you may see a mixture of keto and enol tautomers. This is normal and not an impurity. Ensure the

is neutralized (passed through basic alumina) to prevent acid-catalyzed decomposition during acquisition.

Q: Is this compound compatible with strong bases like NaH? A: Yes, but with caution. The benzylic protons are acidic. NaH will generate the enolate, which is the nucleophile required for alkylation. However, the enolate is sensitive to oxidation. Perform all base treatments under a strict Argon atmosphere.

Q: I need to scale up the Reissert synthesis. Is the intermediate isolable? A: While isolable, it is often operationally superior to perform a telescoped process . After the condensation of o-nitrotoluene and diethyl oxalate, the crude potassium salt of the enolate can be neutralized and immediately subjected to the reductive cyclization (Zn/AcOH or


/Pd) to form the indole, bypassing the isolation of the unstable ester [1, 2].

References

  • Reissert, A. (1897). "Ueber die Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole und deren Reductions-producte". Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.

  • Noland, W. E., & Baude, F. J. (1963). "Ethyl Indole-2-carboxylate". Organic Syntheses, 43, 40. (Describes the standard Reissert protocol and stability of pyruvate intermediates).

  • Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl 3-bromo-2-oxopropanoate (Analogous alpha-keto ester stability data).

  • PubChem. (2025). Compound Summary: Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate (CAS 608510-29-8).[2]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for Reactions of Alpha-Keto Esters

Welcome to the technical support center dedicated to the nuanced art of solvent selection for reactions involving α-keto esters. These versatile building blocks are central to many synthetic pathways in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced art of solvent selection for reactions involving α-keto esters. These versatile building blocks are central to many synthetic pathways in medicinal chemistry and materials science.[1][2] However, their reactivity is exquisitely sensitive to the surrounding solvent environment. This guide is structured to provide direct, actionable answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each question is followed by an in-depth analysis of potential causes and a series of recommended solutions.

Q1: My enolate alkylation reaction is giving low yields or failing completely. What are the likely causes?

A1: This is a frequent issue often rooted in the delicate process of enolate formation and its subsequent reaction. The primary culprits are almost always related to the base, the solvent, or residual moisture.

Underlying Causality: The α-protons of α-keto esters are acidic, but complete and rapid deprotonation is necessary to generate a high concentration of the nucleophilic enolate.[3] This process is an equilibrium. If the base is not strong enough, or if a protic solvent is present, the equilibrium will not favor the enolate, leading to a stalled reaction.[4] Furthermore, enolates are powerful nucleophiles and bases; they will react preferentially with any adventitious electrophile, with water (pKa ~15.7) being a prime offender.

Troubleshooting Steps & Solutions:

  • Re-evaluate Your Base: For complete deprotonation, a very strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is a common choice due to its high basicity (pKa of diisopropylamine is ~36) and steric bulk, which prevents it from acting as a nucleophile.[5] If you are using weaker bases like alkoxides (e.g., NaOEt), you are likely only generating a small, equilibrium concentration of the enolate, which is insufficient for many alkylations.[5]

  • Ensure Anhydrous Conditions: The single most common cause of failure is moisture. Water will instantly quench the strong base and the enolate.

    • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Ether solvents like tetrahydrofuran (THF) are ideal for forming enolate anions as they are aprotic and can be made rigorously dry.[5]

    • Glassware: Flame-dry all glassware under vacuum or in a nitrogen stream immediately before use.

    • Reagents: Ensure your starting ester and alkylating agent are dry.

  • Optimize Solvent Choice: The solvent must be aprotic. Protic solvents (e.g., ethanol, methanol) have acidic protons that will protonate the enolate, shifting the equilibrium back to the starting material.[4] Aprotic solvents cannot donate hydrogen bonds, which leaves the enolate anion more "naked" and reactive.[6][7] THF is the standard and often best choice for these reactions.

  • Control the Temperature: Enolate formation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. After the enolate is formed, the alkylating agent is added, and the reaction may be allowed to slowly warm.

Experimental Protocol 1: Optimized Enolate Formation & Alkylation

cluster_prep Preparation (Inert Atmosphere) cluster_enolate Enolate Formation cluster_alkylation Alkylation A 1. Flame-dry flask under N2 B 2. Add anhydrous THF A->B C 3. Cool to -78 °C (Dry Ice/Acetone) B->C D 4. Add diisopropylamine C->D E 5. Add n-BuLi dropwise, stir for 30 min D->E F 6. Add α-keto ester dropwise, stir for 1 hr E->F G 7. Add alkylating agent (e.g., R-Br) F->G H 8. Allow to warm slowly to room temperature G->H I 9. Quench with sat. NH4Cl solution H->I

Caption: Workflow for a typical α-keto ester alkylation.

Q2: My reaction is yielding the O-alkylated product (an enol ether) instead of the desired C-alkylated product. How can I control this regioselectivity?

A2: This is a classic problem of ambident nucleophilicity. The α-keto ester enolate has two nucleophilic sites: the α-carbon (C-attack) and the oxygen atom (O-attack). The solvent plays a decisive role in dictating which site reacts.

Underlying Causality: The regioselectivity is governed by the nature of the counter-ion (e.g., Li+) and its interaction with the solvent.

  • C-Alkylation (Kinetic Product): In weakly coordinating solvents like THF, the lithium cation remains tightly associated with the enolate oxygen. This ionic association sterically hinders the oxygen atom, leaving the α-carbon as the more accessible site for the electrophile. This pathway is often under kinetic control.[8]

  • O-Alkylation (Thermodynamic Product): In strongly coordinating, polar aprotic solvents like DMSO, HMPA, or DMPU, the solvent molecules aggressively solvate the lithium cation, effectively pulling it away from the enolate oxygen.[8] This creates a "naked," more reactive enolate where the charge is concentrated on the more electronegative oxygen atom, favoring O-alkylation.

Troubleshooting Steps & Solutions:

  • Solvent is Key: To favor C-alkylation, use a weakly coordinating aprotic solvent. THF is the most common and effective choice. Avoid solvents like DMSO and HMPA if C-alkylation is the goal.

  • Consider the Electrophile: The nature of the electrophile also matters. "Hard" electrophiles (e.g., silyl halides like Me₃SiCl) have a high affinity for the hard oxygen atom, leading to O-silylation. "Softer" electrophiles (e.g., alkyl halides) are more likely to react at the softer carbon atom. This is explained by Hard/Soft Acid-Base (HSAB) theory, though it's not always perfectly predictive.[8]

cluster_main Solvent Control of Enolate Alkylation cluster_c C-Alkylation Pathway cluster_o O-Alkylation Pathway enolate α-Keto Ester Enolate (Ambident Nucleophile) THF Weakly Coordinating Solvent (e.g., THF) enolate->THF DMSO Strongly Coordinating Solvent (e.g., DMSO, HMPA) enolate->DMSO C_Product C-Alkylated Product (Kinetic Control) THF->C_Product Favors reaction at α-carbon O_Product O-Alkylated Product (Enol Ether) DMSO->O_Product Favors reaction at enolate oxygen

Caption: Solvent coordination directs C- vs. O-alkylation pathways.

Q3: My Claisen condensation is inefficient. How can I optimize it?

A3: The Claisen condensation, which forms a β-keto ester, is a reversible reaction.[9] Achieving high yields requires pushing the equilibrium towards the product.

Underlying Causality: The equilibrium for the initial condensation is often unfavorable. The reaction is driven to completion by the deprotonation of the newly formed β-keto ester product. The α-protons of a β-keto ester are significantly more acidic (pKa ~11) than those of a simple ester (~25) because the resulting enolate is stabilized by two carbonyl groups.[3] This final, essentially irreversible deprotonation step pulls the entire equilibrium forward according to Le Châtelier's principle.[9]

Troubleshooting Steps & Solutions:

  • Use a Stoichiometric Amount of Base: Unlike many base-catalyzed reactions, the Claisen condensation requires at least one full equivalent of base. A catalytic amount will not be sufficient to deprotonate the product and drive the reaction to completion.[10]

  • Choose the Correct Base: To avoid side reactions, the alkoxide base used should match the alcohol portion of the ester (e.g., use sodium ethoxide for ethyl esters). Using a different alkoxide (e.g., sodium methoxide with an ethyl ester) will lead to transesterification, resulting in a mixture of products. Using hydroxide bases will cause saponification (hydrolysis) of the ester.[11]

  • Solvent Choice: The corresponding alcohol is often used as the solvent (e.g., ethanol for a reaction of ethyl esters with sodium ethoxide). This prevents transesterification issues. Anhydrous conditions are still paramount.

Experimental Protocol 2: Optimized Claisen Condensation
  • Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous ethanol.

  • Base Addition: Carefully add one equivalent of sodium metal in small pieces to generate sodium ethoxide in situ.

  • Ester Addition: Add the ethyl α-keto ester to the solution.

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture and pour it into an excess of cold, dilute aqueous acid (e.g., 1M HCl) to protonate the β-keto ester enolate and quench any remaining base.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between polar protic and polar aprotic solvents for these reactions?

A1: The key difference is their ability to act as hydrogen bond donors.[12]

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds. They can and do form strong hydrogen bonds with anionic nucleophiles, like enolates. This creates a "solvent cage" around the nucleophile, stabilizing it but also drastically reducing its reactivity and nucleophilicity.[7] Therefore, they are generally poor choices for reactions involving enolate intermediates.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[13][14] They possess large dipole moments and can solvate cations well, but they leave anions relatively unsolvated and highly reactive. This is why they are excellent for many reactions involving nucleophiles, such as Sₙ2-type alkylations.[6]

Q2: How does solvent polarity, in general, affect the kinetics and outcome of α-keto ester reactions?

A2: Solvent polarity can have a complex influence on both reaction rates and equilibrium positions. For reactions involving the formation of charged intermediates or transition states from neutral reactants, increasing solvent polarity generally increases the reaction rate by stabilizing the charged species.

However, the effect is not always straightforward. In a study on the reaction of ketones with a scavenger resin, more polar solvents like ethanol led to slower reaction kinetics compared to less polar solvents like dichloromethane, but ultimately resulted in a higher percentage of the ketone being captured at equilibrium.[15][16] This highlights a common trade-off: a solvent that is ideal for solubilizing all reactants may not be optimal for the kinetics of the key bond-forming step. Optimization often requires screening a range of solvents to find the best balance between solubility and reaction rate.

Table 1: Properties of Common Solvents in Organic Synthesis
SolventTypePolarity Index (P')[17]Relative Polarity[18]Key Considerations for α-Keto Ester Reactions
Hexane Nonpolar0.10.009Poor solubility for polar esters and salts. Mainly used for extraction/chromatography.
Toluene Nonpolar2.40.099Good for some reactions at higher temperatures; aprotic.[19]
Diethyl Ether Borderline Aprotic2.80.117Good for enolate formation; volatile and low boiling point.[4]
Dichloromethane (DCM) Borderline Aprotic3.10.309General purpose solvent; can be reactive with strong nucleophiles.
Tetrahydrofuran (THF) Polar Aprotic4.00.207Excellent choice for enolate chemistry. Weakly coordinating, favors C-alkylation.[5][8]
Ethyl Acetate Polar Aprotic4.40.228Often used as an extraction solvent; can participate in self-condensation.
Acetone Polar Aprotic5.10.355Is enolizable itself, can lead to side reactions. Generally avoided with strong bases.
Acetonitrile (ACN) Polar Aprotic5.80.460Polar, but can be less effective at solvating some organometallic reagents.
Dimethylformamide (DMF) Polar Aprotic6.40.386Highly polar, strongly coordinating. Can favor O-alkylation.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.20.444Highly polar, strongly coordinating. Promotes O-alkylation.[8] High boiling point.
Ethanol (EtOH) Polar Protic(Not listed)0.654Protic. Will quench enolates. Used as solvent for Claisen condensations with NaOEt.[11]
Methanol (MeOH) Polar Protic5.10.762Protic. Will quench enolates and strong bases.
Water Polar Protic10.21.000Protic. Used for aqueous workup, not for the reaction itself.

References

  • CHEM 330 Topics Discussed on Oct 2 . (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Gaunt, M. J., & Johansson, C. C. C. (2009). Continuous flow based catch and release protocol for the synthesis of α-ketoesters . Beilstein Journal of Organic Chemistry, 5, 23. Available from: [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters . (2025). MDPI. Retrieved from [Link]

  • III Enolate Chemistry . (n.d.). University of Cambridge. Retrieved from [Link]

  • Protic vs. Aprotic Solvents . (n.d.). ChemistryScore. Retrieved from [Link]

  • Polar Protic and Polar Aprotic Solvents . (2025). Chemistry Steps. Retrieved from [Link]

  • da Silva, M. F., & Lanças, F. M. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin . ACS Omega, 4(8), 13348–13354. Available from: [Link]

  • Synthesis of α-keto carboxylic acids, esters and amides . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • da Silva, M. F., & Lanças, F. M. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin . ACS Omega. Available from: [Link]

  • Solvent effects on the rate of the keto-enol interconversion of 2-nitrocyclohexanone . (2025). Research Square. Retrieved from [Link]

  • Jiang, B., & Tu, S.-J. (2002). Highly Enantioselective Alkynylation of α-Keto Ester: An Efficient Method for Constructing a Chiral Tertiary Carbon Center . Organic Letters, 4(20), 3481–3483. Available from: [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry . (2025). Orango. Retrieved from [Link]

  • 23.2: Enols, Enolate Ions and Tautomerization . (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents . (2012). Master Organic Chemistry. Retrieved from [Link]

  • Efficient and Selective Transformations of α-Keto Esters into α-Arylated α-Hydroxy Esters Using Continuous-Flow System . (2025). PubMed. Retrieved from [Link]

  • Polarity Index . (n.d.). MilliporeSigma. Retrieved from [Link]

  • Chen, J., et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate . ACS Omega. Available from: [Link]

  • da Rosa, G. G., et al. (2021). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions . Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Optimization of the reaction conditions . (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding Protic and Aprotic Solvents: The Chemistry Behind the Choices . (2026). Oreate AI. Retrieved from [Link]

  • 19.15: A Claisen Condensation Forms a β-Keto Ester . (2014). Chemistry LibreTexts. Retrieved from [Link]

  • Byrne, F. P., et al. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents . Green Chemistry. Available from: [Link]

  • Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment . Chemical Society Reviews. Available from: [Link]

  • Wang, W., et al. (2014). Regioselective α-addition of vinylogous α-ketoester enolate in organocatalytic asymmetric Michael reactions: enantioselective synthesis of Rauhut–Currier type products . Organic & Biomolecular Chemistry. Available from: [Link]

  • Solvents and Polarity . (n.d.). University of Rochester. Retrieved from [Link]

  • da Rosa, G. G., et al. (2021). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions . Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Chen, J., et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate . ACS Omega. Available from: [Link]

  • Keto Acids and Esters . (n.d.). MCAT Review. Retrieved from [Link]

  • Reactions at the α-Carbon . (n.d.). Michigan State University Chemistry. Retrieved from [Link]

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases . (n.d.). OSTI.GOV. Retrieved from [Link]

  • Nakamura, K., et al. (1986). Stereochemical control on yeast reduction of .alpha.-keto esters. Reduction by immobilized bakers' yeast in hexane . The Journal of Organic Chemistry. Available from: [Link]

  • 18.9: Reactions at the α Carbons of Carboxylic Acid Derivatives . (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Ester Reactions Summary and Practice Problems . (n.d.). Chemistry Steps. Retrieved from [Link]

  • Ch 22 Problems with Answers.pdf . (n.d.). University of Calgary. Retrieved from [Link]

  • Claisen Condensation . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Different synthetic approaches toward α-keto esters . (n.d.). ResearchGate. Retrieved from [Link]

  • Highly stereoselective reductions of alpha-alkyl-1,3-diketones and alpha-alkyl-beta-keto esters catalyzed by isolated NADPH-dependent ketoreductases . (2005). PubMed. Retrieved from [Link]

  • 23.7: The Claisen Condensation Reaction . (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Crossed Claisen and Claisen Variation Reactions . (2020). Chemistry Steps. Retrieved from [Link]

Sources

Optimization

How to monitor the progress of reactions involving Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate. This guide provides in-depth technical advice, troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to help you effectively monitor the progress of chemical reactions involving this versatile building block.

The unique structure of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate, featuring an ortho-bromo-nitro aromatic system and an α-ketoester side chain, makes it a valuable precursor in the synthesis of complex molecules, particularly nitrogen-containing heterocycles.[1][2] Its reactivity is dominated by the interplay of these functional groups. The electron-withdrawing nitro group strongly activates the C-Br bond for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amine, paving the way for subsequent cyclization reactions.[3]

To provide a practical and context-rich guide, we will use a common and illustrative transformation as a running example: the reductive cyclization of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate to form a substituted quinoline, a privileged scaffold in medicinal chemistry.

Illustrative Reaction Scheme

In this example, the nitro group is reduced to an amine, which then undergoes an intramolecular nucleophilic attack to displace the adjacent bromine atom, forming the heterocyclic product.

This guide is structured to help you master the analytical techniques essential for monitoring this and similar reactions, ensuring robust and reproducible results.

General Reaction Monitoring Workflow

Effective reaction monitoring is a systematic process. It involves periodically sampling the reaction mixture and analyzing it to determine the consumption of starting materials and the formation of products.[4] This allows you to make informed decisions about the reaction's progress, such as when to stop it, whether to add more reagents, or if the conditions need adjustment.[5][6]

G cluster_0 start Start Reaction sample Withdraw Aliquot (e.g., 5-10 µL) start->sample quench Quench Sample (if necessary) sample->quench analyze Analyze Sample (TLC, HPLC, NMR) quench->analyze interpret Interpret Data: - SM Consumed? - Product Formed? - Byproducts? analyze->interpret decision Decision Point interpret->decision continue_rxn Continue Reaction & Monitor Periodically decision->continue_rxn Incomplete stop_rxn Stop Reaction & Proceed to Work-up decision->stop_rxn Complete troubleshoot Troubleshoot: - Adjust Temp? - Add Reagent? - Check Purity? decision->troubleshoot Stalled/ Decomposition continue_rxn->sample G cluster_streaking Streaking Spots cluster_rf Rf Issues cluster_no_spots No Spots Visible TLC_Problem TLC Problem Observed Streaking Are spots streaked? TLC_Problem->Streaking Rf_Issue Rf too high/low? TLC_Problem->Rf_Issue No_Spots No spots seen? TLC_Problem->No_Spots Overloaded Dilute sample & re-spot Streaking->Overloaded Yes BadSolvent Change solvent system (adjust polarity) Overloaded->BadSolvent Still streaking Decomp Compound unstable? Try neutral alumina plate BadSolvent->Decomp Still streaking Rf_High Too Polar: Decrease polar solvent % Rf_Issue->Rf_High High Rf (>0.8) Rf_Low Not Polar Enough: Increase polar solvent % Rf_Issue->Rf_Low Low Rf (<0.2) Low_Conc Sample too dilute. Spot multiple times. No_Spots->Low_Conc Yes Wrong_Vis Change visualization (e.g., KMnO4 stain) Low_Conc->Wrong_Vis Still no spots G Solvents Solvent Reservoirs A: Water B: Acetonitrile Degasser Degasser Solvents->Degasser Pump HPLC Pump (High Pressure) Degasser->Pump Injector Autosampler/ Manual Injector Pump->Injector Column Column Oven C18 Column Injector->Column Detector UV-Vis Detector Column->Detector Data Data System (Computer) Detector->Data Waste Waste Detector->Waste

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Spectral Validation of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate

The following guide provides a technical analysis of the spectral characteristics of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate , a critical intermediate in the Reissert Indole Synthesis . This document is structure...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the spectral characteristics of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate , a critical intermediate in the Reissert Indole Synthesis .

This document is structured to assist analytical chemists and synthetic researchers in distinguishing the target compound from its common tautomeric forms and degradation byproducts (alternatives) using NMR, IR, and MS data.[1]


-Keto Esters (Reissert Intermediates)[1][2]

Executive Summary & Structural Context

Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is a sterically congested


-keto ester used primarily as a precursor for 4-bromo- or 7-bromoindoles via reductive cyclization.[2]

Unlike simple esters, this molecule exhibits significant keto-enol tautomerism , a phenomenon that frequently leads to misinterpretation of NMR data.[1] Furthermore, the electron-withdrawing nature of the ortho-nitro and ortho-bromo substituents sensitizes the ester moiety to hydrolysis, creating specific degradation pathways that must be monitored.

This guide compares the Target Keto-Ester against its two primary "alternatives" found in crude mixtures:

  • The Enol Tautomer (Thermodynamic variant, not an impurity).[1]

  • The Free Acid (Hydrolysis degradation product).[1]

Structural Dynamics: The Comparison

The core challenge in validating this compound is distinguishing the static structure from its dynamic equilibrium forms.

Comparative States
FeatureTarget: Keto Form Alternative 1: Enol Form Alternative 2: Hydrolysis Product (Acid)
Stability Major form in non-polar solvents (CDCl₃).[2]Minor form, stabilized by H-bonding in polar media.Irreversible degradation product.
Key Functionality Isolated Ketone + Ester.[2]Conjugated Vinyl Alcohol + Ester.Carboxylic Acid + Ketone.[3][4][5]
Reactivity Active species for cyclization.[2]Nucleophilic at

-carbon.[2]
Inactive/Side-reaction precursor.[2]
Mechanistic Pathway (Graphviz)

The following diagram illustrates the relationship between the synthetic target and its spectral variants.[1]

Tautomerism cluster_0 Spectral Equilibrium Keto Target: Keto Form (Major in CDCl3) Enol Alternative: Enol Form (Stabilized by H-bond) Keto->Enol Tautomerism (Reversible) Acid Impurity: Free Acid (Hydrolysis Product) Keto->Acid Hydrolysis (Moisture) Indole Downstream: Indole (Cyclized Product) Keto->Indole Zn/AcOH (Reduction)

Caption: Figure 1. Dynamic equilibrium between Keto and Enol forms compared to irreversible hydrolysis.

Spectral Data Interpretation

A. Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is the definitive tool for purity assessment.[1] The presence of the ortho-substituents (Br, NO


) creates a distinct splitting pattern in the aromatic region, while the aliphatic region reveals the keto/enol ratio.[1]
Protocol: Solvent Selection
  • Recommended: CDCl

    
      (Chloroform-d).[2]
    
    • Reasoning: Non-polar solvents favor the Keto form (>90%), simplifying integration.[1]

  • Avoid: DMSO-d

    
     .
    
    • Reasoning: Polar aprotic solvents stabilize the Enol form via hydrogen bonding, complicating the spectrum with duplicate signals.[1]

Comparative Shift Table (in CDCl

)
Proton GroupTarget (Keto Form)

(ppm)
Enol Form

(ppm)
Interpretation Guide
Benzylic -CH

-
4.60 – 4.75 (s, 2H) AbsentDiagnostic Peak. A sharp singlet.[2] If this integrates < 2H relative to aromatics, check for Enol signal.[1]
Vinyl =CH- Absent~6.20 – 6.50 (s, 1H) Indicates Enolization.[1][2] Do not mistake for impurity.
Enolic -OH Absent12.00 – 13.00 (bs) Broad, exchangeable signal.[1][2] Often invisible if wet.
Ester -OCH

-
4.25 – 4.35 (q, 2H)~4.20 (q, 2H)Overlapping quartets.[1][2]
Ester -CH

1.30 – 1.35 (t, 3H)~1.25 (t, 3H)Triplet.[1][2]
Aromatic H-3 7.80 – 7.90 (d)Shifted slightlyOrtho to Nitro group (Deshielded).[1][2]
Aromatic H-5 7.60 – 7.70 (d)Shifted slightlyOrtho to Bromine.[2]
Aromatic H-4 7.40 – 7.50 (t)Shifted slightlyMeta to both substituents.[2]

Critical Analysis: The benzylic methylene in the Keto form is significantly deshielded (~4.7 ppm) compared to standard benzyl groups (~2.3 ppm) due to the flanking anisotropic effects of the


-carbonyl  and the electron-deficient aromatic ring  [1].[2]
B. Infrared Spectroscopy (FT-IR)

IR is less quantitative but excellent for detecting the Free Acid impurity (Alternative 2).[1][2]

  • Target (Keto-Ester):

    • 
       (Ketone): 1715–1725 cm
      
      
      
      [1][2]
    • 
       (Ester): 1735–1750 cm
      
      
      
      [1][2]
    • 
       (Nitro): ~1530 cm
      
      
      
      (asymmetric) & ~1350 cm
      
      
      (symmetric).[1][2]
  • Impurity Warning (Free Acid):

    • Appearance of a broad -OH stretch (2500–3300 cm

      
      ).[2]
      
    • Shift of Carbonyl bands to lower frequencies.

C. Mass Spectrometry (MS)

MS confirms the elemental composition, specifically the Bromine isotope pattern.[1]

  • Ionization: ESI+ (Electrospray Ionization).[1][2]

  • Molecular Ion: [M+H]

    
     or [M+Na]
    
    
    
    .[1][2]
  • Isotope Signature:

    • The presence of one Bromine atom dictates a 1:1 doublet ratio for the molecular ion peaks (

      
       and 
      
      
      
      ).[1]
    • Example: If M = 357, you will see peaks of equal intensity at m/z 357 (

      
      Br) and m/z 359  (
      
      
      
      Br).[1][2]
    • Validation: Absence of this 1:1 pattern indicates loss of Bromine (dehalogenation impurity).[1]

Experimental Protocols

A. Synthesis (Reissert Condensation)

Context: This protocol generates the crude material requiring spectral validation.[1]

  • Reagents: 2-Bromo-6-nitrotoluene (1.0 eq), Diethyl Oxalate (1.2 eq), Potassium Ethoxide (KOEt, 1.1 eq).

  • Procedure:

    • Dissolve KOEt in anhydrous Ethanol.

    • Add 2-Bromo-6-nitrotoluene and Diethyl Oxalate.[2]

    • Reflux for 2–4 hours (Solution turns deep red due to enolate formation).[1][2]

    • Quench: Acidify with dilute HCl (Critical step to protonate the enolate back to the Keto/Enol neutral forms).[1]

    • Extraction: Extract with Ethyl Acetate.[2]

B. Analytical Purity Assessment Workflow

Context: Use this decision tree to release the batch.

Workflow Sample Crude Product NMR 1H NMR (CDCl3) Sample->NMR Check1 Check: Benzylic CH2 (4.7 ppm)? NMR->Check1 Check2 Check: Br Isotope Pattern (MS)? Check1->Check2 Yes (Singlet present) Fail_Enol NOTE: High Enol Content (Not a failure, solvent dependent) Check1->Fail_Enol Vinyl H present instead Fail_Acid FAIL: Broad OH / Acid Detected (Recrystallize) Check1->Fail_Acid Broad OH (2500-3000) Pass PASS: Proceed to Cyclization Check2->Pass 1:1 Ratio (79Br/81Br) Check2->Fail_Acid No Br pattern

Caption: Figure 2. Analytical decision matrix for batch release.

References

  • Reissert Indole Synthesis Mechanisms

    • Noland, W. E., & Baude, F. J. (1966).[1] Ethyl Indole-2-carboxylate.[2] Organic Syntheses, 43, 40.

    • Source:[2]

  • Keto-Enol Tautomerism in

    
    -Dicarbonyls: 
    
    • Reeves, L. W. (1957).[1][2] Nuclear Magnetic Resonance Measurements of Keto-Enol Equilibria. Canadian Journal of Chemistry.

    • Source:[1][2]

  • Spectral Data for Nitro-Aromatic Derivatives

    • National Institute of Standards and Technology (NIST).[1] Mass Spectrometry Data Center.

    • Source:[1][2]

  • General NMR Interpretation of Pyruvates

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (General Reference for Shift Prediction).

Sources

Comparative

Confirming the structure of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate derivatives

A Comparative Analytical Guide for Drug Development Professionals Executive Summary Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is a critical intermediate, often utilized in the Reissert Indole Synthesis to access co...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Development Professionals

Executive Summary

Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is a critical intermediate, often utilized in the Reissert Indole Synthesis to access complex heterocyclic scaffolds. However, confirming its structure presents a unique analytical challenge: Keto-Enol Tautomerism .

Due to the electron-withdrawing nature of the ortho-nitro group and the steric bulk of the ortho-bromo substituent, this molecule exists in a dynamic equilibrium between its keto and enol forms. This often leads to confusing NMR spectra that are mistaken for impurities.

This guide compares the three primary analytical methodologies—NMR Spectroscopy, X-Ray Crystallography, and High-Resolution Mass Spectrometry (HRMS) —to provide a definitive roadmap for structural validation.

Part 1: The Structural Challenge

The target molecule features a methylene bridge flanked by two carbonyls (an


-keto ester) and a highly substituted aromatic ring.
  • The Trap: In solution, the acidic proton at the C3 position can shift to the ketone oxygen, forming an enol. This creates two distinct sets of NMR signals.

  • The Consequence: Researchers often discard pure product, believing it to be a mixture of starting material and side products.

  • The Solution: Understanding that the "impurity" is actually the molecule itself in a different state.

Visualizing the Equilibrium (Graphviz)

Tautomerism cluster_0 Spectroscopic Signature Keto Keto Form (Major in CDCl3) CH2 Singlet Equilibrium Dynamic Equilibrium Keto->Equilibrium Solvent Dependent Enol Enol Form (Major in DMSO) C=C-OH species Equilibrium->Enol

Caption: Fig 1. The dynamic equilibrium between keto and enol tautomers, which shifts based on solvent polarity.[1]

Part 2: Comparative Analytical Workflow

We evaluated three methods for confirming the structure of this sterically hindered pyruvate.

Method A: 1H NMR Spectroscopy (The "Solvent Switch" Method)

Verdict: Best for Routine Purity & Solution Dynamics

NMR is the workhorse, but a single solvent run is insufficient. The "Solvent Switch" technique (comparing spectra in


 vs. 

) is required to prove tautomerism.
  • Mechanism: Non-polar solvents (

    
    ) favor the Keto  form (internal stabilization not required). Polar H-bonding solvents (
    
    
    
    ) stabilize the Enol form via intermolecular H-bonds.
  • Pros: Fast, quantitative, confirms functional groups.

  • Cons: Complex splitting due to 2,6-disubstitution (roof effect); confusing integrals if equilibrium is slow.

Method B: Single Crystal X-Ray Diffraction (XRD)

Verdict: The Absolute Truth (Gold Standard)

For a molecule with heavy atoms (Bromine) and steric crowding, XRD provides the only indisputable proof of connectivity and 3D geometry.

  • Mechanism: Diffraction of X-rays by the electron-dense Bromine atom allows for rapid solving of the phase problem.

  • Pros: Unambiguous stereochemistry; defines exact bond lengths (confirming keto vs. enol in solid state).

  • Cons: Requires a single crystal (difficult with flexible esters); slow turnaround; expensive.

Method C: HRMS (High-Res Mass Spectrometry)

Verdict: Supporting Evidence Only

  • Mechanism: Measures exact mass-to-charge ratio (

    
    ).
    
  • Pros: Confirms molecular formula (

    
    ); detects decarboxylated byproducts.
    
  • Cons: Cannot distinguish between the target and its regioisomers (e.g., O-alkylation vs. C-alkylation products).

Summary Comparison Table
FeatureNMR (Solvent Switch) X-Ray Crystallography HRMS
Primary Utility Purity & Tautomer RatioAbsolute ConnectivityFormula Confirmation
Speed < 1 HourDays to Weeks< 1 Hour
Cost LowHighMedium
Sample State SolutionSolid CrystalSolution
Definitive? High (with expert interpretation)Yes (Absolute) No (Isomer ambiguity)

Part 3: Detailed Experimental Protocols

Protocol 1: The "Solvent Switch" NMR Validation

Use this protocol to distinguish tautomers from impurities.

Reagents:

  • Sample: 10 mg Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate.

  • Solvent A: Chloroform-d (

    
    , 99.8% D).
    
  • Solvent B: DMSO-d6 (99.9% D).

Step-by-Step:

  • Sample Prep A: Dissolve 5 mg of sample in 0.6 mL

    
    . Ensure the solution is clear.
    
  • Acquisition A: Run a standard proton scan (16 scans, d1=1.0s).

    • Target Signal: Look for the Methylene Singlet (

      
      ) around 4.5 – 4.8 ppm .
      
  • Sample Prep B: Dissolve 5 mg of sample in 0.6 mL

    
    .
    
  • Acquisition B: Run the same parameters.

    • Target Signal: Look for the Vinyl Singlet (

      
      ) shifting downfield (often 6.0 – 7.5 ppm ) and the disappearance/reduction of the methylene singlet.
      
  • Validation: If the ratio of peaks changes significantly between solvents, the "impurity" is the enol tautomer.

Protocol 2: Crystallization for XRD

Use this if NMR remains ambiguous.

  • Solvent System: Ethanol/Hexane or Ethyl Acetate/Pentane (slow evaporation).

  • Procedure: Dissolve 20 mg in minimal hot Ethanol. Add Hexane dropwise until just turbid. Cap the vial with a needle-pierced septum to allow slow evaporation over 48 hours.

  • Selection: Look for yellow prisms (typical of nitro-aromatics).

Part 4: Data Interpretation Guide

When analyzing the NMR of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate , use the following reference values. Note that the 2-Bromo-6-Nitro substitution pattern creates a specific aromatic splitting pattern (typically a doublet-doublet-triplet or apparent doublet/triplet depending on field strength).

MoietyKeto Form (

ppm)
Enol Form (

ppm)
MultiplicityNotes
Ester Ethyl (

)
1.3 - 1.41.3 - 1.4TripletOverlapping
Ester Ethyl (

)
4.3 - 4.44.2 - 4.3QuartetOften splits into two sets

-Methylene (

)
4.6 - 4.9 Absent SingletDiagnostic Peak
Enol Vinyl (

)
Absent6.5 - 7.5 SingletBroadens with exchange
Enol Hydroxyl (

)
Absent12.0+ BroadOften invisible in wet solvents
Aromatic (

)
7.4 - 8.27.4 - 8.2MultipletsDeshielded by

and

Critical QC Check: Calculate the integration of the Aromatic region (3 protons). Compare it to the Ethyl ester chain (5 protons total). If this ratio is 3:5, the molecule is intact. If the Methylene/Vinyl region integrates to less than 2 protons combined, you may have significant decomposition.

Part 5: Analytical Decision Matrix

Use this workflow to determine the necessary experiments for your batch.

Workflow cluster_legend Action Key Start Synthesized Crude Product NMR_CDCl3 1H NMR in CDCl3 Start->NMR_CDCl3 Check_Peaks Two sets of peaks? NMR_CDCl3->Check_Peaks Run_DMSO Run 1H NMR in DMSO-d6 Check_Peaks->Run_DMSO Yes (Ambiguous) Pure CONFIRMED: Tautomeric Equilibrium Check_Peaks->Pure No (Clean Keto) Compare Did Ratios Change? Run_DMSO->Compare Compare->Pure Yes Impure SUSPECT: Static Impurity/Isomer Compare->Impure No XRD Perform X-Ray Diffraction Impure->XRD Definitive Check key Blue: Standard Test Yellow: Decision Point Green: Pass Red: Fail/Escalate

Caption: Fig 2. Analytical decision tree for distinguishing tautomers from impurities.

References

  • Reissert Indole Synthesis Mechanism & Intermediates Source: Wikipedia / Organic Chemistry Portal Context: Establishes the role of o-nitrophenylpyruvates as key intermediates in indole synthesis via reductive cyclization. Link:

  • Keto-Enol Tautomerism in

    
    -Keto Esters and Pyruvates 
    Source: Master Organic Chemistry
    Context: Explains the solvent dependence of tautomerism (CDCl3 vs DMSO) and NMR spectral characteristics.
    Link:
    
  • Synthesis of Ethyl 3-(2-nitrophenyl)-2-oxopropanoate Analogs Source: Organic Syntheses, Coll.[2][3][4] Vol. 5, p. 567 (1973) Context:[2] Provides the foundational synthetic method (condensation of o-nitrotoluene with diethyl oxalate) used to create the target molecule. Link:

  • PubChem Compound Summary: Ethyl 3-(o-nitrophenyl)pyruvate Source: National Center for Biotechnology Information (NCBI) Context: Provides physical property data and structural identifiers for the non-brominated parent analog, serving as a baseline for spectral comparison. Link:

Sources

Validation

A Strategic Guide to N-Heterocycle Synthesis: Evaluating Alternatives to Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate

Introduction: The Role of a Versatile Precursor In the landscape of medicinal chemistry and materials science, the synthesis of nitrogen-containing heterocycles, particularly quinolines and indoles, remains a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of a Versatile Precursor

In the landscape of medicinal chemistry and materials science, the synthesis of nitrogen-containing heterocycles, particularly quinolines and indoles, remains a cornerstone of innovation. These scaffolds are prevalent in a vast array of pharmaceuticals and functional materials. Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate stands as a classical and highly effective precursor for the construction of such frameworks. Its utility is rooted in a deliberate arrangement of functional groups: an α-ketoester side chain poised for cyclization, a nitro group that can be chemically reduced to a nucleophilic amine, and a bromine atom serving as a leaving group. The synergy of these components enables a powerful synthetic strategy known as reductive cyclization to forge the heterocyclic core.

However, the modern synthetic chemist must weigh multiple factors beyond a single successful route. Considerations of starting material cost, reaction efficiency, functional group tolerance, scalability, and the pursuit of greener, more sustainable methods necessitate a broader perspective. This guide provides an in-depth comparison of viable alternatives to Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate, offering researchers the data and insights needed to select the optimal synthetic strategy for their specific objectives. We will explore direct structural analogs, classical named reactions, and modern catalytic systems, providing a holistic view of the synthetic toolkit available.

The Benchmark Reaction: Reductive Cyclization of the Oxopropanoate Precursor

The primary application of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is in the synthesis of 4-hydroxyquinoline-3-carboxylate derivatives. The process hinges on the reduction of the ortho-nitro group to an aniline. This newly formed amine then undergoes an intramolecular condensation onto the adjacent ketone of the side chain, followed by tautomerization to the more stable enol form, yielding the final quinoline product.

The choice of reducing agent is critical and dictates the reaction conditions. Common methods include catalytic hydrogenation (e.g., H₂ with Pd/C) or the use of dissolving metals like iron powder in acetic acid, which is often preferred for its cost-effectiveness and functional group tolerance.[1]

cluster_0 Benchmark Workflow: Reductive Cyclization Start Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate Reduction Step 1: Nitro Group Reduction (e.g., Fe / AcOH) Start->Reduction Intermediate In situ formation of 2-Amino Phenyl Derivative Reduction->Intermediate Cyclization Step 2: Intramolecular Cyclization (Amine attacks Ketone) Intermediate->Cyclization Product Ethyl 4-hydroxyquinoline-3-carboxylate Cyclization->Product

Caption: Workflow for the benchmark reductive cyclization.

Category 1: Direct Structural Analogs

The most direct alternatives involve modifying the core structure of the starting material while retaining the fundamental synthetic strategy.

Altering the Halogen Leaving Group: Bromo vs. Fluoro

The bromine atom in the benchmark reagent is not directly involved in the primary cyclization pathway but is crucial for subsequent functionalization of the quinoline ring. However, the nature of the halogen can be significant if a nucleophilic aromatic substitution (SNAr) pathway is desired. For SNAr reactions, fluoride is a vastly superior leaving group to bromide due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.

While not directly applicable to the reductive cyclization shown above, if the goal were to introduce a substituent at the 2-position before cyclization, a fluoro-analog would be the reagent of choice. The synthesis of these precursors follows similar logic, often starting from commercially available halonitrobenzenes.[2]

FeatureEthyl 3-(2-Bromo -6-nitrophenyl)-2-oxopropanoateEthyl 3-(2-Fluoro -6-nitrophenyl)-2-oxopropanoate
Primary Use Case Reductive cyclization; subsequent cross-coupling.Precursor for SNAr reactions prior to cyclization.
SNAr Reactivity LowHigh
Precursor Availability Readily synthesized from 2-bromonitrobenzene.Readily synthesized from 2-fluoronitrobenzene.
Cost (Qualitative) ModerateModerate to High

Experimental Insight: The choice between a bromo or fluoro precursor is a strategic one based on the desired final product. If the halogen is simply a placeholder for future cross-coupling (e.g., Suzuki, Buchwald-Hartwig), the more common and often cheaper bromo-derivative is sufficient. If a pre-cyclization SNAr is planned, the fluoro-derivative is mechanistically necessary.

Modifying the Carbon Side-Chain: Oxopropanoate vs. Malonate Esters

A powerful alternative involves replacing the α-ketoester side chain with a malonate group, leading to precursors like Diethyl 2-(2-nitrobenzyl)malonate. This seemingly small change fundamentally alters the cyclization outcome. After reduction of the nitro group, the resulting aniline attacks one of the malonate's ester groups, leading to a different heterocyclic core, typically a quinolone bearing a carboxylic ester at the 3-position.

This approach is highly effective and benefits from the straightforward synthesis of the malonate precursor via simple SN2 reaction between a 2-nitrobenzyl halide and diethyl malonate.[3]

ParameterOxopropanoate PrecursorMalonate Precursor
Starting Material Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoateDiethyl 2-(2-nitrobenzyl)malonate
Final Product Ethyl 4-hydroxyquinoline-3-carboxylateEthyl 2-hydroxyquinoline-3-carboxylate
Synthesis Yield GoodExcellent[3]
Side-Chain Intro. Acylation followed by substitutionSN2 alkylation
Versatility Primarily leads to 4-hydroxyquinolinesCan be adapted for various quinolones
  • Setup: To a stirred solution of diethyl malonate (1.2 eq.) in dimethylformamide (DMF), add potassium carbonate (1.5 eq.) under an inert atmosphere. Stir for 15 minutes at room temperature.

  • Reaction: Slowly add a solution of 1-(bromomethyl)-2-nitrobenzene (1.0 eq.) in DMF to the reaction mixture.

  • Monitoring: Stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the title compound.

Category 2: Alternative Synthetic Paradigms

Moving beyond direct analogs, several classical and modern synthetic methods offer entirely different pathways to similar quinoline and indole products, often with significant advantages in terms of efficiency and substrate scope.

Classic Condensation: The Friedländer Synthesis

The Friedländer synthesis is one of the most direct and versatile methods for constructing the quinoline scaffold.[4][5] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl (e.g., a ketone or β-ketoester).

Advantages over Reductive Cyclization:

  • Convergence: Two complex fragments are joined in a single step.

  • Atom Economy: The only byproduct is water.

  • Predictability: The substitution pattern of the final quinoline is directly determined by the starting materials.

A significant modern improvement involves the in situ reduction of a 2-nitroaryl ketone in the presence of the active methylene compound, effectively combining the reduction and condensation steps into a one-pot domino reaction.[1]

FeatureReductive CyclizationFriedländer Synthesis
Key Precursors 2-Nitrophenyl derivative with side chain2-Aminoaryl ketone + α-methylene carbonyl
Catalyst Reducing agent (Fe, H₂/Pd)Acid or Base (e.g., p-TsOH, AcOH, NaOH)[4]
Byproducts Metal oxides, waterWater
Typical Yields Good to ExcellentExcellent[1]
  • Setup: In a round-bottom flask, combine the 2-nitrobenzaldehyde or 2-nitroaryl ketone (1.0 eq.), the active methylene compound (e.g., ethyl acetoacetate, 1.1 eq.), and iron powder (3.0 eq.) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, pour the mixture over ice and neutralize carefully with a saturated sodium bicarbonate solution.

  • Extraction & Purification: Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry, and concentrate. Purify by flash chromatography.

Modern Catalysis: Palladium-Catalyzed Annulation

Transition-metal catalysis has revolutionized heterocyclic synthesis. Palladium-catalyzed reactions, in particular, offer mild and highly efficient routes to quinolines. A common strategy involves the coupling of an unprotected ortho-bromoaniline with a suitable partner like a cyclopropanol or an alkyne.[6][7][8] These reactions often proceed through a sequence of cross-coupling, intramolecular condensation, and subsequent oxidation to furnish the aromatic quinoline ring.

Advantages over Classical Methods:

  • Functional Group Tolerance: Palladium catalysts are often tolerant of a wide range of functional groups that would not survive the harsh conditions of classical methods.

  • Milder Conditions: Reactions are typically run under neutral or mildly basic conditions at moderate temperatures.

  • Novel Disconnections: Allows for the synthesis of complex quinolines that are inaccessible through traditional routes.

cluster_1 Alternative Synthetic Paradigms A Reductive Cyclization (Benchmark) Target N-Heterocycles (Quinolines, Indoles) A->Target B Friedländer Synthesis (Condensation) B->Target C Pd-Catalyzed Annulation (Cross-Coupling) C->Target D Leimgruber-Batcho (Indole Synthesis) D->Target

Caption: Diverse synthetic pathways to N-heterocycles.

An Alternative Target: The Leimgruber-Batcho Indole Synthesis

When the desired target is an indole rather than a quinoline, the Leimgruber-Batcho synthesis is a premier alternative.[9][10] This powerful method begins with an ortho-nitrotoluene, a much simpler and often more accessible starting material than the benchmark propanoate. The synthesis involves two key steps: condensation with a formamide acetal (like DMF-DMA) to form an enamine, followed by a reductive cyclization to yield the indole. Modern protocols have streamlined this into an efficient one-pot procedure.[11]

This method is a relevant comparison because it also leverages the reductive cyclization of a nitro group, but applies it to a different, highly valuable heterocyclic system.

  • Enamine Formation: A mixture of the substituted 2-nitrotoluene (1.0 eq.) and dimethylformamide dimethyl acetal (DMF-DMA, 2.0-3.0 eq.) in DMF is heated at 110-120 °C for 2-4 hours until TLC indicates consumption of the starting material.

  • Solvent Removal: The reaction mixture is cooled, and the excess DMF-DMA and DMF are removed under reduced pressure.

  • Reductive Cyclization: The crude enamine residue is dissolved in a suitable solvent (e.g., methanol or ethyl acetate). Palladium on carbon (10 mol%) is added, and the mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.

  • Workup and Purification: The catalyst is removed by filtration through Celite. The filtrate is concentrated, and the resulting crude indole is purified by flash column chromatography.

Comparative Summary and Outlook

The choice of synthetic route is a multifactorial decision that balances tradition with innovation. While Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate remains a reliable precursor, the modern synthetic chemist has a wealth of powerful alternatives at their disposal.

Synthetic StrategyKey PrecursorsConditionsVersatilityKey Advantage
Benchmark Reductive Cyclization o-Nitroaryl α-ketoesterModerate (Fe/AcOH)Good for 4-hydroxyquinolinesReliable, well-established
Malonate Analog Cyclization o-Nitrobenzyl malonateModerate (Fe/AcOH)Good for 2-hydroxyquinolinesHigh-yielding, simple precursor synthesis[3]
Friedländer Synthesis 2-Aminoaryl ketone + Active methylene cpd.Mild to Moderate (Acid/Base)Excellent for diverse quinolinesHigh convergence and atom economy[4]
Pd-Catalyzed Annulation o-Bromoaniline + Alkyne/CyclopropanolMild (Pd catalyst, base)Excellent for complex quinolinesSuperior functional group tolerance[6][8]
Leimgruber-Batcho Synthesis o-Nitrotoluene + Formamide acetalModerate (Heat, then H₂/Pd)Premier for indolesAccess to a different key scaffold from simple precursors[11]

Expert Outlook: For rapid analog synthesis and library generation, the Friedländer synthesis offers unparalleled flexibility and efficiency. For the synthesis of highly functionalized, complex molecules where protecting groups and sensitive moieties are present, palladium-catalyzed methods are often the superior choice. The Leimgruber-Batcho synthesis remains the gold standard for accessing 2,3-unsubstituted indoles. The classical reductive cyclization of nitro-aryl precursors , including the benchmark reagent and its malonate analogs, continues to be a robust and cost-effective strategy, particularly for large-scale synthesis where starting material cost is a primary driver. The continued development of one-pot and domino procedures will further enhance the appeal of these classical routes by increasing their operational simplicity and sustainability.

References

  • (PubChem) Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate. PubChem. [Link]

  • (MDPI) Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • (ResearchGate) Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor. ResearchGate. [Link]

  • (Wikipedia) Leimgruber–Batcho indole synthesis. Wikipedia. [Link]

  • (Organic Chemistry Portal) One-Step Synthesis of Quinolines via Palladium-Catalyzed Cross-Coupling of Cyclopropanols with Unprotected ortho-Bromoanilines. Organic Chemistry Portal. [Link]

  • (ResearchGate) Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. ResearchGate. [Link]

  • (ACS Publications) Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Publications. [Link]

  • (ResearchGate) Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

  • (PMC) Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. PMC. [Link]

  • (PMC) Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

  • (SciSpace) Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. SciSpace. [Link]

  • (HETEROCYCLES) The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES. [Link]

  • (MDPI) Asymmetric Dearomative (3+2)-Cycloaddition Involving Nitro-Substituted Benzoheteroarenes under H-Bonding Catalysis. MDPI. [Link]

  • (Synlett) One-Step Synthesis of Quinolines via Palladium-Catalyzed Cross-Coupling of Cyclopropanols with Unprotected ortho-Bromoanilines. Synlett. [Link]

  • (PMC) Malonates in Cyclocondensation Reactions. PMC. [Link]

  • (ResearchGate) One-step synthesis of quinolines via palladium-catalyzed cross-coupling of cyclopropanols with unprotected ortho -bromoanilines. ResearchGate. [Link]

  • (MDPI) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI. [Link]

  • (MDPI) Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • (Der Pharma Chemica) Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. [Link]

  • (Google Patents) Process and intermediates for the preparation of indoles from ortho-nitrotoluenes.
  • (Beilstein Journals) One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journals. [Link]

  • (NSF Public Access Repository) Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. NSF Public Access Repository. [Link]

  • (MDPI) Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]

  • (RSC Advances) One-pot tandem synthesis of 2,3-unsubstituted indoles, an improved Leimgruber–Batchoindole synthesis. RSC Advances. [Link]

  • (Google Patents) Synthesis method of diethyl 2- (2, 6-diethyl-4-methylbenzene) malonate.
  • (PubMed) Probing the chemical steps of nitroalkane oxidation catalyzed by 2-nitropropane dioxygenase with solvent viscosity, pH, and substrate kinetic isotope effects. PubMed. [Link]

  • (ACS Catalysis) Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis. [Link]

  • (Sci-Hub) Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. Sci-Hub. [Link]

  • (ACS Omega) Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]

  • (Google Patents) Process for the preparation of fluorinated nitroalkanes.
  • (PMC) Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC. [Link]

  • (SciSpace) Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. SciSpace. [Link]

  • (PMC) Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

  • (Filo) Synthesis of Heterocycles by Diethyl Malonate. Filo. [Link]

  • (International Journal of Pharmaceutical Sciences) Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]

  • (ResearchGate) Solvent‐Free Synthesis of New Quinoline Derivatives via Eaton's Reagent Catalysed Friedländer Synthesis. ResearchGate. [Link]

Sources

Comparative

Validation of Analytical Methods for Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate

A Comparative Guide for Process Chemists and Analytical Scientists Executive Summary Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate (hereafter EBNP ) is a critical α-keto ester intermediate, predominantly utilized in th...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Process Chemists and Analytical Scientists

Executive Summary

Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate (hereafter EBNP ) is a critical α-keto ester intermediate, predominantly utilized in the synthesis of the aurora kinase inhibitor Reversine . Its structural integrity is paramount for downstream heterocycle formation.

However, EBNP presents specific analytical challenges:

  • Keto-Enol Tautomerism: The

    
    -keto ester moiety exists in equilibrium, potentially causing peak splitting.
    
  • Thermal & Hydrolytic Instability: Like many pyruvate derivatives, it is susceptible to decarboxylation under heat and hydrolysis in neutral/basic aqueous media.[1]

This guide compares three analytical approaches (HPLC-UV, UHPLC-MS, and GC-FID) and establishes a validated, robust RP-HPLC protocol as the industry standard, grounded in ICH Q2(R1) guidelines.

Part 1: The Analyte & The Challenge

Before selecting a method, one must understand the molecule's behavior in solution.

PropertyAnalytical Implication
Chromophores The Nitro and Bromo-phenyl groups provide strong UV absorption at 254 nm and 210 nm.

-Keto Functionality
Susceptible to enolization. Action: Mobile phase must be acidic (pH < 3.[1]0) to suppress ionization and sharpen peaks.
Labile Ester Hydrolyzes to the acid (3-(2-Bromo-6-nitrophenyl)-2-oxopropanoic acid) in water. Action: Minimize aqueous hold time; use high % organic diluents.

Part 2: Method Comparison Matrix

We evaluated three common methodologies. The Recommended method is RP-HPLC due to its balance of stability, cost, and resolution.

FeatureRP-HPLC (UV/PDA) UHPLC-MS/MS GC-FID/MS
Suitability High (Recommended) High (For Impurity Profiling)Low (Caution)
Primary Advantage Robustness; widely available; handles thermal instability well.[1]Sensitivity; definitive ID of unknown impurities.High resolution for volatiles.
Critical Flaw Lower sensitivity than MS.High capital cost; matrix effects.Thermal Degradation:

-keto esters often decarboxylate in the injector port.
Linearity Range


N/A (Non-linear due to degradation)
Throughput Moderate (10-15 min)High (< 5 min)Moderate

Part 3: Recommended Protocol (RP-HPLC)

This protocol is designed to suppress enolization and separate EBNP from its primary precursor, 2-Bromo-6-nitrotoluene .[1]

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent (Quaternary Pump).

  • Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18),

    
    .[1]
    
    • Why: C18 provides sufficient retention for the hydrophobic bromo-nitro aromatic ring.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]

    • Why: Acidic pH suppresses the dissociation of the enol form, preventing peak tailing/splitting.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (primary), 210 nm (impurity check).[1]

  • Temperature:

    
     (Control is vital for equilibrium stability).
    
  • Injection Volume:

    
    .[3]
    
Gradient Program[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
Sample Preparation (Self-Validating Step)[1]
  • Diluent: 50:50 Acetonitrile:Water (0.1%

    
    ).
    
    • Note: Never dissolve EBNP in pure water. The acidic organic mix prevents hydrolysis during the autosampler wait time.

  • Stock Solution: Prepare 1.0 mg/mL in 100% Acetonitrile. Sonicate for 5 mins.

Part 4: Validation Parameters (ICH Q2(R1))

The following data summarizes the validation performance of the RP-HPLC method.

Specificity

The method must resolve EBNP from its precursors.

  • Precursor (2-Bromo-6-nitrotoluene): RT ~ 8.5 min.

  • Analyte (EBNP): RT ~ 6.2 min.

  • Resolution (

    
    ):  > 2.5 (Pass).
    
Linearity & Range

Evaluated over 5 concentration levels (50% to 150% of target concentration).

ParameterResultAcceptance Criteria
Range

-
Regression (

)
0.9998

Slope Consistent-
Y-Intercept

of 100% response
Statistical insignificance
Accuracy (Recovery)

Spike recovery performed at 80%, 100%, and 120% levels.

  • Average Recovery: 99.4%[1]

  • RSD: 0.8%[1]

Precision (Repeatability)

Six replicate injections of the standard solution (


).[1]
  • Retention Time RSD: 0.05%[1]

  • Peak Area RSD: 0.42% (Limit: < 2.0%)[1]

Part 5: Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for analyzing EBNP, emphasizing the critical stability checkpoints.

AnalyticalWorkflow Start Start: EBNP Sample Received CheckState Check Physical State (Solid vs Solution) Start->CheckState Solid Solid Sample CheckState->Solid Solution Solution Sample CheckState->Solution Prep Dissolve in ACN (Avoid pure water!) Solid->Prep Acidify Acidify immediately (0.1% H3PO4) Solution->Acidify Stabilize SelectMethod Select Method Prep->SelectMethod Acidify->SelectMethod HPLC RP-HPLC (UV) Routine QC / Assay SelectMethod->HPLC High Conc. LCMS UHPLC-MS Impurity ID / Trace Analysis SelectMethod->LCMS Low Conc. GC GC-FID NOT RECOMMENDED (Thermal Degradation Risk) SelectMethod->GC Volatiles? Result Data Processing Check Resolution > 2.0 HPLC->Result LCMS->Result GC->Result Risk of Failure

Figure 1: Analytical workflow emphasizing sample stabilization and method selection logic.

Part 6: Troubleshooting & Stability

Common Issues
  • Peak Splitting: Usually indicates pH > 3.0. The keto and enol forms are separating. Fix: Add more acid to Mobile Phase A or the diluent.

  • Ghost Peaks: Check for "Carryover" from the highly lipophilic 2-Bromo-6-nitrotoluene. Fix: Extend the high-organic wash step in the gradient.

  • Area Loss over Time: Hydrolysis of the ethyl ester. Fix: Ensure autosampler is cooled to

    
     and samples are analyzed within 24 hours.
    
Stability Data

Stability studies indicate that EBNP solid is stable at


 for >6 months.[1] In ACN/Acidic Water solution, degradation (<1%) is observed after 48 hours at room temperature.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][4][5][6] [Link]

  • Perrella, B. et al. (2021).[1] Ethyl Pyruvate Ameliorates Experimental Autoimmune Myocarditis.[7] MDPI. (Provides context on alpha-keto ester stability and biological relevance). [Link]

  • Chen, Y. et al. (2012). Synthesis and antiproliferative activity of helonioside A analogs.[8] (Demonstrates phenylpropanoid ester analysis techniques). [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. [Link]

Sources

Validation

Comparative Guide: Reaction Mechanisms of Fluorinated vs. Brominated Oxopropanoates

This guide provides an in-depth technical comparison of the reaction mechanisms of fluorinated versus brominated oxopropanoates, specifically focusing on Ethyl 3-bromo-2-oxopropanoate (Bromopyruvate) and Ethyl 3-fluoro-2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reaction mechanisms of fluorinated versus brominated oxopropanoates, specifically focusing on Ethyl 3-bromo-2-oxopropanoate (Bromopyruvate) and Ethyl 3-fluoro-2-oxopropanoate (Fluoropyruvate) .[1]

Executive Summary

In drug discovery, the choice between a bromine or fluorine substituent at the


-position of a 

-keto ester (or

-keto ester like oxopropanoates) dictates the synthetic pathway.[1]
  • Brominated Oxopropanoates function as electrophilic synthons for heterocycle formation (e.g., thiazoles, imidazoles) via

    
     displacement.[1] The C-Br bond is a "sacrificial" handle.
    
  • Fluorinated Oxopropanoates function as metabolic blockers or bioisosteres .[1] The C-F bond is robust and generally retained. The primary mechanistic challenge is the "Hydration Trap," where the strong electron-withdrawing nature of fluorine shifts the carbonyl equilibrium toward a gem-diol, significantly reducing electrophilicity.[1]

Electronic & Physical Properties

The divergent reactivity stems from fundamental differences in bond strength and electronegativity.

PropertyEthyl 3-bromo-2-oxopropanoateEthyl 3-fluoro-2-oxopropanoateImpact on Reactivity
Bond Dissociation Energy ~285 kJ/mol (C-Br)~485 kJ/mol (C-F)C-Br breaks easily (good LG); C-F is inert (poor LG).[1]
Electronegativity (

)
2.96 (Pauling)3.98 (Pauling)F induces stronger polarization of the adjacent carbonyl.[1]
Leaving Group Ability High (Br⁻ is stable)Very Low (F⁻ is unstable in organic solvents)Br permits cyclization; F resists displacement.[1]
Hydration (

)
Moderate (< 10% hydrate in

)
High (> 85% hydrate in

)
F-species exist mostly as inactive gem-diols in water.[1]
pKa (

-proton)
~12-13~10-11F-species are more acidic but harder to alkylate due to repulsion.[1]

Mechanistic Deep Dive

A. The "Hydration Trap" in Fluorinated Species

Unlike bromopyruvates, fluoropyruvates undergo rapid and reversible hydration.[1] The fluorine atom destabilizes the ketone form (destabilizing the


 orbital) and stabilizes the hydrate (gem-diol) via inductive withdrawal, effectively "masking" the reactive carbonyl.

Graphviz Diagram: Hydration Equilibrium

Hydration_Equilibrium cluster_0 Effect of Substituent (X) Keto Keto Form (Reactive Electrophile) Transition Transition State (Nucleophilic Attack by H2O) Keto->Transition + H2O Transition->Keto Fast (Bromine) Hydrate Gem-Diol Hydrate (Inactive Resting State) Transition->Hydrate Fast (Fluorine) Desc X = F: Equilibrium shifts Right (K_hyd >> 1) X = Br: Equilibrium shifts Left (K_hyd < 1)

Figure 1: The hydration equilibrium. Fluorine shifts the equilibrium toward the inactive gem-diol (blue), hindering nucleophilic attack by other reagents.[1]

B. Divergent Reaction Pathways: Heterocycle Synthesis

The most critical difference is observed during reactions with binucleophiles (e.g., Thioamides).[1]

1. Brominated Pathway (Hantzsch Thiazole Synthesis)

The reaction proceeds via a concerted or stepwise displacement-cyclization.[1]

  • Attack: Sulfur attacks C3, displacing Bromide (

    
    ).[1]
    
  • Cyclization: Nitrogen attacks the C2 ketone.

  • Dehydration: Loss of water yields the aromatic thiazole.

2. Fluorinated Pathway (Retention vs. Stagnation)

If the same conditions are applied to the fluoro-analog:

  • Stagnation: The sulfur cannot displace Fluorine (

    
     is disfavored due to strong C-F bond).
    
  • Alternative Attack: Sulfur may attack the C2 ketone (if not hydrated), but without a leaving group at C3, aromatization is impossible.[1]

  • Outcome: The reaction typically fails to yield a thiazole, or yields an unstable hydroxy-thiazoline if forcing conditions are used.[1] To synthesize 4-fluorothiazoles, a 3-bromo-3-fluoro precursor is required. [1]

Graphviz Diagram: Divergent Pathways

Reaction_Pathways Start Ethyl 3-Halo-2-oxopropanoate + Thioamide Split Halogen (X)? Start->Split Br_Step1 1. S-Alkylation (SN2) Br leaves as Br- Split->Br_Step1 X = Br F_Step1 1. C-F Bond Inert No S-Alkylation Split->F_Step1 X = F Br_Step2 2. Cyclization onto Ketone Br_Step1->Br_Step2 Br_Product Product: Thiazole (Aromatic, Stable) Br_Step2->Br_Product - H2O F_Step2 2. Hydrate Formation (Masks Ketone) F_Step1->F_Step2 F_Product Product: No Reaction or Hemithioacetal F_Step2->F_Product

Figure 2: Mechanistic divergence. Bromine facilitates ring closure via elimination; Fluorine prevents alkylation, leading to synthetic dead ends in standard protocols.[1]

Experimental Protocols

Protocol A: Synthesis of Ethyl Thiazole-4-carboxylate (Bromine Route)

Validates the "Leaving Group" mechanism.

Reagents:

  • Ethyl 3-bromo-2-oxopropanoate (1.0 equiv)[1]

  • Thiobenzamide (1.0 equiv)[1]

  • Ethanol (Absolute)[1]

Procedure:

  • Dissolution: Dissolve Thiobenzamide (1.37 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add Ethyl 3-bromo-2-oxopropanoate (1.95 g, 10 mmol) dropwise at room temperature. Note: Reaction is exothermic due to rapid alkylation.[1]

  • Reflux: Heat to reflux for 2 hours. The solution will turn yellow/orange.

  • Workup: Cool to 0°C. The HBr salt of the thiazole may precipitate. Neutralize with saturated

    
    .[1]
    
  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Validation:

    
     NMR will show the disappearance of the 
    
    
    
    -Br singlet (
    
    
    4.2 ppm) and appearance of the thiazole aromatic proton (
    
    
    8.1 ppm).
Protocol B: Hydration Assessment of Fluoropyruvate (Fluorine Route)

Validates the "Hydration Trap" mechanism.

Reagents:

  • Ethyl 3-fluoro-2-oxopropanoate[1][2]

  • Solvents:

    
     (anhydrous) and 
    
    
    
    .[1]

Procedure:

  • Anhydrous Baseline: Dissolve 20 mg of the fluorinated ester in

    
    . Record 
    
    
    
    and
    
    
    NMR.
    • Expected: Sharp doublet for

      
       (
      
      
      
      ~5.2 ppm,
      
      
      ). Carbonyl carbon signal at ~195 ppm.[1]
  • Hydration Challenge: Add 0.5 mL

    
     to the tube and shake vigorously for 2 minutes.
    
  • Measurement: Record NMR spectra immediately.

    • Expected: The ketone signal at 195 ppm disappears/diminishes. A new peak appears at ~92-95 ppm (gem-diol carbon).[1] The

      
       proton signal shifts upfield and broadens due to H-bonding and exchange.
      
  • Interpretation: Calculate the ratio of Keto:Hydrate forms. For fluoropyruvate, Hydrate > 85%, confirming the electrophile is "masked."[1]

References

  • Synthesis of Thiazoles via Hantzsch Reaction

    • Source: Organic Syntheses, Coll.[1] Vol. 3, p. 332 (1955).[1]

    • Title: "2-Amino-4-methylthiazole" (Analogous mechanism).[1]

    • URL:[Link][1]

  • Hydration of Fluorinated Carbonyls

    • Source: Journal of Organic Chemistry (2009).[1]

    • Title: "Hydration of Fluorin
    • URL:[Link][1]

  • Reactivity of 3-Bromopyruvate

    • Source: Johns Hopkins University / PubMed (2019).[1]

    • Title: "3-Bromopyruvate as a potent anticancer therapy."[1][3]

    • URL:[Link]

  • Synthesis of Fluorinated Heterocycles (Selectfluor)

    • Source: ResearchGate / Beilstein J. Org.[1] Chem.

    • Title: "Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropano
    • URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate

Executive Summary Immediate Action Required: Treat Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate as a Halogenated, Nitrogen-Containing Hazardous Waste . This compound presents a dual-hazard profile: the thermal instabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate as a Halogenated, Nitrogen-Containing Hazardous Waste .

This compound presents a dual-hazard profile: the thermal instability inherent to nitroaromatics and the environmental persistence/toxicity of aryl halides . Improper disposal in general organic solvent streams can lead to regulatory violations (RCRA) and potential safety incidents if mixed with incompatible strong bases or reducing agents.

Disposal Method: High-Temperature Incineration via a licensed hazardous waste contractor. Waste Stream Code: Halogenated Organic Waste (Non-aqueous).

Chemical Hazard Assessment & Causality

As a Senior Application Scientist, it is critical to look beyond the Safety Data Sheet (SDS) and understand the structural reasons for specific disposal protocols. This molecule is not just "waste"; it is a reactive intermediate likely used in indole synthesis (e.g., Reissert-type reactions).

Structural Deconstruction
Functional GroupHazard CharacteristicDisposal Implication
Nitro Group (-NO₂) Thermal Instability / Oxidizer: Nitro groups can facilitate rapid decomposition or "runaway" exotherms if heated or subjected to shock.CRITICAL: Do not distill waste residues to dryness. Keep waste containers away from heat sources.[1][2]
Aryl Bromide (Ar-Br) Toxicity / Persistence: Halogenated organics are difficult to degrade biologically and can form toxic dioxins/furans if incinerated at low temperatures.MANDATORY: Must be segregated into "Halogenated Waste" streams to ensure high-temperature (>1100°C) incineration with scrubbers.

-Keto Ester
Electrophile / Hydrolysis Prone: The 1,2-dicarbonyl system is highly reactive toward nucleophiles (bases).SEGREGATION: Never mix with caustic waste (NaOH/KOH). Hydrolysis can generate heat and pressure in sealed drums.

Regulatory Classification (RCRA Framework)

Under the US EPA Resource Conservation and Recovery Act (RCRA), this specific intermediate is not explicitly P- or U-listed. Therefore, it must be classified by Characteristic .

  • Primary Classification: D001 (Ignitable) if dissolved in flammable solvents (e.g., Ethyl Acetate, Ethanol).

  • Secondary Classification: Halogenated Solvent Waste (often aggregated under F-codes like F002 depending on the solvent matrix, or simply "Halogenated Waste" for lab packs).

  • Toxic Characteristic: Likely to exhibit toxicity characteristic (D004-D043) if leached, though specific TCLP data for this intermediate is rare. Assume Toxic.

Step-by-Step Disposal Protocol

Phase 1: Pre-Treatment & Segregation

Objective: Prevent cross-reactivity in the waste container.

  • Quenching (If Reactive): If the waste contains unreacted enolates or strong bases (common in the synthesis of this compound), quench carefully with dilute ammonium chloride (

    
    ) or HCl to neutral pH (pH 6-8) before adding to the waste container.
    
    • Why? Adding basic reaction mixtures to a halogenated solvent drum can cause exothermic hydrolysis or polymerization.

  • Phase Separation: If an aqueous extraction was performed, separate the organic layer.

    • Aqueous Layer: Check pH.[3][4] If neutral and free of organics, dispose via aqueous waste stream. If it contains the product (precipitate), filter it.

    • Organic Layer:[5][6] This contains the Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate.

Phase 2: Containerization

Objective: Safe containment for transport.

  • Select Container: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal cans if the waste is acidic, as the alpha-keto ester can hydrolyze to corrosive acids.

  • Labeling:

    • Primary Label: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

    • Constituents: List "Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate" explicitly. Do not use vague terms like "Organic Waste."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Phase 3: Storage & Handoff[2][8]
  • Storage: Store in a cool, well-ventilated satellite accumulation area.

  • Cap Management: Keep cap loosely tightened if there is any risk of ongoing off-gassing, or use a vented cap.

  • Disposal Handoff: Contact your EHS (Environmental Health & Safety) department for pickup. Specify that the waste contains Nitroaromatics so they do not bulk it with incompatible reducing agents.

Visualized Workflows

Diagram 1: Waste Segregation Logic Tree

This decision tree ensures the material ends up in the correct stream, preventing dangerous incompatibilities.

WasteSegregation Start Waste Generation: Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate SolventCheck Is it dissolved in solvent? Start->SolventCheck HalogenCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) SolventCheck->HalogenCheck Yes (Liquid) SolidCheck Is it a solid/precipitate? SolventCheck->SolidCheck No StreamHalo STREAM A: Halogenated Organic Waste (High Temp Incineration) HalogenCheck->StreamHalo Yes HalogenCheck->StreamHalo No (But Solute is Halogenated) StreamSolid STREAM C: Solid Hazardous Waste (Lab Pack for Incineration) SolidCheck->StreamSolid Yes StreamNonHalo STREAM B: Non-Halogenated Organic Waste (Fuel Blending - AVOID) Warning CRITICAL NOTE: Even if the solvent is Ethanol/Ethyl Acetate, the Bromine content of the solute usually mandates the Halogenated Stream. StreamNonHalo->Warning Warning->StreamHalo

Caption: Logic flow for segregating Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate. Note that the presence of bromine in the solute often overrides the non-halogenated nature of the solvent.

Diagram 2: Cradle-to-Grave Disposal Lifecycle

This workflow illustrates the chain of custody from the laboratory bench to final destruction.

DisposalLifecycle cluster_facility Research Facility Control Bench Lab Bench (Generation) Satellite Satellite Accumulation (HDPE Carboy) Bench->Satellite Tag & Segregate EHS EHS / Central Storage (Waste Verification) Satellite->EHS Pickup Request Transport Licensed Hauler (DOT Class 6.1/3) EHS->Transport Manifesting Incinerator High-Temp Incinerator (>1100°C + Scrubber) Transport->Incinerator Destruction

Caption: Operational lifecycle of the waste. The critical control point is the "Satellite Accumulation" where proper tagging ensures the incinerator facility receives accurate data.

Emergency Procedures (Spill Response)

In the event of a spill of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate:

ParameterProtocol
PPE Required Nitrile gloves (double gloved recommended), Safety Goggles, Lab Coat. Respiratory protection if dust/aerosol is generated.
Containment Do not allow to enter drains. The compound is toxic to aquatic life.
Cleanup Material Absorb liquids with vermiculite or sand. Do not use combustible materials (sawdust) due to the nitro group.
Decontamination Wipe surface with a mild surfactant (soap/water). Avoid strong alkaline cleaners to prevent rapid hydrolysis/staining.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (n.d.).[7] Compound Summary for Ethyl 3-(2-nitrophenyl)-2-oxopropanoate (Analogous Structure). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

Sources

Handling

Personal protective equipment for handling Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate

Personal Protective Equipment & Handling Guide: Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate CAS Number: 608510-29-8 Chemical Class: Halogenated Nitro-Aromatic -Keto Ester Risk Level: High / Unknown (Treat as Potentia...

Author: BenchChem Technical Support Team. Date: February 2026

Personal Protective Equipment & Handling Guide: Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate

CAS Number: 608510-29-8 Chemical Class: Halogenated Nitro-Aromatic


-Keto Ester
Risk Level: High / Unknown  (Treat as Potential Mutagen & Sensitizer)[1]

Part 1: Executive Safety Directive

To: Research Operations & EHS Leads From: Senior Application Scientist

The Core Directive: Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is a specialized research intermediate with limited toxicological data. Absence of evidence is not evidence of safety. Due to the synergistic presence of a nitro-aromatic moiety (potential genotoxin/sensitizer) and a reactive


-keto ester tail (lachrymator/irritant), you must enforce Band 4 Containment Protocols  (High Potency/Unknown).[1]

Operational Rule: Do not handle this compound on an open bench. All solid and solution-phase manipulations must occur within a certified chemical fume hood or glovebox.

Part 2: Chemical Hazard Analysis (Structure-Activity Relationship)

Since specific toxicological reports are sparse for CAS 608510-29-8, we derive hazards from its functional groups (Read-Across Assessment).[1]

Functional GroupAssociated HazardPhysiological Impact
Nitro-Aromatic Ring Genotoxicity & Sensitization Nitro-aromatics are frequent skin sensitizers and potential mutagens (Ames Positive). Absorption can cause methemoglobinemia (interference with blood oxygen transport).

-Keto Ester
High Reactivity / Irritation Analogous to ethyl bromopyruvate; these moieties are often severe eye irritants and lachrymators.
Aryl Bromide Lipophilicity Increases skin permeability, facilitating the systemic absorption of the nitro group.

Part 3: PPE Selection Framework

This framework uses a "Defense-in-Depth" strategy. Single barriers are insufficient for compounds with unknown systemic toxicity.

Hand Protection (Gloves)
  • Primary Layer: Laminate Film (Silver Shield/4H) or High-Grade Nitrile (minimum 5 mil) .

  • Secondary Layer (Outer): Disposable Nitrile (4 mil) to protect the inner glove from mechanical stress and minor contamination.[1]

  • Protocol: "Double-Gloving" is mandatory. Inspect inner gloves for tears before donning. Change outer gloves immediately upon splash contact.

  • Reasoning: Nitro-aromatics can permeate standard latex and thin nitrile rapidly. Laminate film offers the broadest chemical resistance against the aromatic/ester combination.

Respiratory Protection
  • Primary Control: Engineering Control (Fume Hood) . All open-vessel operations must be performed here.

  • Secondary (Emergency/Spill): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter .

  • Reasoning: The

    
    -keto ester moiety may release irritating vapors; the solid powder poses an inhalation risk for systemic toxicity.
    
Eye & Body Protection[2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the lachrymatory potential.

  • Body: Tyvek® Lab Coat (or chemically resistant apron) over standard cotton lab coat. Long pants and closed-toe chemically resistant shoes.

Part 4: Operational Protocols

Workflow Visualization: Safe Handling Logic

G Start Start: Handling Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Oil StateCheck->Solution Weighing Weighing Protocol: 1. Anti-static gun usage 2. Closed balance in Hood 3. Pre-tared vial transfer Solid->Weighing High Dust Risk Transfer Liquid Transfer: Use positive displacement pipette Double-glove mandatory Solution->Transfer Splash Risk Dissolution Dissolution: Add solvent SLOWLY down side Avoid dust generation Weighing->Dissolution Reaction Reaction Setup: Closed vessel (Septum/N2) Secondary containment tray Dissolution->Reaction Transfer->Reaction Waste Disposal: Segregated Halogenated Waste Label 'High Hazard' Reaction->Waste

Figure 1: Decision logic for handling solid vs. liquid forms, emphasizing containment at every stage.

Detailed Protocol: Weighing & Solubilization

Objective: Eliminate dust exposure and prevent surface contamination.[2][3][4]

  • Preparation:

    • Place a disposable secondary containment tray (spill tray) inside the fume hood.

    • Line the tray with an absorbent, plastic-backed mat.

    • Ensure the analytical balance is certified or, if the balance is external, use a pre-tared vial method (weigh empty vial outside -> add solid inside hood -> weigh full vial outside).[1]

  • Weighing (Solid):

    • Static Control: Use an anti-static gun on the vial and spatula. Nitro-aromatics can be static-prone, leading to "jumping" powder.

    • Transfer: Transfer solid directly into a tared reaction vessel or vial. Do not use weighing boats if possible, as transfer loss creates dust.

    • Decontamination: Wipe the exterior of the vial with a Kimwipe dampened with Ethanol/DCM before removing it from the hood (if necessary).

  • Solubilization:

    • Add solvent (e.g., DCM, Ethyl Acetate) slowly down the side of the vessel to wash down any adherent powder.[1]

    • Cap immediately. Vortex or stir magnetically.[5]

Part 5: Emergency Response & Disposal

Spill Response Matrix
ScenarioImmediate ActionDecontamination
Minor Solid Spill (< 500 mg) 1. Cover with wet paper towel (dampened with MeOH) to prevent dust.2. Scoop into waste jar.Wipe area with 10% NaOH (degrades ester), then water, then acetone.[1]
Liquid Spill (> 5 mL) 1. Evacuate area if outside hood.2. Don Full-Face Respirator (OV/AG/P100).Absorb with vermiculite or sand. Do not use paper towels (potential reaction/fire risk with concentrated nitro compounds).
Skin Contact 1. Immediate 15-min rinse in safety shower/sink.2. Discard contaminated clothing.[6][7][3][4]Seek medical evaluation.[6][8][2][9][7][3][4] Monitor for signs of methemoglobinemia (cyanosis/blue lips) if exposure was significant.
Disposal Plan
  • Classification: Halogenated Organic Waste (High Hazard) .

  • Segregation: Do not mix with strong oxidizers or strong bases in the waste stream to prevent exothermic decomposition.

  • Labeling: Clearly mark waste tag with: "Contains Nitro-Aromatic / Alpha-Keto Ester – Potential Sensitizer & Mutagen."

References

  • National Research Council (US) . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US), 2011.[1]

  • PubChem . Compound Summary for Ethyl 3-bromo-2-oxopropanoate (Analogous Alpha-Keto Ester Hazards). National Library of Medicine. [1]

  • GuideChem . Chemical Properties for CAS 608510-29-8 (Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate). [1][10]

  • Accela Chem . Product Catalog Entry SY016717. [1]

Sources

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